molecular formula C10Nb2O20 B8517129 Niobium oxalate

Niobium oxalate

Cat. No.: B8517129
M. Wt: 625.91 g/mol
InChI Key: XNHGKSMNCCTMFO-UHFFFAOYSA-D
Attention: For research use only. Not for human or veterinary use.
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Description

Niobium oxalate is a soluble niobium salt that serves as a versatile precursor in materials science and catalysis research. Its significant water solubility facilitates atomic-level mixing, enabling the synthesis of highly uniform functional materials . In catalysis, this compound is a key starting material for niobium oxide-based catalysts, which act as active phases or promoters to enhance the efficiency and selectivity of various chemical reactions . For electronic components, it is used as a dopant in barium titanate dielectrics for multilayer ceramic capacitors (MLCCs), where it helps reduce capacitance-temperature dependence . In magnetism, its incorporation into ferrites improves their high-frequency performance by reducing energy loss and influencing grain growth to optimize magnetic properties like permeability and electrical resistance . Research in energy storage explores its use as a dopant for cathode materials to improve conductivity and lifespan in batteries . The compound thermally decomposes upon heating, ultimately forming niobium pentoxide (Nb₂O₅), making it a practical source for high-purity niobium oxide in ceramic and thin-film production . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10Nb2O20

Molecular Weight

625.91 g/mol

IUPAC Name

niobium(5+);oxalate

InChI

InChI=1S/5C2H2O4.2Nb/c5*3-1(4)2(5)6;;/h5*(H,3,4)(H,5,6);;/q;;;;;2*+5/p-10

InChI Key

XNHGKSMNCCTMFO-UHFFFAOYSA-D

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Nb+5].[Nb+5]

physical_description

Odorless powder;  [Alfa Aesar MSDS]

Origin of Product

United States

Foundational & Exploratory

Unveiling the Chemical Landscape of Niobium Oxalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Niobium oxalate (B1200264), a versatile precursor in materials science and catalysis, exhibits a unique set of chemical properties that underpin its utility in various advanced applications. This technical guide provides an in-depth exploration of the core chemical characteristics of niobium oxalate, with a focus on ammonium (B1175870) this compound, the most commonly utilized form. The information is curated to be a vital resource for researchers, scientists, and professionals in drug development who are exploring the potential of niobium-based compounds.

Chemical Identity and Structure

This compound is not a single, simple salt but rather a series of complex compounds where niobium is coordinated to one or more oxalate ligands (C₂O₄²⁻). The most prevalent and well-studied form is ammonium this compound, which has a complex structure. The oxalate ion acts as a bidentate, chelating ligand, forming stable complexes with niobium.[1][2][3]

The molecular formula for a common form of ammonium this compound hydrate (B1144303) is NH₄[NbO(C₂O₄)₂(H₂O)₂]·3H₂O.[4][5] In these complexes, the niobium atom is typically heptacoordinated, forming a distorted pentagonal bipyramid with oxygen atoms from the oxalate, oxo, and water ligands.[6] The presence of the ammonium cation and water of hydration significantly influences the compound's solubility and thermal properties.

Table 1: Chemical Identification of Common this compound Complexes

Compound NameCommon Formula
Niobium(V) hydrogenoxalateNb(HC₂O₄)₅
Ammonium this compound HydrateNH₄[NbO(C₂O₄)₂(H₂O)₂]·3H₂O
Ammonium Oxotris(oxalate)niobate Monohydrate(NH₄)₃[NbO(C₂O₄)₃]·H₂O

Solubility Profile

A key characteristic of ammonium this compound is its solubility in aqueous solutions, a property that makes it an excellent precursor for the homogeneous incorporation of niobium into various matrices.

Table 2: Solubility of this compound

SolventTemperatureNiobium ConcentrationNotes
WaterRoom Temperature~45 g Nb/LSolubility increases with temperature.[7]
Water70 °C~150 g Nb/L[7]
Water20 °C< 5 g Nb/L (for this compound without ammonia)The introduction of ammonia (B1221849) significantly increases solubility.[8]
Aqueous Oxalic Acid-Increased solubilityThe addition of oxalic acid enhances the solubility of this compound.[7][9]
Aqueous Solution20 to 80 °C60 to 160 g Nb/LFor a high-purity, monoclinic crystal structure form.[10]

It is important to note that this compound solutions can be unstable at elevated temperatures. Above 80 °C, white Nb(OH)₅ may precipitate from the solution.[8] The pH of the solution also plays a crucial role, with different this compound species existing at varying pH levels.[9]

Thermal Decomposition Pathway

The thermal decomposition of this compound is a critical process, as it is the primary method for converting this precursor into niobium pentoxide (Nb₂O₅), a material with widespread applications in catalysis, electronics, and optics. The decomposition occurs in a stepwise manner, involving dehydration, the release of ammonia and carbon oxides, and finally, the crystallization of niobium oxide.

The decomposition of ammonium oxotris(oxalate)niobate monohydrate, (NH₄)₃NbO(C₂O₄)₃·H₂O, proceeds as follows:

  • 98-145 °C: Loss of humidity (adsorbed water).[2][3]

  • 180-220 °C: Partial release of ammonia (NH₃) and carbon dioxide (CO₂).[2][3]

  • 240-300 °C: Intense mass loss corresponding to the evolution of NH₃, CO₂, carbon monoxide (CO), and hydration water. The crystal structure becomes amorphous.[2][3]

  • Around 600 °C: Evolution of residual carbon as CO₂.[3]

  • Above 600 °C: Crystallization into orthorhombic and then monoclinic Nb₂O₅.[2][11]

For NH₄[NbO(C₂O₄)₂(H₂O)₂]·3H₂O, the decomposition starts with the loss of water at around 125 °C and is complete at 630 °C, forming niobium pentoxide.[4]

Table 3: Thermal Decomposition Stages of Ammonium this compound

Temperature Range (°C)Mass Loss EventGaseous ProductsSolid Residue
30 - 145DehydrationH₂OAnhydrous complex
145 - 330Decomposition of oxalate ligands and release of ammoniaNH₃, CO, CO₂Amorphous Nb₂O₅·H₂O
> 330Final decomposition and crystallizationCO₂Crystalline Nb₂O₅

Note: The exact temperatures and products can vary depending on the specific complex and the heating atmosphere.[3][5][12]

Reactivity and Applications

This compound's high reactivity and solubility make it an ideal precursor for a variety of materials synthesis techniques, including sol-gel, precipitation, impregnation, and hydrothermal synthesis.[10][13]

  • Catalysis: It is used to prepare supported niobium oxide catalysts which are effective in pollution abatement, selective oxidation, and hydrocarbon conversion.[9] Ammonium this compound itself can act as a Lewis acid catalyst in organic synthesis.[14][15]

  • Dielectric Materials: As a precursor for niobium oxide, it is used in the production of capacitor ceramics. The addition of niobium can increase the dielectric constant of materials.[8]

  • Advanced Ceramics and Glasses: It serves as a source of niobium for doping materials like barium titanate to improve its properties for multilayer ceramic capacitors (MLCCs).[7] It is also used in the production of optical lenses.[10]

  • Biomaterials: this compound has been investigated for use in bioactive materials, such as desensitizers in dentistry, due to its low cytotoxicity and ability to form precipitates that can occlude dentinal tubules.[16]

Experimental Protocols

Synthesis of Ammonium this compound

A common method for synthesizing ammonium this compound involves the reaction of niobium pentoxide (Nb₂O₅) with oxalic acid and an ammonium source.[1]

A representative protocol is as follows: [1][5]

  • Dissolve oxalic acid in deionized water with stirring. The concentration can range from 200 to 1000 g/L.[17]

  • Heat the oxalic acid solution to approximately 90-110 °C.[17]

  • Slowly add niobium pentoxide (or niobic acid) to the hot oxalic acid solution. The molar ratio of oxalic acid to niobium is typically between 1:1 and 10:1.[17]

  • Maintain the reaction temperature and stir until the solution becomes clear, which typically takes 10-30 minutes.[17]

  • Add an ammonium source, such as ammonium oxalate or ammonium hydroxide, to the solution.

  • Cool the solution to induce crystallization of the ammonium this compound complex.

  • Filter the resulting white crystalline powder, wash it with a suitable solvent (e.g., an aqueous acetic acid solution to reduce water consumption), and dry it.[1]

Characterization Techniques

The synthesized this compound is typically characterized using a suite of analytical techniques to confirm its identity, purity, and properties.[1]

  • X-Ray Diffraction (XRD): To determine the crystalline structure and phase purity of the compound.

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the crystals.

  • Energy-Dispersive X-ray Spectroscopy (EDS): To confirm the elemental composition of the synthesized material.

  • Thermogravimetric Analysis (TGA): To study the thermal decomposition behavior, determine the temperature ranges of mass loss, and infer the composition of the hydrated complex.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the oxalate, ammonium, and Nb-O bonds, confirming the complex's formation and tracking its decomposition.

Visualizing Key Processes

To better illustrate the experimental and logical workflows, the following diagrams are provided in the DOT language for Graphviz.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction & Crystallization cluster_product Product Isolation Nb2O5 Niobium Pentoxide (Nb₂O₅) Reaction Reaction at 90-110°C Nb2O5->Reaction OxalicAcid Oxalic Acid Solution OxalicAcid->Reaction AmmoniumSource Ammonium Source AmmoniumSource->Reaction Crystallization Cooling & Crystallization Reaction->Crystallization Filtration Filtration Crystallization->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying FinalProduct Ammonium this compound Drying->FinalProduct

Caption: Experimental workflow for the synthesis of ammonium this compound.

DecompositionPathway ANO_Hydrate NH₄[NbO(C₂O₄)₂(H₂O)₂]·3H₂O (Crystalline) Anhydrous Anhydrous Complex (Crystalline) ANO_Hydrate->Anhydrous ~125°C (- H₂O) Amorphous Amorphous Nb₂O₅·H₂O Anhydrous->Amorphous ~145-330°C (- NH₃, CO, CO₂) Nb2O5 Crystalline Nb₂O₅ Amorphous->Nb2O5 > 600°C (Crystallization)

Caption: Thermal decomposition pathway of ammonium this compound hydrate.

References

Synthesis of Ammonium Niobium Oxalate Precursor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) niobium oxalate (B1200264) (ANO) is a versatile and increasingly important precursor in various advanced applications, including the synthesis of high-purity niobium oxides, catalysts, advanced ceramics, and functionalized materials for drug delivery systems.[1][2] Its high reactivity, stability, solubility in aqueous solutions, and relatively low toxicity make it an attractive alternative to traditional niobium precursors.[3] This technical guide provides a comprehensive overview of the synthesis of ammonium niobium oxalate, detailing experimental protocols, quantitative data, and key process workflows.

Overview of Synthesis Routes

The synthesis of ammonium this compound typically involves the reaction of a niobium source with oxalic acid and an ammonium source. The most common niobium precursors are niobium pentoxide (Nb₂O₅) and niobic acid (hydrated niobium oxide). The general principle involves the complexation of niobium ions with oxalate ligands in the presence of ammonium ions, which stabilize the resulting complex. The stoichiometry of the reactants and the reaction conditions can be controlled to yield different forms of the ammonium this compound complex, most notably ammonium tris(oxalato)oxyniobate(V) monohydrate, (NH₄)₃[NbO(C₂O₄)₃]·H₂O, and ammonium bis(oxalato)diaquaoxyniobate(V) hydrate, NH₄[NbO(C₂O₄)₂(H₂O)₂]·xH₂O.[4][5]

Experimental Protocols

This section details two primary methods for the synthesis of ammonium this compound, starting from niobium pentoxide and niobium hydroxide (B78521), respectively.

Synthesis from Niobium Pentoxide via Fusion Method

This method is suitable for the direct conversion of the highly stable niobium pentoxide into the water-soluble oxalate complex. It utilizes a fluxing agent to lower the reaction temperature.[3]

Materials:

  • Niobium pentoxide (Nb₂O₅)

  • Potassium bisulfate (KHSO₄)

  • Oxalic acid (H₂C₂O₄)

  • Ammonium oxalate ((NH₄)₂C₂O₄)

  • Deionized water

  • Aqueous acetic acid solution

Equipment:

  • Platinum crucible

  • Bunsen burner or muffle furnace

  • Agate mortar and pestle

  • Beakers and flasks

  • Heating and stirring plate

  • Filtration apparatus

Procedure:

  • Fusion: Mix niobium pentoxide with potassium bisulfate in a platinum crucible. The addition of KHSO₄ as a fluxing agent lowers the fusion temperature of Nb₂O₅.[3] Heat the mixture using a Bunsen burner or in a muffle furnace until a complete melt is achieved.

  • Cooling and Grinding: Allow the molten mass to cool to room temperature. The solidified mass is then ground into a fine powder using an agate mortar and pestle to increase the surface area for subsequent reactions.[3]

  • Leaching and Washing: The ground powder is subjected to a leaching process. While traditional methods often use acid leaching, a more sustainable approach involves washing with water.[3] An optimized washing step can be performed with an aqueous acetic acid solution, which has been shown to reduce water consumption significantly.[3]

  • Complexation: The washed solid is then added to a solution of oxalic acid and ammonium oxalate. The solution is heated and stirred continuously to ensure complete homogenization as the powder is gradually introduced.[3]

  • Crystallization and Recovery: Upon complete dissolution and reaction, the solution is allowed to cool, leading to the crystallization of ammonium this compound. The resulting crystals are then filtered, washed, and dried.

Synthesis from Niobium Hydroxide

This method involves the direct reaction of niobium hydroxide (hydrated niobic acid) with oxalic acid and ammonia (B1221849).[6]

Materials:

  • Niobium hydroxide (Nb(OH)₅)

  • Oxalic acid (H₂C₂O₄·2H₂O)

  • Ammonia solution (e.g., 25% by weight NH₃) or gaseous ammonia

  • Deionized water

Equipment:

  • Reaction vessel (beaker or flask)

  • Stirring plate

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: In a reaction vessel, add niobium hydroxide to deionized water under stirring.

  • Addition of Reagents: Subsequently, add oxalic acid to the suspension. Then, introduce the ammonia solution. The addition of ammonia neutralizes the oxalic acid, causing an exothermic reaction that can warm the mixture to approximately 35-50°C.[6] The reaction can be expedited by heating to a maximum of 80°C.[6]

  • Reaction and Crystallization: Continue stirring the solution. As the reaction proceeds, the niobium hydroxide dissolves to form the ammonium this compound complex. Upon cooling, the desired complex precipitates out of the solution.[6]

  • Filtration and Drying: The precipitate is collected by filtration and then dried at a controlled temperature (e.g., 70°C) to yield the final product.[6]

Quantitative Data

The following tables summarize key quantitative parameters for the synthesis of ammonium this compound.

ParameterValueReference
Niobium Content5 - 30% by weight[5]
Molar Ratio (Oxalic Acid:Niobium)1:1 to 12:1 (preferably 1:1 to 5:1)[5]
Molar Ratio (Ammonium Salt:Niobium)0.3:1 to 2.0:1[5]
Digestion Temperature75 - 120°C (preferably 90 - 110°C)[5]
Process Yield (relative to initial Nb₂O₅)90 - 98%[5]
Solubility in Water60 - 160 g of Nb per liter of water (at 20-80°C)[5]

Table 1: Key Synthesis Parameters and Product Characteristics

Compound FormulaCrystal StructureReference
(NH₄)₃[NbO(C₂O₄)₃]·H₂OPentagonal bipyramidal coordination of Nb[4]
NH₄[NbO(C₂O₄)₂(H₂O)₂]·3H₂OMonoclinic[5]

Table 2: Common Forms of Ammonium this compound

Process Visualization

The following diagrams illustrate the experimental workflows for the synthesis of ammonium this compound.

Synthesis_from_Nb2O5 Nb2O5 Niobium Pentoxide (Nb₂O₅) Mix Mixing Nb2O5->Mix KHSO4 Potassium Bisulfate (KHSO₄) KHSO4->Mix Fusion Fusion Mix->Fusion Cooling Cooling & Grinding Fusion->Cooling Leaching Leaching/Washing (Aqueous Acetic Acid) Cooling->Leaching Complexation Complexation Leaching->Complexation Crystallization Crystallization Complexation->Crystallization OxalicAcid Oxalic Acid OxalicAcid->Complexation AmmoniumOxalate Ammonium Oxalate AmmoniumOxalate->Complexation Filtration Filtration & Drying Crystallization->Filtration ANO_Product Ammonium Niobium Oxalate (ANO) Filtration->ANO_Product

Caption: Workflow for ANO synthesis from Nb₂O₅.

Synthesis_from_NbOH5 NbOH5 Niobium Hydroxide (Nb(OH)₅) Suspension Suspension Preparation NbOH5->Suspension Water Deionized Water Water->Suspension Reaction Reaction & Dissolution Suspension->Reaction OxalicAcid Oxalic Acid OxalicAcid->Reaction Ammonia Ammonia Solution Ammonia->Reaction Crystallization Cooling & Crystallization Reaction->Crystallization Filtration Filtration & Drying Crystallization->Filtration ANO_Product Ammonium Niobium Oxalate (ANO) Filtration->ANO_Product

Caption: Workflow for ANO synthesis from Nb(OH)₅.

Characterization of Ammonium this compound

To confirm the successful synthesis and purity of the ammonium this compound precursor, a suite of analytical techniques is employed:

  • X-Ray Diffraction (XRD): To identify the crystalline structure of the complex.[3]

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the synthesized crystals.[3]

  • Energy-Dispersive X-ray Spectroscopy (EDS): To determine the elemental composition of the product.[3]

  • Thermogravimetric Analysis (TGA): To study the thermal decomposition behavior and confirm the hydration state of the complex.[3] The decomposition of NH₄[NbO(C₂O₄)₂(H₂O)₂]·3H₂O begins with the loss of water at around 125°C and is complete at 630°C, yielding niobium pentoxide.[7]

Conclusion

The synthesis of ammonium this compound is a critical process for accessing a highly reactive and versatile niobium precursor. The choice of the starting material, either niobium pentoxide or niobic acid, will dictate the specific experimental protocol. By carefully controlling the reaction parameters such as temperature, stoichiometry, and washing procedures, high-purity ammonium this compound can be reliably produced. The detailed methodologies and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in materials science and drug development, enabling the consistent and efficient synthesis of this important compound.

References

An In-depth Technical Guide to the Solubility of Niobium Oxalate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of niobium oxalate (B1200264) in aqueous solutions. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who work with niobium compounds. This document details the solubility of different forms of niobium oxalate, the factors influencing solubility, experimental protocols for its determination, and the chemical species present in solution.

Introduction to this compound

Niobium, a transition metal with the symbol Nb, is gaining attention in various fields, including catalysis and materials science.[1] Niobium(V) oxalate is a common water-soluble precursor used in the synthesis of niobium-containing materials.[2] It typically exists in two common forms: niobium hydrogen oxalate (often referred to simply as this compound) and ammonium (B1175870) this compound. The solubility characteristics of these compounds are critical for their application in solution-based synthesis and processing.

Niobium(V) oxalate is the hydrogen oxalate salt of niobium(V), with the chemical formula Nb(HC₂O₄)₅.[3] The neutral salt has not been prepared.[3] Ammonium this compound, with the formula NH₄[NbO(C₂O₄)₂(H₂O)₂]·nH₂O, is another widely used niobium precursor.[4]

Solubility of this compound

The solubility of this compound in aqueous solutions is dependent on its specific form, the temperature, the pH of the solution, and the presence of other chemical species, notably oxalic acid.

Niobium Hydrogen Oxalate

Niobium hydrogen oxalate exhibits low solubility in pure water.[2] However, its solubility can be significantly enhanced by the addition of oxalic acid to the aqueous solution.[2] This is due to the formation of soluble this compound complex anions. At very high concentrations of oxalic acid, both this compound and oxalic acid may precipitate out of the solution.[2]

Ammonium this compound

Ammonium this compound is considerably more soluble in water than its hydrogen counterpart.[2][5] Its solubility is a direct function of temperature, increasing as the temperature rises.[2][5]

Table 1: Solubility of Ammonium this compound in Water at Various Temperatures

Temperature (°C)Solubility (g of Niobium/L of water)
2060
Room Temperature45
70150
80160

Source:[2][5]

The addition of a dilute aqueous solution of oxalic acid (not exceeding 0.2 M) can further increase the solubility of ammonium this compound by 30 to 40% by weight.[5]

Factors Affecting Solubility

Several factors can influence the solubility of this compound in aqueous solutions:

  • Temperature: As demonstrated with ammonium this compound, solubility generally increases with temperature.[2][5]

  • pH: The pH of the solution plays a crucial role in the speciation of this compound complexes in solution, which in turn affects solubility.[4] In solutions with a pH lower than 4.0, ionic species of niobium oxide with two or three oxalate groups are predominant.[4][5] At a pH greater than 5.0, the formation of hydrated Nb₂O₅ can occur, leading to precipitation.[2]

  • Presence of Oxalic Acid: As previously mentioned, the addition of oxalic acid significantly increases the solubility of niobium hydrogen oxalate and can further enhance the solubility of ammonium this compound.[2][5] This is attributed to the common ion effect and the formation of stable, soluble niobium-oxalate complexes.[1]

Experimental Protocols

This section outlines the methodologies for the preparation of this compound solutions and the determination of their solubility.

Preparation of this compound Solutions

A general procedure for preparing a this compound solution involves the reaction of a niobium precursor with an oxalic acid solution.[6]

Materials:

  • Niobium precursor (e.g., niobic acid, niobium pentoxide)

  • Oxalic acid

  • Deionized water

  • Reactor vessel

  • Heating and stirring apparatus

  • Filtration system

Procedure:

  • Prepare an oxalic acid solution with a concentration in the range of 200-1000 g/L in deionized water.[6]

  • Heat the oxalic acid solution to a temperature between 90-110 °C with stirring.[6]

  • Add the niobium precursor to the heated oxalic acid solution. The molar ratio of oxalic acid to niobium should be between 1:1 and 10:1.[6]

  • Maintain the reaction temperature and continue stirring for 10-30 minutes, or until the solution becomes clear, indicating the complete dissolution of the niobium precursor.[6]

  • For the preparation of ammonium this compound, an ammonium salt such as ammonium oxalate can be added to the solution.[7]

  • Cool the resulting solution to induce crystallization of the this compound.[6]

  • Filter the solution to collect the this compound crystals.[6]

  • Dry the crystals at an appropriate temperature (e.g., 150 °C).[6]

Determination of this compound Solubility

This protocol describes a method for determining the solubility of this compound in an aqueous solution at a specific temperature.

Materials:

  • This compound (either hydrogen or ammonium salt)

  • Deionized water (or other solvent system)

  • Constant temperature water bath with shaker

  • Syringe filters (e.g., 0.45 µm)

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or other suitable analytical instrument for niobium quantification.[5]

  • Volumetric flasks and pipettes

Procedure:

  • Equilibration:

    • Add an excess amount of this compound to a known volume of the aqueous solvent in a sealed container.

    • Place the container in a constant temperature shaker bath set to the desired temperature.

    • Allow the solution to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The time required for equilibration should be determined experimentally.

  • Sampling:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) pipette.

    • Immediately filter the withdrawn sample through a syringe filter to remove any suspended solid particles.

  • Analysis:

    • Accurately dilute the filtered sample to a concentration within the calibrated range of the analytical instrument.

    • Determine the concentration of niobium in the diluted sample using a calibrated ICP-OES or a suitable spectrophotometric method.[5][8]

  • Calculation:

    • Calculate the solubility of this compound in the solvent at the specified temperature based on the measured niobium concentration and the dilution factor.

Aqueous Speciation of this compound

In aqueous solutions, this compound exists as a mixture of different complex ionic species. The equilibrium between these species is highly dependent on the pH of the solution. Raman spectroscopy is a powerful technique for identifying these species.[2][4]

At low pH (< 3.0), two primary this compound species are believed to exist in equilibrium: one containing two oxalate groups and another containing three oxalate groups.[2] As the pH increases, the species with three oxalate groups can hydrolyze to the species with two oxalate groups.[2]

dot

Caption: Dissolution and speciation of this compound in aqueous solution.

Conclusion

The solubility of this compound in aqueous solutions is a complex phenomenon influenced by several factors, including the form of the oxalate, temperature, pH, and the presence of oxalic acid. Ammonium this compound is significantly more soluble than niobium hydrogen oxalate, with its solubility increasing with temperature. The addition of oxalic acid can enhance the solubility of both forms. Understanding these solubility characteristics and the aqueous speciation of this compound is essential for its effective use in various scientific and industrial applications, particularly in the development of novel materials and pharmaceuticals. The experimental protocols provided in this guide offer a framework for the preparation and solubility determination of this compound solutions, enabling researchers to control and optimize their processes.

References

An In-depth Technical Guide on the Thermal Decomposition of Ammonium Niobium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of ammonium (B1175870) niobium oxalate (B1200264), a critical precursor in the synthesis of various niobium-based materials. Understanding its decomposition behavior is paramount for controlling the physicochemical properties of the resulting niobium oxides, which have widespread applications in catalysis, electronic ceramics, and biomedical devices.

Introduction

Ammonium niobium oxalate, with the common molecular formula (NH₄)₃NbO(C₂O₄)₃·H₂O or NH₄(NbO(C₂O₄)₂(H₂O)₂)·(H₂O)₃, is a water-soluble, stable, and cost-effective precursor for producing high-purity niobium pentoxide (Nb₂O₅).[1][2] The thermal treatment of this complex compound initiates a series of decomposition steps involving dehydration, deammoniation, and the breakdown of oxalate ligands, ultimately yielding niobium oxide. The pathway of this decomposition significantly influences the crystallinity, particle morphology, and surface area of the final oxide product.

Experimental Protocols

The study of the thermal decomposition of ammonium this compound typically involves a suite of analytical techniques to elucidate the various stages of the process.

2.1 Precursor Synthesis

A common method for synthesizing ammonium this compound involves the following steps:

  • Fusion and Leaching: Niobium pentoxide (Nb₂O₅) is fused with a fluxing agent like potassium bisulfate (KHSO₄) to lower its melting point. The resulting melt is then cooled, crushed, and leached with water or a dilute acid to remove impurities.[2][3]

  • Complexation: The hydrated niobium oxide obtained is then dissolved in an aqueous solution containing oxalic acid and ammonium oxalate.[2][3] The solution is slowly evaporated to precipitate the ammonium this compound complex.

  • Drying: The precipitate is filtered, washed, and dried at a relatively low temperature (e.g., 70°C) to yield the final crystalline product.[3]

2.2 Thermal Analysis

Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) are pivotal in determining the temperature ranges and energetics of the decomposition stages.

  • TGA/DTG: A sample is heated at a constant rate in a controlled atmosphere (e.g., air or argon), and the mass loss is continuously monitored. The derivative of the TGA curve (DTG) highlights the temperatures at which the rate of mass loss is maximal.[4]

  • DTA/DSC: These techniques measure the temperature difference between the sample and a reference material or the heat flow to or from the sample as it is heated. This provides information on whether the decomposition steps are endothermic or exothermic.[4]

2.3 Evolved Gas Analysis (EGA)

Mass spectrometry or Fourier-transform infrared spectroscopy (FTIR) coupled with the thermal analysis instrument can identify the gaseous species evolved during decomposition, such as water vapor, ammonia (B1221849), carbon monoxide, and carbon dioxide.

2.4 Structural and Morphological Characterization

  • X-ray Diffraction (XRD): XRD is used to identify the crystalline phases of the initial complex and the solid products formed at different decomposition temperatures.[5]

  • Infrared Spectroscopy (IR): IR spectroscopy helps in tracking the disappearance of functional groups associated with the oxalate and ammonium ions and the formation of Nb-O bonds.[3]

  • Scanning Electron Microscopy (SEM): SEM provides insights into the morphology and particle size of the material at various stages of decomposition.[2]

Thermal Decomposition Pathway

The thermal decomposition of ammonium this compound is a multi-step process. While the exact temperatures can vary depending on factors like heating rate and atmosphere, the general sequence of events is consistent across several studies. The decomposition generally occurs in three to four main stages.[5][6]

Stage 1: Dehydration The initial mass loss, typically occurring below 150°C, is attributed to the removal of hydration water molecules.[1][2]

Stage 2: Partial Decomposition In the temperature range of approximately 180°C to 330°C, a significant mass loss occurs. This stage involves the release of ammonia (NH₃) from the decomposition of ammonium ions and the initial breakdown of the oxalate ligands, evolving carbon monoxide (CO) and carbon dioxide (CO₂).[1][5] The solid intermediate is often an amorphous niobic acid (Nb₂O₅·nH₂O).[1]

Stage 3: Final Decomposition and Crystallization Above 330°C, the remaining oxalate residues decompose. An exothermic peak observed around 600°C in DTA is often associated with the crystallization of the amorphous intermediate into a crystalline phase of niobium pentoxide.[3][5] The initial crystalline form is typically the orthorhombic phase of Nb₂O₅.[5]

Stage 4: Phase Transformation At higher temperatures, typically between 700°C and 950°C, a phase transformation from the orthorhombic to the more stable monoclinic structure of Nb₂O₅ can occur.[3][5]

Quantitative Data

The following tables summarize the quantitative data on the thermal decomposition of ammonium this compound from various sources.

Table 1: Thermal Decomposition Stages in Air

StageTemperature Range (°C)Mass Loss (%)Evolved SpeciesSolid ProductReference
130 - 14521.59H₂OAnhydrous Complex[1]
2145 - 33038.81NH₃, CO, CO₂Amorphous Nb₂O₅·H₂O[1]
3~5604.98Adsorbed CO₂Anhydrous Nb₂O₅[1]

Table 2: Thermal Decomposition Stages in Argon

StageTemperature Range (°C)EventReference
198 - 145Evaporation of humidity[5]
2180 - 220Release of NH₃ and CO₂[5]
3170 - 300Stepwise release of oxalate ions as CO and CO₂[3]
4~600Crystallization to orthorhombic Nb₂O₅[5]
5700 - 950Transformation to monoclinic Nb₂O₅[5]

Visualizations

5.1 Experimental Workflow

Experimental_Workflow cluster_synthesis Precursor Synthesis cluster_analysis Thermal & Structural Analysis cluster_products Decomposition Products Nb2O5 Nb₂O₅ Fusion Fusion & Leaching Nb2O5->Fusion Flux KHSO₄ Flux->Fusion Hydrated_NbOx Hydrated Niobium Oxide Fusion->Hydrated_NbOx Complexation Complexation Hydrated_NbOx->Complexation Reagents Oxalic Acid & Ammonium Oxalate Reagents->Complexation ANO Ammonium this compound Complexation->ANO Thermal_Analysis TGA / DTA / DSC ANO->Thermal_Analysis EGA EGA (MS / FTIR) ANO->EGA Structural_Analysis XRD / IR / SEM ANO->Structural_Analysis Solid Solid Products (Amorphous, Orthorhombic Nb₂O₅, Monoclinic Nb₂O₅) Thermal_Analysis->Solid Gaseous Gaseous Products (H₂O, NH₃, CO, CO₂) EGA->Gaseous Structural_Analysis->Solid

Caption: Experimental workflow for the synthesis and analysis of ammonium this compound decomposition.

5.2 Thermal Decomposition Pathway

Decomposition_Pathway start Ammonium this compound (NH₄)₃NbO(C₂O₄)₃·H₂O dehydration Dehydration start->dehydration < 150°C anhydrous Anhydrous Complex dehydration->anhydrous gas1 H₂O dehydration->gas1 partial_decomp Partial Decomposition anhydrous->partial_decomp ~180 - 330°C amorphous Amorphous Nb₂O₅·nH₂O partial_decomp->amorphous gas2 NH₃, CO, CO₂ partial_decomp->gas2 final_decomp Final Decomposition & Crystallization amorphous->final_decomp > 330°C (~600°C) orthorhombic Orthorhombic Nb₂O₅ final_decomp->orthorhombic phase_trans Phase Transformation orthorhombic->phase_trans ~700 - 950°C monoclinic Monoclinic Nb₂O₅ phase_trans->monoclinic

References

Unraveling the Crystalline Architecture of Ammonium Niobium Oxalate Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of ammonium (B1175870) niobium oxalate (B1200264) hydrate (B1144303), a compound of significant interest in materials science and catalysis. This document summarizes key crystallographic data, details experimental protocols for its synthesis and characterization, and visualizes the procedural workflows for clarity and reproducibility.

Introduction

Ammonium niobium oxalate hydrate is a versatile precursor for the synthesis of various niobium-based materials, including catalysts, advanced ceramics, and electronic components. Its utility stems from its water solubility, high reactivity, and relatively low toxicity. Understanding its crystal structure is paramount for controlling the properties of the final materials. This guide focuses on the different crystalline forms of ammonium this compound hydrate, providing a consolidated resource for researchers in the field.

Crystal Structure and Quantitative Data

Ammonium this compound hydrate exists in several crystalline forms, with the specific structure depending on the stoichiometry and crystallization conditions. The most well-characterized phases are detailed below.

Ammonium Tris(oxalato)oxoniobate(V) Monohydrate - (NH₄)₃NbO(C₂O₄)₃·H₂O

The structure of this complex was first determined by Mathern, Weiss, and Rohmer in 1969. The niobium atom is seven-coordinated, forming a pentagonal bipyramidal geometry with three bidentate oxalate groups and one oxygen atom.[1][2]

Ammonium Diaquadioxalateoxoniobate(V) Dihydrate and Trihydrate

Several hydrated forms of ammonium diaquadioxalateoxoniobate(V) have been identified, with the dihydrate and trihydrate being prominent.

  • Monoclinic Trihydrate (NH₄[NbO(C₂O₄)₂(H₂O)₂]·3H₂O): The Joint Committee on Powder Diffraction Standards (JCPDS) card 83-1993 describes a monoclinic crystal structure for this compound.[3][4]

  • Dihydrate (NH₄[NbO(C₂O₄)₂(H₂O)₂]·2H₂O): The crystal structure of the dihydrate was detailed by Svensson et al. in 1993.[4]

A study by Papulovskiy et al. investigated the transformation of a mixture of the trihydrate (Phase I) and dihydrate (Phase II) upon mild heating into a new orthorhombic phase, catena-NH₄[NbO₂/₂(C₂O₄)₂(H₂O)] (Phase III), which has a polymeric chain structure.

Table 1: Summary of Crystallographic Data for Ammonium this compound Hydrate Phases

Compound FormulaCommon Name/PhaseCrystal SystemSpace GroupLattice ParametersReference
(NH₄)₃NbO(C₂O₄)₃·H₂O----Mathern et al., 1969[1][2]
NH₄[NbO(C₂O₄)₂(H₂O)₂]·3H₂OTrihydrateMonoclinic--JCPDS 83-1993[3][4]
NH₄[NbO(C₂O₄)₂(H₂O)₂]·2H₂ODihydrate---Svensson et al., 1993[4]
catena-NH₄[NbO₂/₂(C₂O₄)₂(H₂O)]Phase IIIOrthorhombic--Papulovskiy et al.

Note: Detailed lattice parameters and space groups require access to the original publications or crystallographic databases.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of ammonium this compound hydrate, compiled from various research sources.

Synthesis of Ammonium this compound Hydrate

A general and adaptable synthesis procedure is outlined below. The specific crystalline phase obtained can be influenced by the stoichiometry of the reactants and the crystallization conditions.

3.1.1. Materials and Reagents

  • Niobium pentoxide (Nb₂O₅) or Hydrated Niobium Oxide

  • Potassium bisulfate (KHSO₄) (as a fluxing agent)

  • Oxalic acid (H₂C₂O₄)

  • Ammonium oxalate ((NH₄)₂C₂O₄)

  • Deionized water

  • Acetic acid (CH₃COOH) (for washing)

3.1.2. Synthesis Procedure

  • Fusion: Niobium pentoxide is mixed with potassium bisulfate in a platinum crucible and heated until a complete melt is formed. This step lowers the processing temperature required to bring the refractory Nb₂O₅ into a reactive state.[5]

  • Leaching and Washing: The cooled melt is ground into a fine powder and then leached with water. The resulting hydrated niobium oxide is thoroughly washed with a dilute acetic acid solution and deionized water to remove impurities.[5]

  • Complexation and Crystallization: The washed hydrated niobium oxide is added to a heated aqueous solution containing a specific stoichiometric ratio of oxalic acid and ammonium oxalate. The solution is stirred continuously to ensure complete reaction and homogenization.[5]

  • Isolation and Drying: The solution is then cooled to induce crystallization of the ammonium this compound hydrate. The resulting crystals are collected by filtration, washed, and dried under controlled conditions (e.g., at 70°C).[5]

Synthesis_Workflow Nb2O5 Niobium Pentoxide (Nb₂O₅) Fusion Fusion in Platinum Crucible Nb2O5->Fusion KHSO4 Potassium Bisulfate (KHSO₄) KHSO4->Fusion Grinding Grinding of Cooled Melt Fusion->Grinding Leaching Leaching with Water Grinding->Leaching Washing Washing with Acetic Acid and Deionized Water Leaching->Washing Complexation Complexation with Oxalic Acid and Ammonium Oxalate Solution Washing->Complexation Crystallization Cooling and Crystallization Complexation->Crystallization Filtration Filtration and Washing Crystallization->Filtration Drying Drying at 70°C Filtration->Drying FinalProduct Ammonium Niobium Oxalate Hydrate Crystals Drying->FinalProduct

A generalized workflow for the synthesis of ammonium this compound hydrate.
Characterization Methods

The synthesized ammonium this compound hydrate is typically characterized using a suite of analytical techniques to confirm its crystal structure, morphology, elemental composition, and thermal stability.

3.2.1. X-ray Diffraction (XRD)

XRD is the primary technique for identifying the crystalline phase and determining the crystal structure.

  • Instrumentation: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.54 Å) is commonly used.

  • Sample Preparation: A finely ground powder of the sample is mounted on a sample holder.

  • Data Collection: The diffraction pattern is typically collected over a 2θ range of 10-70° with a specific step size and scan speed.

  • Data Analysis: The obtained diffraction peaks are compared with standard patterns from databases such as the JCPDS/ICSD to identify the crystalline phase. For detailed structural analysis, Rietveld refinement can be performed.

3.2.2. Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to study the thermal decomposition behavior of the compound.

  • Instrumentation: A simultaneous TGA/DSC analyzer.

  • Experimental Conditions: A known weight of the sample is heated in a controlled atmosphere (e.g., argon or air) at a constant heating rate (e.g., 5 or 10 °C/min).

  • Data Analysis: The TGA curve provides information on mass loss as a function of temperature, indicating dehydration and decomposition steps. The DSC curve shows endothermic or exothermic events associated with these processes.

Table 2: Thermal Decomposition Stages of Ammonium this compound Hydrate

Temperature Range (°C)Mass Loss (%)Associated EventGaseous Products EvolvedReference
72 - 1384.4Dehydration (loss of hydration water)H₂O[5]
138 - 18810.4Decomposition of coordination waterH₂O[5]
188 - 2078.2Decomposition of ammonium ionNH₃[5]
240 - 300-Decomposition of oxalate and remaining ammoniumNH₃, CO₂, CO, H₂O[1]
~600-Crystallization of amorphous residue-[1]

Note: The exact temperatures and mass losses can vary depending on the specific crystalline form and experimental conditions.

Characterization_Workflow Sample Ammonium Niobium Oxalate Hydrate Sample XRD X-ray Diffraction (XRD) Sample->XRD Phase Identification Crystal Structure TGA_DSC Thermal Analysis (TGA/DSC) Sample->TGA_DSC Thermal Stability Decomposition Profile SEM_EDS Scanning Electron Microscopy (SEM) & Energy Dispersive X-ray Spectroscopy (EDS) Sample->SEM_EDS Morphology Elemental Composition Data_Analysis_XRD Data_Analysis_XRD XRD->Data_Analysis_XRD Compare to Database Rietveld Refinement Data_Analysis_TGA Data_Analysis_TGA TGA_DSC->Data_Analysis_TGA Mass Loss vs. Temperature Endo/Exothermic Events Data_Analysis_SEM Data_Analysis_SEM SEM_EDS->Data_Analysis_SEM Particle Size & Shape Elemental Mapping

Workflow for the characterization of ammonium this compound hydrate.

Conclusion

This technical guide has provided a detailed overview of the crystal structure, synthesis, and characterization of ammonium this compound hydrate. By consolidating quantitative data and experimental protocols, this document serves as a valuable resource for researchers and professionals working with niobium-based materials. A thorough understanding of the crystallography of this precursor is essential for the rational design and synthesis of materials with tailored properties for a wide range of applications. Further research to fully elucidate the crystallographic details of all known phases will continue to advance the field.

References

Ammonium Niobium Oxalate Complex: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ammonium (B1175870) niobium oxalate (B1200264) (ANO) complex, a versatile precursor material with significant applications in materials science, catalysis, and potentially in drug delivery systems. This document outlines its molecular structure, synthesis protocols, and key characterization data, tailored for a scientific audience.

Molecular Formula and Structure

The ammonium niobium oxalate complex is not a single, invariant compound but rather a family of related structures. The specific molecular formula can differ based on the synthesis conditions, leading to variations in the number of oxalate ligands, coordinated water molecules, and water of hydration. Several reported formulations are summarized in the table below.

The central niobium atom in these complexes is typically in the +5 oxidation state.[1] X-ray diffraction studies have revealed a common coordination geometry for the niobium atom: a pentagonal bipyramidal structure. In a frequently cited example, NH₄[NbO(C₂O₄)₂(H₂O)₂]·(H₂O)n, the niobium atom is coordinated by two bidentate oxalate groups, two water molecules, and one oxygen atom, forming a pentagonal bipyramidal shape with a terminal Nb=O double bond.[2] The ammonium ion (NH₄⁺) is situated in the crystal lattice, surrounded by oxygen atoms from the oxalate groups and the niobyl radical.[2]

Table 1: Reported Molecular Formulas of Ammonium this compound Complexes

Molecular FormulaContext/Reference
(NH₄)₃[NbO(C₂O₄)₃]·H₂ODescribed as monohydrated ammonium oxotris(oxalato)niobate, used in the synthesis of niobium carbide.[3][4]
NH₄[NbO(C₂O₄)₂(H₂O)₂]·nH₂OA common formulation where n can be 2 or 3.[2][5] The crystal structure has been studied in detail for this form.[2]
C₂H₅NNbO₄A simplified molecular formula.[6][7]
C₄H₄NNbO₉ · xH₂OAnother representation for ammonium niobate(V) oxalate hydrate (B1144303).[8]
(NH₄)(NbO(C₂O₄)(H₂O)ᵧ)·XH₂OA general formula from a study focused on optimizing its synthesis.[1]

Physicochemical Properties and Characterization

Ammonium this compound is a white, crystalline solid with a monoclinic crystal structure.[2] It is known for its stability in air at room temperature and its solubility in water.[2] Its solubility is temperature-dependent, ranging from 60 to 160 grams of niobium per liter of water at temperatures from 20 to 80 °C.[2]

Table 2: Key Physicochemical and Thermal Properties

PropertyValue/Observation
AppearanceWhite powder/solid.[2][8]
Crystal StructureMonoclinic.[2]
Melting Point122 °C (decomposes).[6][8]
Thermal DecompositionStarts to lose water at 125 °C and fully decomposes to niobium pentoxide (Nb₂O₅) at 630 °C.[5] For (NH₄)₃NbO(C₂O₄)₃·H₂O, decomposition occurs in stages, releasing NH₃ and CO₂ between 180-220 °C.[4]
Niobium ContentCan range from 5% to 30% by weight.[2]

Experimental Protocols

The synthesis of ammonium this compound typically involves the reaction of a niobium precursor, such as niobium pentoxide (Nb₂O₅) or hydrated niobium oxide, with oxalic acid and an ammonium salt.

A. General Synthesis Workflow

G General Synthesis Workflow for Ammonium this compound Nb2O5 Niobium Pentoxide (Nb₂O₅) Fusion Fusion Nb2O5->Fusion Flux Potassium Bisulfate (KHSO₄) - Fluxing Agent Flux->Fusion Leaching Leaching Fusion->Leaching HydratedNbOxide Hydrated Niobium Oxide Leaching->HydratedNbOxide Digestion Digestion/Complexation HydratedNbOxide->Digestion OxalicAcid Oxalic Acid (H₂C₂O₄) OxalicAcid->Digestion AmmoniumSalt Ammonium Salt (e.g., NH₄OH) AmmoniumSalt->Digestion Crystallization Crystallization (Cooling) Digestion->Crystallization Filtration Filtration Crystallization->Filtration Drying Drying Filtration->Drying ANO_Product Ammonium this compound Product Drying->ANO_Product

Caption: General workflow for the synthesis of ammonium this compound.

B. Detailed Synthesis Protocol (Example)

This protocol is a composite of methodologies described in the literature.[1][2]

  • Fusion: Niobium pentoxide (Nb₂O₅) is mixed with a fluxing agent like potassium bisulfate (KHSO₄) to lower the fusion temperature.[1] The mixture is heated until a melt is formed.

  • Leaching and Precipitation: The fused mass is cooled and then leached with water to dissolve the niobium salts. The pH is adjusted to precipitate hydrated niobium oxide.

  • Complexation: The hydrated niobium oxide is washed and then dissolved in an aqueous solution of oxalic acid. An ammonium salt, such as ammonium hydroxide, is then added. The mass ratios of oxalic acid to niobium and ammonium salt to niobium are critical and typically range from 1-12 and 0.3-2.0, respectively.[2]

  • Digestion: The mixture is heated to facilitate the formation of the ammonium this compound complex in solution.[2]

  • Crystallization: The solution is cooled to induce crystallization and precipitation of the ammonium this compound.[2]

  • Filtration and Drying: The resulting white crystals are filtered from the solution and dried, for instance, with compressed air or in a low-temperature oven.[2]

C. Characterization Techniques

A multi-technique approach is essential for the thorough characterization of the synthesized complex.

G Characterization Workflow ANO_Sample Ammonium this compound Sample XRD X-Ray Diffraction (XRD) ANO_Sample->XRD SEM Scanning Electron Microscopy (SEM) ANO_Sample->SEM EDS Energy-Dispersive X-ray Spectroscopy (EDS) ANO_Sample->EDS TGA Thermogravimetric Analysis (TGA) ANO_Sample->TGA FTIR Infrared Spectroscopy (IR) ANO_Sample->FTIR Structural Crystalline Structure & Phase Purity XRD->Structural Morphology Particle Morphology & Size SEM->Morphology Composition Elemental Composition EDS->Composition Thermal Thermal Stability & Decomposition TGA->Thermal Bonding Functional Groups & Bonding FTIR->Bonding

Caption: Standard workflow for the characterization of ammonium this compound.

  • X-Ray Diffraction (XRD): Confirms the crystalline structure and phase purity of the complex.[1][4]

  • Scanning Electron Microscopy (SEM): Visualizes the particle morphology and size distribution.[1]

  • Energy-Dispersive X-ray Spectroscopy (EDS): Determines the elemental composition of the material.[1]

  • Thermogravimetric Analysis (TGA): Investigates the thermal stability and decomposition behavior of the complex.[1][4]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present, such as the niobyl group (Nb=O) and coordinated oxalate ligands.[4][9]

Applications in Research and Development

Ammonium this compound is a valuable precursor for a variety of advanced materials and has shown promise as a catalyst.

  • Precursor for Niobium-Based Materials: It is widely used in the synthesis of niobium oxides (Nb₂O₅), niobium carbides (NbC), and other niobates.[1][3][5] The thermal decomposition of the complex provides a route to these materials with controlled properties.

  • Catalysis: Ammonium this compound acts as an efficient, low-toxicity, and water-soluble Lewis acid catalyst in various organic reactions, such as the Paal-Knorr synthesis of pyrroles.[10][11]

  • Nanotechnology and Drug Delivery: The compound is employed in the synthesis of niobium-based nanoparticles.[12] These nanoparticles are being explored for applications in drug delivery and targeted therapies, leveraging the biocompatibility of niobium.[12]

  • Electronics and Materials Science: It serves as a precursor in the production of high-performance electronic components like capacitors and piezoelectric devices, as well as in the development of new materials with unique properties such as superconductors.[12]

Logical Relationships of Ammonium this compound Species

The different forms of ammonium this compound can be seen as existing in equilibrium or being interconvertible depending on the conditions.

G Interrelation of Ammonium this compound Species Trisoxalato (NH₄)₃[NbO(C₂O₄)₃]·H₂O (Tris(oxalato) Complex) Aqueous Aqueous Solution [NbO(OH)(C₂O₄)₂]²⁻ (hydrolyzed species) Trisoxalato->Aqueous Dissolution in Water Bisoxalato NH₄[NbO(C₂O₄)₂(H₂O)₂]·nH₂O (Bis(oxalato) Complex) Bisoxalato->Aqueous Dissolution in Water Aqueous->Bisoxalato Crystallization Precursor Hydrated Niobium Oxide + Oxalic Acid + NH₄⁺ Precursor->Trisoxalato High Oxalate Concentration Precursor->Bisoxalato Controlled Stoichiometry

Caption: Logical relationships between different forms of ammonium this compound.

This diagram illustrates that the specific complex formed is dependent on the reaction stoichiometry. Upon dissolution in water, these complexes can hydrolyze to form other aqueous species.[9]

References

Stability of Niobium Oxalate Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of niobium oxalate (B1200264) solutions over time. Understanding the factors that influence the integrity of these solutions is critical for their successful application in research, catalysis, materials science, and pharmaceutical development. This document outlines the key factors affecting stability, provides detailed experimental protocols for stability assessment, and presents a model for the degradation pathway of niobium oxalate in aqueous solutions.

Introduction to this compound Solutions

This compound solutions, particularly those containing ammonium (B1175870) this compound, are valued for their water solubility and serve as versatile precursors for the synthesis of niobium-based materials.[1][2] Ammonium this compound is recognized for its high reactivity, stability under ambient conditions in its solid form, low cost, and relatively low toxicity.[1] However, the stability of its aqueous solutions is a more complex issue, heavily influenced by a range of physicochemical parameters.

The dominant species in these solutions is typically a complex anion where niobium is coordinated by oxalate and water ligands, such as [NbO(C₂O₄)₂(H₂O)₂]⁻.[3][4] The equilibrium between different this compound species is dynamic and crucial to maintaining a stable, clear solution.

Factors Influencing the Stability of this compound Solutions

The stability of this compound solutions is not absolute and is influenced by several key factors. A summary of these factors is presented in Table 1.

Table 1: Key Factors Affecting the Stability of this compound Solutions

FactorEffect on Stability
pH This is the most critical factor. Solutions are generally stable in the acidic pH range of 0.2 to 4.0.[5] Above pH 4, hydrolysis and polymerization of this compound ions occur, leading to the formation and precipitation of hydrated niobium pentoxide (Nb₂O₅·nH₂O).[5][6]
Concentration of Oxalic Acid The solubility of this compound is significantly increased by the addition of oxalic acid.[6] An excess of oxalate ions helps to maintain the stability of the this compound complexes in solution. However, at very high concentrations of oxalic acid, both this compound and oxalic acid may precipitate.[6]
Presence of Ammonium Salts The addition of ammonium salts, such as ammonium oxalate, can help prevent the polymerization of the this compound complex upon aging.[5]
Temperature While specific long-term data at various temperatures is limited, the preparation of these solutions often involves heating to facilitate dissolution.[1][7] For long-term storage, it is generally advisable to store solutions at controlled room temperature or cooler to minimize the rate of any potential degradation reactions.
Light Exposure Prolonged exposure to light should be avoided as it may induce photochemical reactions, although specific studies on the photodegradation of this compound solutions are not widely available.

Niobium Speciation and Degradation Pathway

The chemical species present in a this compound solution and their transformation over time are central to understanding its stability.

pH-Dependent Speciation of this compound

The equilibrium between different this compound complexes in an aqueous solution is highly dependent on the pH. Raman spectroscopy studies have shown that different ionic species exist at varying pH levels.[6]

G pH-Dependent Speciation of this compound cluster_low_ph Low pH (< 3.0) cluster_mid_ph Mid pH (3.0 - 4.0) cluster_high_ph High pH (> 4.0) low_ph_species [NbO(C₂O₄)₃]³⁻ and [NbO(C₂O₄)₂(H₂O)₂]⁻ mid_ph_species Equilibrium of multiple this compound species low_ph_species->mid_ph_species Increase pH high_ph_species Hydrated Niobium Pentoxide (Nb₂O₅·nH₂O) mid_ph_species->high_ph_species Increase pH > 4.0 (Hydrolysis & Polymerization)

Caption: pH-dependent equilibrium of this compound species in aqueous solution.

Degradation Pathway via Hydrolysis and Polymerization

The primary degradation pathway for this compound solutions, particularly at elevated pH, is through hydrolysis and subsequent polymerization to form insoluble hydrated niobium pentoxide.

G Degradation Pathway of this compound Solution A Stable this compound Complex [NbO(C₂O₄)₂(H₂O)₂]⁻ B Hydrolysis (Addition of OH⁻) A->B pH > 4 C Formation of Hydroxo-Oxalato Intermediates [NbO(OH)ₓ(C₂O₄)y]ⁿ⁻ B->C D Polymerization (Condensation Reactions) C->D E Precipitation of Hydrated Niobium Pentoxide (Nb₂O₅·nH₂O) D->E

Caption: Hydrolysis and polymerization pathway leading to precipitation.

Quantitative Stability Data

While the qualitative factors affecting stability are well-documented, there is a notable lack of publicly available, long-term quantitative stability data for this compound solutions. Studies detailing the change in niobium concentration, pH, or time to precipitation under various storage conditions (e.g., temperature, light exposure) over extended periods (weeks to months) are not prevalent in the literature. Researchers are encouraged to perform their own stability studies based on the intended application and storage conditions.

Experimental Protocols for Stability Assessment

The following protocols are recommended for researchers aiming to assess the stability of their this compound solutions.

Preparation of a Stock this compound Solution

A common method for preparing a stable stock solution of ammonium this compound is as follows:

  • Dissolution of Niobium Precursor: Dissolve a niobium precursor, such as niobium pentoxide (Nb₂O₅) or hydrated niobic acid, in a heated aqueous solution of oxalic acid.[1][7] The molar ratio of oxalic acid to niobium should be in the range of 1-10 to 1.[8]

  • Addition of Ammonium Salt: To enhance stability, an ammonium salt like ammonium oxalate can be added to the solution.[9]

  • Temperature Control: The reaction is typically carried out at an elevated temperature (e.g., 90-110 °C) to ensure complete dissolution.[8]

  • Cooling and Crystallization: The solution is then cooled to room temperature or below to induce crystallization of the this compound complex.[8]

  • Filtration and Drying: The resulting crystals are filtered and dried to yield solid ammonium this compound, which can then be used to prepare aqueous solutions of a desired concentration.

Protocol for a Long-Term Stability Study

This protocol outlines a systematic approach to evaluating the stability of a prepared this compound solution over time.

Table 2: Experimental Protocol for Long-Term Stability Study of this compound Solution

Parameter Methodology
Objective To assess the change in physicochemical properties of a this compound solution over a defined period under specified storage conditions.
Materials - Prepared this compound solution of known concentration.- pH meter.- UV-Vis spectrophotometer or ICP-OES/MS for concentration analysis.- Raman spectrometer.- Temperature and humidity controlled storage chambers.- Light-protective and transparent storage containers.
Experimental Setup 1. Aliquot the this compound solution into multiple transparent and amber (light-protected) containers.2. Store the containers under different conditions: - Refrigerated (2-8 °C) - Controlled Room Temperature (e.g., 25 °C / 60% RH) - Accelerated Conditions (e.g., 40 °C / 75% RH)
Time Points for Analysis Initial (T=0), 1 week, 2 weeks, 1 month, 3 months, 6 months, and 12 months.
Analytical Procedures At each time point, withdraw a sample from each storage condition and perform the following analyses:1. Visual Inspection: Observe for any changes in color, clarity, or the formation of precipitate.2. pH Measurement: Record the pH of the solution.3. Niobium Concentration: Determine the concentration of niobium using a validated analytical method such as ICP-OES, ICP-MS, or a colorimetric method.[10][11]4. UV-Vis Spectroscopy: Scan the solution to check for any changes in the absorbance spectrum, which might indicate changes in speciation.5. Raman Spectroscopy: Analyze the solution to monitor the vibrational bands characteristic of the niobium-oxalate complexes and identify any formation of hydrated niobium oxide.[6]
Data Analysis Plot the measured parameters (pH, concentration) as a function of time for each storage condition. Determine the rate of degradation, if any, and establish a shelf-life based on predefined acceptance criteria (e.g., ±10% change in concentration).

The workflow for this stability study can be visualized as follows:

G Workflow for this compound Solution Stability Study A Prepare this compound Solution B Aliquot into Storage Containers (Transparent and Amber) A->B C Store at Different Conditions (Refrigerated, Room Temp, Accelerated) B->C D Analyze at Predetermined Time Points (T=0, 1w, 2w, 1m, 3m, 6m, 12m) C->D E Visual Inspection D->E F pH Measurement D->F G Concentration Analysis (ICP/UV-Vis) D->G H Spectroscopic Analysis (Raman) D->H I Data Analysis and Shelf-Life Determination E->I F->I G->I H->I

Caption: A typical workflow for conducting a long-term stability study.

Recommendations for Storage and Handling

Based on the available data, the following recommendations are provided for the storage and handling of this compound solutions to maximize their shelf-life:

  • Maintain an Acidic pH: Ensure the pH of the solution is maintained below 4.0. If necessary, the solution can be stabilized with a small amount of oxalic acid.

  • Store in a Cool, Dark Place: To minimize potential thermal and photodegradation, store solutions in a refrigerator or a cool, dark location. Use amber or opaque containers to protect from light.

  • Use High-Purity Reagents: Prepare solutions using high-purity niobium precursors, oxalic acid, and deionized water to avoid impurities that could catalyze degradation.

  • Monitor Regularly: For critical applications, it is advisable to periodically check the clarity and pH of the solution, especially if it has been stored for an extended period.

By adhering to these guidelines and conducting appropriate stability studies, researchers, scientists, and drug development professionals can ensure the reliability and consistency of their this compound solutions.

References

The Role of Oxalic Acid in the Dissolution of Niobium Pentoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of oxalic acid in the dissolution of niobium pentoxide (Nb₂O₅). Given the inert nature of niobium pentoxide, direct dissolution is often challenging. Oxalic acid serves as a powerful chelating agent, facilitating the breakdown of the oxide and the formation of stable, water-soluble niobium oxalate (B1200264) complexes. This process is fundamental in various applications, including catalyst synthesis, advanced materials development, and the preparation of niobium precursors for pharmaceutical research.

The Chemical Mechanism of Dissolution: Complex Formation

Niobium pentoxide's low solubility in most aqueous solutions necessitates the use of strong complexing agents for its dissolution.[1] Oxalic acid (H₂C₂O₄) has proven to be an effective and environmentally benign alternative to more hazardous reagents like hydrofluoric acid.[2][3] The dissolution process is not a simple acid-base reaction but rather a complexation reaction where the oxalate ion (C₂O₄²⁻) acts as a bidentate ligand, binding to the niobium(V) center.[2]

The direct dissolution of Nb₂O₅ in oxalic acid can be slow. Therefore, a common industrial and laboratory practice involves an initial fusion step. Niobium pentoxide is often fused with potassium bisulfate (KHSO₄) to create a more reactive intermediate.[1][4] This fused product is then readily dissolved in an aqueous solution of oxalic acid.

Upon dissolution, a variety of water-soluble niobium oxalate complex anions can be formed. The specific nature of these complexes is highly dependent on the pH of the solution and the concentration of oxalic acid.[5][6] The predominant species identified in acidic solutions include:

  • Diaquabis(oxalato)oxoniobate(V): [NbO(C₂O₄)₂(H₂O)₂]⁻[1]

  • Tris(oxalato)oxoniobate(V): [NbO(C₂O₄)₃]³⁻[1]

The equilibrium between these species is a critical factor in maintaining niobium in the solution phase.[5]

Quantitative Data on this compound Solubility

CompoundTemperature (°C)Solubility (g Nb/L)Reference
Ammonium (B1175870) this compound2052[7]
Ammonium this compound50114.8[7]

Experimental Protocols

The following are detailed methodologies for the preparation of soluble this compound precursors from niobium pentoxide.

Synthesis of Ammonium this compound via Fusion Method

This protocol is adapted from procedures described in the synthesis of this compound precursors.[2][4]

Materials:

  • Niobium Pentoxide (Nb₂O₅)

  • Potassium Bisulfate (KHSO₄)

  • Oxalic Acid (H₂C₂O₄)

  • Ammonium Oxalate ((NH₄)₂C₂O₄)

  • Deionized Water

  • Platinum crucible

  • Bunsen burner or furnace

  • Agate mortar and pestle

  • Beakers and other standard laboratory glassware

  • Heating and stirring plate

  • Filtration apparatus

Procedure:

  • Fusion: Mix niobium pentoxide and potassium bisulfate in a 1:7 weight ratio in a platinum crucible. Heat the mixture until it melts completely.

  • Cooling and Grinding: Allow the melt to cool to room temperature. The resulting solid mass is then crushed into a fine powder using an agate mortar and pestle.

  • Leaching: Transfer the fine powder to a beaker and wash with hot deionized water to remove excess salts.

  • Complexation: To the washed solid, add a solution of oxalic acid and ammonium oxalate (a 1:1 molar ratio is often used). Heat the mixture gently with constant stirring. The solid will gradually dissolve as the this compound complex forms.

  • Crystallization: Slowly evaporate the solution to induce crystallization of the ammonium this compound complex.

  • Isolation and Drying: The precipitated crystals are collected by filtration, washed with a small amount of cold deionized water, and then dried in an oven at a controlled temperature (typically around 70-80°C).[7]

Direct Synthesis of Ammonium this compound from Niobium Hydroxide (B78521)

This method utilizes niobium hydroxide, a more reactive precursor than the pentoxide.[7]

Materials:

  • Niobium Hydroxide (Nb(OH)₅)

  • Oxalic Acid (H₂C₂O₄)

  • Aqueous Ammonia (B1221849) (NH₄OH)

  • Deionized Water

  • Reaction vessel with stirring and temperature control

Procedure:

  • Dissolution: In a reaction vessel, add niobium hydroxide and oxalic acid to deionized water with continuous stirring. The molar ratio of niobium to oxalic acid is typically around 1:2.8.[7]

  • Neutralization and Heating: Slowly add aqueous ammonia to the solution. The neutralization reaction is exothermic and will cause the temperature to rise to approximately 35-50°C.[7] The reaction can be further heated to around 60°C to ensure complete reaction.[7]

  • Cooling and Precipitation: After the reaction is complete, cool the solution to room temperature (around 23-24°C). The ammonium this compound complex will precipitate out of the solution.[7]

  • Filtration and Drying: Filter the precipitate and dry it in an oven at a temperature below 80°C (e.g., 70°C for 20-24 hours).[7]

Visualizing the Process and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflow and the proposed chemical pathway for the dissolution of niobium pentoxide.

experimental_workflow cluster_fusion Fusion Pre-treatment cluster_dissolution Dissolution & Complexation cluster_isolation Product Isolation Nb2O5 Niobium Pentoxide (Nb₂O₅) mix Mixing (1:7 wt ratio) Nb2O5->mix KHSO4 Potassium Bisulfate (KHSO₄) KHSO4->mix heat Heating to Fusion mix->heat melt Fused Melt heat->melt grind Cooling & Grinding melt->grind fused_powder Reactive Fused Powder grind->fused_powder dissolve Dissolution with Heating & Stirring fused_powder->dissolve oxalic_solution Aqueous Oxalic Acid & Ammonium Oxalate oxalic_solution->dissolve nb_oxalate_solution This compound Solution dissolve->nb_oxalate_solution evaporate Evaporation & Crystallization nb_oxalate_solution->evaporate precipitate Ammonium Niobium Oxalate Crystals evaporate->precipitate filter_dry Filtration & Drying precipitate->filter_dry final_product Purified Ammonium this compound filter_dry->final_product

Caption: Experimental workflow for dissolving Nb₂O₅ using a fusion-oxalic acid method.

chemical_pathway Nb2O5 Nb₂O₅ (solid, inert) fused_intermediate Fused Intermediate (with KHSO₄) Nb2O5->fused_intermediate Fusion complex1 [NbO(C₂O₄)₂(H₂O)₂]⁻ (soluble complex) fused_intermediate->complex1 Dissolution & Complexation H2C2O4 H₂C₂O₄ (Oxalic Acid) H2C2O4->complex1 complex2 [NbO(C₂O₄)₃]³⁻ (soluble complex) complex1->complex2 Equilibrium (depends on pH, [oxalate]) complex2->complex1 Equilibrium

Caption: Proposed chemical pathway for this compound complex formation.

Conclusion

The dissolution of niobium pentoxide, a critical step in the utilization of this important material, is effectively achieved through the complexing action of oxalic acid. While direct dissolution can be challenging, methods involving an initial fusion step provide a reliable route to forming soluble this compound complexes. The understanding and control of reaction parameters, particularly pH and reactant concentrations, are essential for optimizing the dissolution process and for the successful synthesis of high-purity niobium precursors for a wide range of scientific and industrial applications. Further research into the direct dissolution kinetics of niobium pentoxide in oxalic acid could provide valuable insights for process optimization.

References

Hydrolysis of niobium oxalate in aqueous media.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Hydrolysis of Niobium Oxalate (B1200264) in Aqueous Media

Introduction

Niobium oxalate, particularly in its ammonium (B1175870) salt form, is a crucial and versatile water-soluble coordination compound. It serves as a primary precursor in the synthesis of advanced niobium-based materials, including catalysts, special alloys, and electro-electronic components.[1][2][3] The utility of this compound stems from its solubility in aqueous solutions, which allows for the homogeneous incorporation of niobium into various matrices via methods like impregnation, precipitation, and sol-gel synthesis.[1]

The conversion of the soluble this compound complex into solid niobium pentoxide (Nb₂O₅) is typically achieved through controlled hydrolysis. This process is highly dependent on the solution's pH, which governs the speciation of the niobium complexes and the subsequent precipitation of hydrated niobium oxide (Nb₂O₅·nH₂O).[4][5] A thorough understanding of the hydrolysis mechanism is therefore paramount for researchers, scientists, and drug development professionals to control the purity, morphology, and physicochemical properties of the final niobium-containing materials. This guide provides a detailed overview of the aqueous chemistry of this compound, focusing on the hydrolysis process, relevant quantitative data, and established experimental protocols.

Aqueous Speciation of this compound

In aqueous solutions, niobium(V) forms stable complexes with oxalate ions. The exact nature of these species is a function of pH and the concentration of oxalic acid.[4] The most commonly cited species are the dioxalato and trioxalato complexes, where the niobium atom is typically heptacoordinated in a distorted pentagonal bipyramidal geometry.[2][6]

At a pH below 4.0, niobium exists predominantly as stable anionic complexes such as [NbO(C₂O₄)₂(H₂O)₂]⁻ and [NbO(C₂O₄)₃]³⁻.[5][7] These species are stable against immediate hydrolysis and precipitation. As the pH of the solution is increased by the addition of a base like ammonium hydroxide (B78521), the oxalate ligands begin to be replaced by hydroxyl groups. This initiates the hydrolysis process. At a pH above 5.0, the equilibrium shifts significantly, leading to the polymerization of the partially hydrolyzed species and the subsequent precipitation of hydrated niobium pentoxide.[4][5]

Speciation_Equilibrium cluster_low_ph Low pH (< 4.0) cluster_mid_ph Increasing pH (4.0 - 5.0) cluster_high_ph High pH (> 5.0) Complexes Stable Anionic Complexes [NbO(C₂O₄)₂(H₂O)₂]⁻ [NbO(C₂O₄)₃]³⁻ Hydrolysis Partial Hydrolysis Replacement of C₂O₄²⁻ by OH⁻ Complexes->Hydrolysis Add Base (e.g., NH₄OH) Precipitate Polymerization & Precipitation of Hydrated Nb₂O₅ Hydrolysis->Precipitate Further Base Addition

Caption: Logical flow of this compound speciation as a function of aqueous solution pH.

The Hydrolysis and Precipitation Pathway

The hydrolysis of this compound is not a simple one-step reaction but a sequence of ligand exchange and polymerization events. The overall process can be described as follows:

  • Ligand Exchange: As the concentration of hydroxide ions (OH⁻) increases with pH, they compete with and replace the bidentate oxalate ligands coordinated to the niobium center.[4] This results in the formation of mixed oxalate-hydroxyl complexes.

  • Polymerization: These intermediate hydroxylated species are less stable and tend to undergo condensation reactions. This involves the formation of Nb-O-Nb bridges, leading to the growth of polynuclear niobium oxide clusters.

  • Precipitation: As the clusters grow in size, their solubility in the aqueous medium decreases, culminating in the precipitation of amorphous, hydrated niobium pentoxide (Nb₂O₅·nH₂O).[7] This precipitate is often referred to as niobic acid.

Neutralization of the this compound solution to a pH of 7-8 is highly effective for achieving complete decomposition of the complexes and precipitating the hydrated oxide with yields exceeding 99.9%.[7]

Hydrolysis_Pathway A This compound Complex [NbO(C₂O₄)x]ⁿ⁻ in Solution B Addition of OH⁻ (pH Increase) A->B C Intermediate Species [NbO(C₂O₄)x-1(OH)]⁽ⁿ⁺¹⁾⁻ B->C D Polymerization (Formation of Nb-O-Nb bonds) C->D E Precipitate Nb₂O₅·nH₂O (s) D->E

Caption: Generalized pathway for the hydrolysis and precipitation of niobium oxide from an oxalate precursor.

Quantitative Data Summary

The behavior of this compound in aqueous media is best understood through quantitative data relating process parameters to outcomes. The following tables summarize key data from the literature.

Table 1: Influence of pH on this compound Speciation and Hydrolysis
pH RangeDominant Niobium Species / StateKey Observations & CharacteristicsCharacteristic Raman Bands (cm⁻¹)
< 3.0 [NbO(C₂O₄)₂(H₂O)₂]⁻, [NbO(C₂O₄)₃]³⁻Stable aqueous solution of this compound complexes.[4][5]~910 and ~930 (Nb=O terminal stretching modes).[4]
3.0 - 5.0 Mixed oxalate/hydroxyl complexesOnset of hydrolysis; one oxalate group is replaced by OH⁻ groups.[1][4]The relative intensity of the ~910 cm⁻¹ Nb=O band increases.[4]
> 5.0 Hydrated Niobium Pentoxide (Nb₂O₅·nH₂O)Polymerization of hydrolyzed species leads to coagulation and precipitation.[4][5]New bands appear at ~670 and ~220 cm⁻¹, indicating Nb₂O₅ formation.[4]
7.0 - 8.0 Hydrated Niobium Pentoxide (Nb₂O₅·nH₂O)Effective range for complete precipitation (>99.9% yield) using NaOH or NH₄OH.[7]N/A (Solid Phase)
Table 2: Thermal Decomposition Characteristics of Ammonium this compound Complexes

Thermal decomposition is an alternative, non-hydrolytic method to convert the solid precursor to niobium oxide.

Complex Formula Temperature Range (°C) Event / Mass Loss Final Product
NH₄[NbO(C₂O₄)₂(H₂O)₂]·3H₂O 125 Starts to lose water.[8] Nb₂O₅
630 Complete decomposition.[8]
(NH₄)₃NbO(C₂O₄)₃·H₂O 98 - 145 Evaporation of humidity.[9] Amorphous, then crystalline Nb₂O₅[9]
180 - 220 Partial release of NH₃ and CO₂.[9]
240 - 300 Intense release of NH₃, CO₂, CO, and hydration water; crystal structure collapses.[9]
NH₄(NbO(C₂O₄)₂(H₂O)₂)(H₂O)₃ 30 - 145 Dehydration (loss of outer-sphere water).[10] Nb₂O₅·H₂O, then Nb₂O₅[10]

| | 145 - 330 | Decomposition of oxalate ligands and release of ammonia.[10] | |

Experimental Protocols

Protocol for Synthesis of Ammonium this compound Precursor

This protocol is a generalized method based on common laboratory practices for synthesizing the ammonium this compound precursor from niobic acid.[10][11]

  • Preparation of Oxalic Acid Solution: Prepare an aqueous solution of oxalic acid (e.g., 0.48 g/L) by dissolving oxalic acid powder in deionized water with stirring.[10]

  • Dissolution of Niobium Source: Heat the oxalic acid solution to approximately 100°C. Gradually add niobic acid (hydrated niobium oxide) to the hot solution while maintaining vigorous stirring.[10][11]

  • Addition of Ammonium Salt: After the niobic acid has reacted (typically 20-30 minutes, solution may become clear), add an ammonium salt such as ammonium oxalate.[10]

  • Crystallization: Cool the solution to below room temperature (e.g., <20°C) to induce crystallization of the ammonium this compound complex.[11]

  • Filtration and Drying: Filter the resulting white precipitate. Dry the collected crystals at a moderate temperature (e.g., 100-150°C).[11]

Protocol for Controlled Hydrolysis and Precipitation of Hydrated Niobium Oxide

This protocol describes the precipitation of high-purity hydrated niobium oxide from a prepared aqueous solution of the oxalate precursor.[5][7]

  • Prepare this compound Solution: Dissolve a known quantity of ammonium this compound in deionized water to create a stock solution.

  • Heating: Heat the solution in a reaction vessel to a moderately elevated temperature, for example, 60°C, under constant stirring.[5]

  • pH Adjustment: Slowly add a base, such as a 25% ammonium hydroxide solution, dropwise to the heated solution. Monitor the pH continuously.[5]

  • Precipitation: Continue adding the base until the pH reaches a target value between 7.0 and 8.0. A white precipitate of hydrated niobium oxide will form.[7]

  • Filtration: Separate the precipitate from the mother liquor by filtration.

  • Washing: Wash the filtered precipitate multiple times with hot (e.g., 90°C) deionized water to remove residual oxalate and ammonium ions.[5]

  • Drying: Dry the purified precipitate in an oven overnight at a temperature of 80-120°C to obtain the final Nb₂O₅·nH₂O product.[12]

Experimental_Workflow cluster_Precursor Precursor Solution Preparation cluster_Reaction Hydrolysis & Precipitation cluster_Processing Product Isolation & Purification cluster_Analysis Characterization A Dissolve Ammonium This compound in H₂O B Heat Solution (e.g., 60°C) A->B C Add Base (e.g., NH₄OH) to pH 7-8 B->C D Formation of Nb₂O₅·nH₂O Precipitate C->D E Filtration D->E F Wash with Hot H₂O E->F G Drying (e.g., 80-120°C) F->G H Final Product: High-Purity Nb₂O₅·nH₂O G->H

Caption: Experimental workflow for the synthesis of hydrated niobium oxide via hydrolysis.

Conclusion

The hydrolysis of this compound in aqueous media is a fundamentally important process for the synthesis of niobium-based materials. The speciation of this compound is critically dependent on pH, transitioning from stable anionic complexes at low pH to complete precipitation as hydrated niobium pentoxide at pH values above 5.0. By carefully controlling parameters such as pH and temperature, researchers can manipulate the hydrolysis and precipitation process to produce high-purity niobium oxide with tailored properties. The detailed protocols and quantitative data presented in this guide offer a solid foundation for professionals in materials science and chemical development to effectively utilize this compound as a versatile and reliable precursor.

References

A Comprehensive Technical Guide to the Basic Characterization of Niobium Oxalate Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental characteristics of niobium oxalate (B1200264) powder, a versatile precursor with significant applications in materials science, catalysis, and potentially in drug development. This document details the physicochemical properties, synthesis, and key analytical techniques for the characterization of this compound, with a focus on providing practical experimental protocols and clearly presented data.

Physicochemical Properties

Niobium oxalate is typically encountered as a white, crystalline powder. While the exact molecular formula can vary, it is commonly found as ammonium (B1175870) this compound with varying degrees of hydration. This compound is noted for its solubility in water, a key property that facilitates its use in various solution-based synthesis methods.

Quantitative Data Summary

The following tables summarize the key quantitative properties of ammonium this compound, the most frequently characterized form of this compound. It is important to note that variations in synthesis and hydration levels can lead to differences in these values.

PropertyValueSource(s)
Molecular Formula C₄H₄NNbO₉ · xH₂O[1][2]
(NH₄)[NbO(C₂O₄)₂(H₂O)₂] · nH₂O[3]
(NH₄)₃[NbO(C₂O₄)₃] · H₂O[4]
Molecular Weight (anhydrous) 302.98 g/mol [1][2][5]
Appearance White crystalline powder[1]
Melting Point 122 °C (decomposes)[1][2][5]
Solubility in Water 45 g Nb/L at room temperature[6]
150 g Nb/L at 70°C[6]
Niobium Content 19-21%[6]

Synthesis of Ammonium this compound

A common method for the synthesis of ammonium this compound involves the reaction of niobium pentoxide (Nb₂O₅) with oxalic acid and an ammonium salt. The following is a generalized protocol based on literature procedures.[5][7]

Experimental Protocol: Synthesis
  • Fusion: Mix niobium pentoxide (Nb₂O₅) with a fluxing agent such as potassium bisulfate (KHSO₄) in a crucible. Heat the mixture until a molten state is achieved.[7]

  • Dissolution: Allow the molten mass to cool and solidify. Dissolve the solid in hot water.

  • Precipitation of Hydrated Niobium Oxide: Adjust the pH of the solution to precipitate hydrated niobium oxide. Filter and wash the precipitate thoroughly with deionized water.

  • Complexation: Prepare a solution of oxalic acid and ammonium oxalate. Add the washed hydrated niobium oxide precipitate to this solution.

  • Crystallization: Heat the mixture with stirring to facilitate the complexation reaction and dissolve the solids. Subsequently, cool the solution to induce crystallization of ammonium this compound.

  • Isolation and Drying: Filter the resulting white crystals, wash with cold deionized water, and dry in an oven at a controlled temperature (e.g., 70°C).[4]

Synthesis_Workflow cluster_synthesis Synthesis of Ammonium this compound Nb2O5 Niobium Pentoxide (Nb₂O₅) Fusion Fusion in Crucible Nb2O5->Fusion Flux Potassium Bisulfate (KHSO₄) Flux->Fusion Dissolution Dissolution in Hot Water Fusion->Dissolution Precipitation Precipitation of Hydrated Niobium Oxide Dissolution->Precipitation Complexation Complexation with Oxalic Acid & Ammonium Oxalate Precipitation->Complexation Crystallization Crystallization upon Cooling Complexation->Crystallization FiltrationDrying Filtration & Drying Crystallization->FiltrationDrying FinalProduct Ammonium this compound Powder FiltrationDrying->FinalProduct

A flowchart illustrating the synthesis of ammonium this compound powder.

Analytical Characterization Techniques

A comprehensive characterization of this compound powder typically involves several analytical techniques to determine its structural, morphological, and thermal properties.

X-Ray Diffraction (XRD)

XRD is a fundamental technique for identifying the crystalline phases present in the powder and determining its crystal structure.

  • Sample Preparation: Finely grind the this compound powder using a mortar and pestle to ensure a random orientation of the crystallites.

  • Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat and level surface.

  • Instrument Parameters:

    • Radiation: Cu Kα (λ = 1.54 Å) is commonly used.[8]

    • Voltage and Current: Set the X-ray tube voltage and current to appropriate values (e.g., 30 kV and 10 mA).[8]

    • Scan Range (2θ): A typical scan range is from 10° to 80°.

    • Scan Speed: A slow scan speed (e.g., 1-2°/min) is recommended for good resolution.

  • Data Analysis: Compare the obtained diffraction pattern with standard diffraction patterns from databases (e.g., ICSD card number 200049 for trihydrated ammonium this compound) to identify the crystalline phases.[8]

Scanning Electron Microscopy (SEM)

SEM is employed to visualize the morphology, particle size, and surface features of the this compound powder.

  • Sample Mounting: Mount a small amount of the powder onto an SEM stub using double-sided conductive carbon tape.

  • Coating: For non-conductive samples, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam. The coating thickness should be minimized to preserve the surface details.

  • Imaging Conditions:

    • Accelerating Voltage: Use a suitable accelerating voltage (e.g., 10-20 kV).

    • Magnification: Vary the magnification to observe both the overall morphology and fine surface details.[8]

    • Detector: Use a secondary electron (SE) detector for topographical imaging.

  • Energy-Dispersive X-ray Spectroscopy (EDS): EDS can be performed concurrently to determine the elemental composition of the sample.[7]

Thermogravimetric Analysis (TGA)

TGA is crucial for studying the thermal stability and decomposition behavior of this compound powder, including the loss of water of hydration and the decomposition of the oxalate group.

  • Sample Preparation: Accurately weigh a small amount of the powder (e.g., 5-10 mg) into a TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Parameters:

    • Heating Rate: A typical heating rate is 5-10 °C/min.[4][9]

    • Temperature Range: Heat the sample from room temperature to a final temperature sufficient to ensure complete decomposition (e.g., 800-1000 °C).[9]

    • Atmosphere: Perform the analysis under a controlled atmosphere, typically an inert gas like nitrogen or argon, to prevent oxidation.[4][9]

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to identify the temperature ranges of mass loss and calculate the percentage mass loss at each stage. The derivative of the TGA curve (DTG) helps to pinpoint the temperatures of maximum decomposition rates.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule, such as oxalate, ammonium, and water.

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly mix a small amount of the this compound powder (approx. 1-2 mg) with dry potassium bromide (KBr) powder (approx. 100-200 mg) in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Spectral Acquisition:

    • Spectral Range: A typical range is 4000-400 cm⁻¹.

    • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

    • Background Scan: Record a background spectrum of a pure KBr pellet.

    • Sample Scan: Record the spectrum of the sample pellet.

  • Data Analysis: Identify the characteristic absorption bands corresponding to different functional groups.

Functional GroupCharacteristic Absorption Bands (cm⁻¹)Source(s)
O-H (water of hydration)~3400-3200
N-H (ammonium)~3539
C=O (oxalate)~1714-1600
C-O (oxalate)~1400-1200
Nb=O~889

Characterization Workflow and Decomposition Pathway

The following diagrams illustrate the logical workflow for the characterization of this compound powder and its thermal decomposition pathway as determined by TGA.

Characterization_Workflow cluster_characterization Characterization Workflow for this compound Powder Sample This compound Powder XRD XRD Analysis Sample->XRD SEM SEM/EDS Analysis Sample->SEM TGA TGA Analysis Sample->TGA FTIR FTIR Analysis Sample->FTIR Structure Crystalline Phase & Structure XRD->Structure Morphology Particle Morphology & Elemental Composition SEM->Morphology Thermal Thermal Stability & Decomposition TGA->Thermal Functional Functional Groups FTIR->Functional

A diagram of the characterization workflow for this compound powder.

TGA_Decomposition_Pathway cluster_decomposition Thermal Decomposition Pathway of Ammonium this compound Start Ammonium this compound Hydrate Step1 Dehydration (Loss of H₂O) Start->Step1 ~72-138°C [8] Step2 Decomposition of Ammonium & Oxalate (Loss of NH₃, CO, CO₂) Step1->Step2 ~188-318°C [8] Final Niobium Pentoxide (Nb₂O₅) Step2->Final > ~400°C [7]

A simplified thermal decomposition pathway of ammonium this compound.

Conclusion

This technical guide provides a foundational understanding of the basic characterization of this compound powder. The presented data and experimental protocols offer a practical resource for researchers and scientists working with this important niobium precursor. The variability in the reported molecular formulas highlights the importance of thorough characterization for each synthesized batch to ensure the quality and reproducibility of subsequent applications.

References

Niobium Oxalate: A Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the Material Safety Data Sheet (MSDS) and essential safety precautions for niobium oxalate (B1200264). It is intended for researchers, scientists, and professionals in drug development and other laboratory settings who handle this compound. This document compiles available data on its properties, hazards, handling procedures, and relevant experimental protocols to ensure safe laboratory practices.

Section 1: Chemical and Physical Properties

Niobium oxalate, also known as niobium(V) oxalate hydrate, is an odorless, solid substance.[1] While comprehensive experimental data is limited, the following table summarizes its known physical and chemical properties.

PropertyDataReference
Molecular Formula C₁₀H₅NbO₂₀ · xH₂O[2][3]
Molecular Weight 538.04 g/mol (anhydrous)[2][3]
Appearance Odorless powder or solid[1][3]
Solubility in Water Soluble[4]
Stability Stable under normal conditions[2][3]
Hazardous Polymerization Will not occur[2][3]
Vapor Pressure 2.51E-06 mmHg at 25°C[3]
Melting Point No data available
Boiling Point No data available
Density No data available

Section 2: Hazard Identification and Toxicology

This compound is classified as harmful if swallowed and harmful in contact with skin.[2][3] The primary health hazards are associated with its acute toxicity upon ingestion and dermal exposure.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[2][5]

  • H312: Harmful in contact with skin.[2][5]

Toxicological Data: Specific quantitative toxicological data such as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) for this compound are not readily available in the reviewed literature.[3] However, general information on niobium compounds suggests potential for liver damage, and in the case of niobium metal, kidney damage and fibrogenic effects on the lungs have been observed in animal studies.[5] It is important to note that the toxicological properties of this compound have not been thoroughly investigated.[5]

MetricValueReference
Acute Oral Toxicity Category 4[6]
Acute Dermal Toxicity Category 4[6]
LD50 (Oral) No data available[3]
LD50 (Dermal) No data available[3]
LC50 (Inhalation) No data available[3]
Skin Corrosion/Irritation No data available[3]
Eye Damage/Irritation No data available[3]
Carcinogenicity No data available[3]

Occupational Exposure Limits: There are currently no established occupational exposure limits (e.g., PEL, TLV) for this compound.[3][6]

Section 3: Safety Precautions and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is mandatory when handling this compound. The following diagram illustrates the logical workflow of safety precautions.

This compound Handling Safety Workflow cluster_0 Risk Assessment and Preparation cluster_1 Handling and Storage cluster_2 Emergency Procedures Review MSDS Review MSDS Identify Hazards Identify Hazards Review MSDS->Identify Hazards Select PPE Select PPE Identify Hazards->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Use in Ventilated Area Use in Ventilated Area Prepare Work Area->Use in Ventilated Area Avoid Dust Formation Avoid Dust Formation Use in Ventilated Area->Avoid Dust Formation Avoid Contact Avoid Contact Avoid Dust Formation->Avoid Contact Store in Cool, Dry Place Store in Cool, Dry Place Avoid Contact->Store in Cool, Dry Place Store in Cool, Dry Place->Review MSDS Accidental Release Accidental Release First Aid First Aid Accidental Release->First Aid Fire Fighting Fire Fighting First Aid->Fire Fighting

Caption: Workflow for Safe Handling of this compound.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[5]

  • Emergency eyewash stations and safety showers should be readily accessible.[5]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 (EU) or NIOSH (US) standards).[5]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are required.[5] Gloves should be inspected before use.[2]

  • Respiratory Protection: If dust formation is likely or ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[5]

Section 4: Emergency Procedures

First-Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2][3] Seek medical attention if irritation persists.[3]

  • Eye Contact: Rinse eyes immediately with plenty of water for at least 15 minutes, including under the eyelids.[2][3] Seek immediate medical attention.[3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[5] Seek immediate medical attention.[5]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Specific Hazards: Thermal decomposition can release irritating gases and vapors, including niobium oxide.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE to avoid contact with skin, eyes, and clothing, and to prevent inhalation of dust.[5]

  • Environmental Precautions: Prevent the substance from entering drains and waterways.[5]

  • Cleanup: Carefully sweep or vacuum up the spilled material and place it in a suitable, closed container for disposal.[7] Avoid generating dust.[7]

Section 5: Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not widely published. However, the following sections describe relevant methodologies for assessing compounds with similar chemical properties or toxicological profiles.

Example Protocol 1: In Vitro Genotoxicity Assessment of Niobium Compounds

This protocol is based on methodologies used for assessing the genotoxicity of niobium oxide nanoparticles and can be adapted for this compound.

Workflow for In Vitro Genotoxicity Testing Cell Culture Cell Culture Exposure to this compound Exposure to this compound Cell Culture->Exposure to this compound Comet Assay Comet Assay Exposure to this compound->Comet Assay DNA Damage Micronucleus Assay Micronucleus Assay Exposure to this compound->Micronucleus Assay Chromosomal Damage Data Analysis Data Analysis Comet Assay->Data Analysis Micronucleus Assay->Data Analysis

Caption: A General Workflow for In Vitro Genotoxicity Assays.

Methodology:

  • Cell Culture: A suitable mammalian cell line (e.g., CHO-K1) is cultured under standard conditions.[8]

  • Exposure: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 4 and 24 hours).[8]

  • Comet Assay (Single Cell Gel Electrophoresis): This assay is used to detect DNA strand breaks.

    • Cells are embedded in agarose (B213101) on a microscope slide.

    • The cells are lysed to remove membranes and proteins, leaving the DNA.

    • The DNA is subjected to electrophoresis. Damaged DNA will migrate further, forming a "comet tail."

    • The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

  • Micronucleus Assay: This assay assesses chromosomal damage.

    • Following exposure, cells are treated with a cytokinesis inhibitor (e.g., cytochalasin B) to allow for nuclear division without cell division, resulting in binucleated cells.

    • The frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) is scored in the binucleated cells.[8]

  • Data Analysis: Statistical analysis is performed to determine if there is a significant increase in DNA or chromosomal damage in the treated cells compared to control groups.

Example Protocol 2: Quantification of Oxalate

For studies involving the quantification of this compound, enzymatic assay kits provide a reliable method.

Methodology:

  • Sample Preparation: Prepare aqueous solutions of this compound. For biological samples, deproteinization may be necessary.

  • Standard Curve: Prepare a series of oxalate standards with known concentrations.[9]

  • Enzymatic Reaction: The assay utilizes oxalate oxidase, which catalyzes the oxidation of oxalate, producing a detectable byproduct.

    • A reaction mixture containing oxalate oxidase and a colorimetric probe is added to the samples and standards.

    • The reaction is incubated for a specified time at a controlled temperature.

  • Measurement: The absorbance or fluorescence is measured using a microplate reader at the appropriate wavelength.[9]

  • Calculation: The oxalate concentration in the samples is determined by comparing their readings to the standard curve.[9]

Section 6: Handling, Storage, and Disposal

Handling:

  • Avoid contact with skin, eyes, and clothing.[5]

  • Avoid the formation of dust and aerosols.[5]

  • Wash hands thoroughly after handling.[10]

  • Do not eat, drink, or smoke in the work area.[10]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Keep away from incompatible materials such as oxidizing agents.[2]

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.[10] Do not allow the material to be released into the environment.[1]

This guide is intended to supplement, not replace, the information provided in the official Safety Data Sheet (SDS) for this compound. Always refer to the most current SDS from your supplier for complete and detailed safety information.

References

A Comprehensive Technical Guide to the Discovery and History of Niobium Oxalate Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, history, and fundamental chemistry of niobium oxalate (B1200264) complexes. It covers the initial identification of the element niobium, the development of its coordination chemistry, and the synthesis and characterization of its oxalate complexes, which are pivotal precursors in modern materials science.

Historical Overview: From "Columbium" to Niobium

The history of niobium is intertwined with that of tantalum, its chemical sibling, leading to over a century of confusion and debate. The journey began in 1801 when English chemist Charles Hatchett discovered a new element in a mineral sample from Connecticut, USA.[1][2][3][4] He named the mineral "columbite" and the new element "columbium" in a nod to the poetic name for the United States, Columbia.[2][3][5] Shortly after, in 1809, English chemist William Hyde Wollaston incorrectly asserted that columbium and the recently discovered tantalum were identical.[2][3]

The distinction was clarified in 1846 by German chemist Heinrich Rose, who determined that tantalum ores contained a second, similar element.[2][5] He named this element "niobium" after Niobe, the daughter of the mythological Greek king Tantalus, highlighting its close relationship to tantalum.[5][6] Despite scientific findings in the 1860s confirming that columbium and niobium were the same element, both names remained in use.[2] It wasn't until 1949 that the International Union of Pure and Applied Chemistry (IUPAC) officially adopted "niobium" as the name for element 41.[1][2] The first to isolate the pure metallic element was Swedish chemist Christian Wilhelm Blomstrand in 1864, who reduced niobium chloride by heating it in a hydrogen atmosphere.[2][5][7]

The Dawn of Niobium Coordination Chemistry

The initial studies of niobium chemistry were challenging due to its propensity to form complex polynuclear species and its chemical similarity to tantalum.[6] Early researchers sought effective complexing agents to dissolve niobium compounds, particularly the highly inert niobium pentoxide (Nb₂O₅), and to facilitate the separation and analysis of the element.

Oxalic acid (H₂C₂O₄) emerged as one of the first and most effective agents for this purpose.[8] Researchers found that oxalic acid could readily dissolve the melt produced from the fusion of Nb₂O₅ with potassium bisulfate (KHSO₄), a critical step in bringing the refractory oxide into solution.[8][9] The oxalate ion (C₂O₄²⁻) acts as a bidentate chelating ligand, forming stable, water-soluble complexes with niobium and preventing the precipitation of hydrated niobium oxides.[9]

The first niobium(V) oxalate-containing complexes were isolated in the early 20th century, with compositions generally following the formula M₃[NbO(C₂O₄)₃]·nH₂O, where M could be an alkali metal or ammonium (B1175870) ion.[8] These compounds were historically classified based on the number of oxalate ligands, such as mono-, bis-, and tris(oxalato) niobates.[10]

A significant breakthrough in understanding the structure of these complexes came in 1969 when Mathern et al. determined the crystal structure of monohydrated ammonium oxotris(oxalato) niobate, (NH₄)₃[NbO(C₂O₄)₃]·H₂O.[10] This work revealed that the niobium atom is seven-coordinated, bonded to three bidentate oxalate groups and one terminal oxo-oxygen, forming a distorted pentagonal bipyramid geometry.[8][10] Subsequent studies identified other important structures, such as the diaquabis(oxalato)oxoniobates(V), M[NbO(C₂O₄)₂(H₂O)₂]·nH₂O, where the niobium atom is also in a pentagonal bipyramidal environment, coordinated to two oxalate groups, two water molecules, and one oxo-oxygen.[8]

Figure 1: Timeline of key discoveries in the history of niobium and its oxalate complexes.

Experimental Protocols: Synthesis of Ammonium Niobium Oxalate

Ammonium this compound (ANO) is one of the most widely used this compound complexes, serving as a key precursor for catalysts and advanced materials.[9] The following protocol is a generalized method based on established procedures for its synthesis from niobium pentoxide.[9][11][12]

3.1 Materials and Equipment

  • Niobium pentoxide (Nb₂O₅)

  • Potassium bisulfate (KHSO₄) as a fluxing agent

  • Oxalic acid (H₂C₂O₄)

  • Ammonium oxalate ((NH₄)₂C₂O₄)

  • Deionized water

  • Acetic acid (CH₃COOH), dilute solution

  • Platinum crucible

  • Bunsen burner or muffle furnace

  • Agate mortar and pestle

  • Beakers, heating/stirring plate

  • Filtration apparatus (e.g., Büchner funnel, vacuum flask)

  • Drying oven

3.2 Synthesis Procedure

  • Fusion: Due to the high melting point of Nb₂O₅, it is first fused with a fluxing agent to increase its reactivity.[9]

    • Thoroughly mix Nb₂O₅ powder with potassium bisulfate (KHSO₄) in an agate mortar.

    • Transfer the mixture to a platinum crucible and heat with a Bunsen burner or in a furnace until a complete, homogenous melt is achieved.

    • Allow the melt to cool completely and solidify.

    • Grind the resulting solid into a fine powder using the agate mortar and pestle.[9]

  • Purification and Washing:

    • The powdered fused mass is purified by dissolving it in hot deionized water with agitation to separate the soluble components from the insoluble hydrated niobium oxide.[9]

    • The resulting precipitate (hydrated niobium oxide) is washed repeatedly to remove impurities and residual ions. An optimized washing step may involve using a dilute acetic acid solution followed by deionized water, which can significantly reduce water consumption.[9]

    • Filtration is performed after each washing step, typically using a vacuum filtration system for efficiency.[9]

  • Complexation:

    • The purified hydrated niobium oxide powder is transferred to a reaction vessel.

    • An aqueous solution containing precise stoichiometric amounts of oxalic acid and ammonium oxalate is added.[9]

    • The mixture is heated (e.g., to 90-110°C) and stirred for a set period (e.g., 10-30 minutes) or until the solution becomes completely clear, indicating the formation of the soluble this compound complex.[13]

  • Crystallization, Filtration, and Drying:

    • The hot, clear solution is slowly cooled to room temperature or below to induce crystallization of the ammonium this compound.[11][13]

    • The resulting white crystalline solid is collected by filtration.

    • The crystals are washed with a minimal amount of cold deionized water to remove any remaining soluble impurities.

    • The final product is dried in an oven at a moderate temperature (e.g., 80°C) to remove residual water without causing decomposition.[14]

G cluster_0 Preparation cluster_1 Purification cluster_2 Complexation & Isolation cluster_3 Characterization A Mix Nb₂O₅ + KHSO₄ B Heat to Fusion A->B C Cool & Grind B->C D Dissolve in H₂O C->D Fused Product E Wash with Acetic Acid / H₂O D->E F Filter to obtain Hydrated Nb Oxide E->F G React with Oxalic Acid & Ammonium Oxalate F->G Purified Precursor H Cool to Crystallize G->H I Filter & Dry Product H->I J XRD (Structure) I->J K SEM (Morphology) I->K L TGA (Thermal Stability) I->L M EDS (Composition) I->M

Figure 2: Experimental workflow for the synthesis and characterization of ammonium this compound.

Physicochemical Data and Characterization

The synthesis of this compound complexes yields materials with distinct properties that are crucial for their application as precursors. Characterization typically involves techniques such as X-ray Diffraction (XRD) for crystal structure, Scanning Electron Microscopy (SEM) for morphology, Energy-Dispersive X-ray Spectroscopy (EDS) for elemental composition, and Thermogravimetric Analysis (TGA) for thermal stability.[9]

Table 1: Physicochemical Properties of Ammonium this compound (ANO)

Property Value / Description Source
Molecular Formula (NH₄)[NbO(C₂O₄)₂(H₂O)₂]·nH₂O or (NH₄)₃[NbO(C₂O₄)₃]·H₂O [8][9][15]
Appearance White, crystalline powder [11][16]
Niobium Content Typically 19-21% by weight [16]
Crystal Structure Monoclinic [11]

| Air Stability | Stable at room temperature |[11][16] |

Table 2: Solubility Data for Ammonium this compound

Temperature Solubility (grams of Nb per liter of water) Source
20-25°C (Room Temp) 45 - 60 g/L [11][16]
70-80°C 150 - 160 g/L [11][16]

| Note: | Solubility can be further increased by the addition of oxalic acid. |[16][17] |

Table 3: Example Thermal Decomposition Data for NH₄[NbO(C₂O₄)₂(H₂O)₂]·3H₂O

Temperature Range Event Final Product
Starts at 125°C Loss of water molecules -
Decomposes fully at 630°C Stepwise release of CO, CO₂, NH₃, and H₂O Niobium Pentoxide (Nb₂O₅)

| Source: | [10][18] | |

Table 4: Example Atomic Percentage from EDS Analysis of an ANO Sample

Element Atomic %
Oxygen (O) 45.84
Niobium (Nb) 11.82
Nitrogen (N) 23.86
Carbon (C) 18.48

| Source: | [9] |

Structure and Bonding

The fundamental building block of many this compound complexes is the [NbO(C₂O₄)₃]³⁻ anion. In this structure, the niobium(V) center is heptacoordinated.

Figure 3: Coordination diagram of the oxotris(oxalato)niobate(V) anion.

The geometry is a distorted pentagonal bipyramid. A short, strong Nb=O double bond occupies one axial position, while the other six coordination sites in the equatorial plane and the second axial position are occupied by the oxygen atoms from the three bidentate oxalate ligands.[8] This stable coordination environment is key to the utility of these complexes in solution-based synthesis methods, preventing polymerization and uncontrolled hydrolysis that can plague niobium chemistry.

Modern Significance and Applications

The historical development and detailed understanding of this compound complexes have paved the way for their use in advanced applications. They are highly valued as water-soluble, air-stable, and high-purity precursors for:

  • Catalysts: Used for the synthesis of high-purity niobium oxides (Nb₂O₅), which are employed as catalysts or catalyst supports.[9][11]

  • Ceramics and Electronics: Utilized as dopants for barium titanate in multilayer ceramic capacitors (MLCCs) and for ferrites to enhance magnetic properties.[16]

  • Advanced Materials: Serve as precursors in sol-gel, precipitation, and hydrothermal methods to create a variety of functionalized materials, from thin films and optical lenses to niobium carbides and mesoporous molecular sieves.[9][11][15]

The journey from a misidentified element in an 18th-century mineral to a key component in 21st-century technology underscores the importance of fundamental coordination chemistry. The discovery and characterization of this compound complexes were critical steps in unlocking the vast potential of this versatile transition metal.

References

Unraveling the Structure of Niobium Oxalate Complexes: An In-depth Technical Guide to Theoretical and Experimental Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niobium, a transition metal with a diverse and intricate chemistry, has garnered significant attention for its applications in materials science, catalysis, and medicine. Central to its application is the understanding of its coordination complexes, among which niobium oxalates are of particular importance as precursors in the synthesis of various niobium-based materials. The structural characterization of these complexes is crucial for correlating their architecture with their physicochemical properties and reactivity. This technical guide provides a comprehensive overview of the theoretical and experimental studies on the structure of niobium oxalate (B1200264) complexes, with a focus on the commonly encountered anionic species such as tris(oxalato)oxoniobate(V) ([NbO(C₂O₄)₃]³⁻) and diaquabis(oxalato)oxoniobate(V) ([NbO(C₂O₄)₂(H₂O)₂]⁻).

This document delves into the experimental techniques used for structural elucidation, presents a comparative analysis of key structural parameters, and explores the insights gained from computational and theoretical modeling.

Structural Elucidation of Niobium Oxalate Complexes: Experimental Approaches

The determination of the molecular structure of this compound complexes has been primarily achieved through single-crystal X-ray diffraction (XRD), supplemented by spectroscopic techniques such as Infrared (IR) and Raman spectroscopy.

X-ray Crystallography

Single-crystal XRD stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound complexes, this technique has been instrumental in establishing the coordination environment of the niobium center.

Key Findings from XRD Studies:

  • Coordination Geometry: In many niobium(V) oxalate complexes, the niobium atom is heptacoordinated, adopting a distorted pentagonal bipyramidal geometry[1].

  • Common Anionic Species: Two of the most well-characterized anionic species are:

    • [NbO(C₂O₄)₃]³⁻: In this complex, the niobium atom is coordinated to three bidentate oxalate ligands and one terminal oxo group.

    • [NbO(C₂O₄)₂(H₂O)₂]⁻: Here, the niobium center is bonded to two bidentate oxalate ligands, two water molecules, and one terminal oxo group[1]. The two water molecules and the oxo group typically define the axial and one equatorial position of the pentagonal bipyramid.

Spectroscopic Characterization

Vibrational spectroscopy provides valuable information about the bonding within the this compound complexes.

  • Infrared (IR) and Raman Spectroscopy: These techniques are sensitive to the vibrations of specific functional groups. In this compound complexes, a strong absorption band in the IR and a corresponding Raman shift in the 900-960 cm⁻¹ range are characteristic of the Nb=O terminal stretching mode[2]. The presence and position of bands related to the C=O and C-O stretching of the oxalate ligands confirm their coordination to the niobium center.

Theoretical and Computational Studies

While experimental techniques provide a static picture of the molecular structure, theoretical studies, particularly those employing Density Functional Theory (DFT), offer a deeper understanding of the electronic structure, bonding, and dynamic behavior of this compound complexes.

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for modeling the geometry and vibrational properties of transition metal complexes. These calculations can predict structural parameters and vibrational frequencies with a high degree of accuracy, complementing and aiding in the interpretation of experimental data.

One study combined solid-state NMR, X-ray powder diffraction, and DFT calculations to investigate the structural transformation of NH₄[NbO(C₂O₄)₂(H₂O)₂]·nH₂O. This work highlighted the synergy between experimental and computational methods in elucidating complex structural changes[3].

Experimental and Computational Protocols

Synthesis of Ammonium (B1175870) this compound

A common method for the synthesis of ammonium this compound involves the following steps[4]:

  • Fusion: Niobium pentoxide (Nb₂O₅) is fused with potassium bisulfate (KHSO₄) to increase its reactivity.

  • Leaching and Precipitation: The fused mass is leached with water, and hydrated niobium oxide is precipitated.

  • Complexation: The hydrated niobium oxide is dissolved in an aqueous solution of oxalic acid and an ammonium salt (e.g., ammonium oxalate).

  • Crystallization: The solution is concentrated to induce crystallization of the ammonium this compound complex.

  • Characterization: The resulting crystals are characterized by techniques such as XRD, SEM, EDS, and TGA to confirm their structure, morphology, and elemental composition[4].

X-ray Diffraction (XRD) Analysis
  • Data Collection: Single-crystal or powder diffraction data is collected using a diffractometer with a suitable X-ray source (e.g., Cu Kα).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson synthesis and refined by least-squares methods to obtain the final atomic coordinates, bond lengths, and angles.

Computational Methodology: A DFT Approach

A typical DFT protocol for studying the structure of a this compound anion would involve:

  • Model Building: An initial guess of the molecular geometry of the anion (e.g., [NbO(C₂O₄)₂(H₂O)₂]⁻) is constructed.

  • Geometry Optimization: The geometry is optimized to find the lowest energy conformation using a selected functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Frequency Calculation: The vibrational frequencies and the corresponding IR and Raman intensities are calculated at the optimized geometry to confirm that it represents a true minimum on the potential energy surface and to compare with experimental spectra.

Comparative Analysis of Structural Parameters

The combination of experimental and theoretical methods allows for a detailed analysis of the structural parameters of this compound complexes.

Bond Lengths and Angles

The tables below summarize key experimental bond lengths for two common this compound anions.

Bond Complex Experimental Bond Length (Å)
Nb=O (axial)[NbO(C₂O₄)₂(H₂O)₂]⁻ in ammonium salt1.706(6)
Nb-OH₂ (axial)[NbO(C₂O₄)₂(H₂O)₂]⁻ in ammonium salt2.299(6)
Nb-O (equatorial)[NbO(C₂O₄)₂(H₂O)₂]⁻ in ammonium salt2.105 - 2.135

Table 1: Experimentally determined bond lengths for the diaquabis(oxalato)oxoniobate(V) anion from X-ray diffraction data.[1]

Bond Complex Experimental Bond Length (Å)
Nb-Ocatena-NH₄[NbO₂/₂(C₂O₄)₂(H₂O)]1.892(6) (bridging oxygen)

Table 2: Experimentally determined Nb-O bond length in a polymeric this compound complex.[3]

Vibrational Frequencies

The following table presents characteristic vibrational frequencies observed in this compound complexes.

Vibrational Mode Complex Type Experimental Frequency (cm⁻¹)
ν(Nb=O)This compound Precursor~958
ν(Nb=O)Various Oxoniobate Complexes900 - 960
Breathing modeThis compound in solution~570

Table 3: Characteristic Raman and IR frequencies for this compound complexes.[2]

Visualizing this compound Structures and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

G Coordination Geometry of [NbO(C2O4)2(H2O)2]⁻ Nb Nb O_oxo O Nb->O_oxo axial O_h2o1 H2O Nb->O_h2o1 axial O_h2o2 H2O Nb->O_h2o2 equatorial O1_ox1 O Nb->O1_ox1 equatorial O2_ox1 O Nb->O2_ox1 equatorial O1_ox2 O Nb->O1_ox2 equatorial O2_ox2 O Nb->O2_ox2 equatorial C1_ox1 C O1_ox1->C1_ox1 C2_ox1 C O2_ox1->C2_ox1 C1_ox2 C O1_ox2->C1_ox2 C2_ox2 C O2_ox2->C2_ox2 C1_ox1->C2_ox1 C1_ox2->C2_ox2

Figure 1: Pentagonal bipyramidal coordination of [NbO(C₂O₄)₂(H₂O)₂]⁻.

G Integrated Workflow for this compound Structure Analysis cluster_synthesis Synthesis & Characterization cluster_computational Theoretical Modeling cluster_analysis Analysis & Interpretation synthesis Synthesis of this compound xrd X-ray Diffraction synthesis->xrd spectroscopy IR/Raman Spectroscopy synthesis->spectroscopy exp_structure Experimental Structure xrd->exp_structure spectroscopy->exp_structure dft_model DFT Model Construction geom_opt Geometry Optimization dft_model->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc comp_structure Computed Structure freq_calc->comp_structure comparison Comparative Analysis exp_structure->comparison comp_structure->comparison interpretation Structural Interpretation comparison->interpretation

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Niobium Oxide Nanoparticles from Niobium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of niobium oxide (Nb₂O₅) nanoparticles using niobium oxalate (B1200264) and its derivatives as precursors. Three primary synthesis methodologies are covered: hydrothermal synthesis, sol-gel synthesis, and thermal decomposition. These methods offer routes to various morphologies and crystalline phases of niobium oxide nanoparticles, which are of significant interest for applications in catalysis, drug delivery, and biomedical imaging.

Methods Overview

The selection of a synthesis method depends on the desired particle characteristics, such as size, morphology, and crystalline phase.

  • Hydrothermal Synthesis: This method is effective for producing crystalline, morphologically controlled nanoparticles. It typically yields "spiky" nanoparticles composed of a niobium oxide hydrate (B1144303) core with radiating niobium pentoxide nanorods.

  • Sol-Gel Synthesis: A versatile wet-chemical technique that allows for the production of nanoparticles with high purity and a large specific surface area. This method involves the formation of a sol (a colloidal suspension of solid particles in a liquid) and its subsequent conversion into a gel (a solid network in a liquid).

  • Thermal Decomposition: This method involves the heat treatment of a solid precursor, in this case, ammonium (B1175870) niobium oxalate, to yield niobium oxide. The process is typically carried out in a controlled atmosphere and results in the formation of different crystalline phases of niobium pentoxide depending on the temperature.

Experimental Protocols

Hydrothermal Synthesis of "Spiky" Niobium Oxide Nanoparticles

This protocol is adapted from a method that produces spiky niobium oxide nanoparticles.[1][2] The particle size can be controlled by adjusting the concentration of the this compound solution.[1]

Materials:

  • This compound aqueous solution

  • Deionized water

  • Autoclave

  • Centrifuge

  • Drying oven

Procedure:

  • Precursor Solution Preparation: Prepare a this compound aqueous solution with a desired niobium concentration (e.g., 5-40 mM).

  • Hydrothermal Treatment:

    • Transfer the prepared this compound solution into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it to 200 °C for 2 hours in a preheated oven.

  • Product Recovery and Washing:

    • After the reaction, allow the autoclave to cool down to room temperature.

    • Collect the white precipitate by centrifugation.

    • Wash the precipitate with deionized water several times to remove any unreacted precursors and byproducts.

  • Drying:

    • Dry the washed nanoparticles in an oven at a suitable temperature (e.g., 60-80 °C) overnight.

Quantitative Data Summary: Hydrothermal Synthesis

ParameterValue
PrecursorThis compound
MethodHydrothermal Synthesis
Temperature200 °C[1]
Time2 hours[1]
Niobium Concentration5-40 mM[1]
Resulting Particle Size80 - 300 nm[1]
Morphology"Spiky" nanoparticles with a niobium oxide hydrate core and niobium pentoxide nanorods (5-10 nm in diameter)[1]
Sol-Gel Synthesis of Niobium Oxide Nanoparticles

This protocol provides a general procedure for the sol-gel synthesis of niobium oxide nanoparticles using ammonium this compound hydrate as the precursor. The final particle size and crystallinity are highly dependent on the pH, precipitating agent, and calcination temperature.

Materials:

  • Ammonium this compound hydrate

  • Deionized water

  • Aqueous ammonia (B1221849) or hydrogen peroxide (as precipitating agent)

  • Ethanol (B145695)

  • Centrifuge

  • Drying oven

  • Furnace for calcination

Procedure:

  • Precursor Solution Preparation: Dissolve ammonium niobate(V) oxalate hydrate in deionized water to form a clear solution.

  • pH Adjustment and Precipitation:

    • Slowly add a precipitating agent, such as aqueous ammonia or hydrogen peroxide, to the solution while stirring to induce the formation of a gel or precipitate. The pH of the solution can be adjusted to a specific value (e.g., 7 or 9) using aqueous ammonia.

  • Aging: Allow the gel to age for a period of time (e.g., several hours to a day) to complete the hydrolysis and condensation reactions.

  • Washing:

    • Separate the gel/precipitate from the solution by centrifugation or filtration.

    • Wash the product with deionized water and then with ethanol to remove residual ions and organic impurities.

  • Drying: Dry the washed gel in an oven at a low temperature (e.g., 100 °C) for several hours to remove the solvent.

  • Calcination:

    • Grind the dried powder.

    • Calcine the powder in a furnace at a specific temperature (e.g., 400-750 °C) for a set duration (e.g., 1-2 hours) to obtain the crystalline niobium oxide nanoparticles. The calcination temperature will influence the final crystalline phase of the Nb₂O₅.[3][4]

Quantitative Data Summary: Sol-Gel Synthesis

ParameterValue
PrecursorAmmonium this compound Hydrate
MethodSol-Gel
Precipitating AgentAqueous Ammonia or Hydrogen Peroxide
pH7 - 9
Drying Temperature~100 °C
Calcination Temperature400 - 750 °C[4]
Resulting Crystalline PhaseAmorphous (as-dried), TT-Nb₂O₅ (at ~500°C), T-Nb₂O₅ (at ~650°C)[3]
Resulting Particle Size25 - 65 nm (after calcination at 750°C)[4]
Thermal Decomposition of Ammonium this compound

This method relies on the controlled heating of ammonium this compound in a furnace to produce niobium oxide nanoparticles. The decomposition occurs in distinct stages, leading to the formation of different crystalline phases.[5][6]

Materials:

  • Ammonium this compound

  • Furnace with controlled atmosphere capabilities

  • Crucible (e.g., alumina)

Procedure:

  • Precursor Preparation: Place a known amount of ammonium this compound powder into a crucible.

  • Thermal Decomposition:

    • Place the crucible in a furnace.

    • Heat the sample in a controlled atmosphere (e.g., in air or an inert atmosphere like argon).

    • The temperature program should be designed to control the decomposition process. The decomposition of ammonium tris(oxalate)niobate occurs in steps.[5]

  • Product Formation:

    • The material becomes amorphous and then crystallizes into orthorhombic and subsequently monoclinic niobium pentoxide as the temperature increases.[5][6]

  • Cooling and Collection:

    • After the thermal treatment, allow the furnace to cool down to room temperature.

    • Collect the resulting niobium oxide powder.

Quantitative Data Summary: Thermal Decomposition

ParameterValue
PrecursorAmmonium this compound
MethodThermal Decomposition
Decomposition Steps (in Argon)Stepwise release of CO, CO₂, NH₃, and water[5]
Amorphous Phase FormationOccurs after the initial decomposition stages[5]
CrystallizationOrthorhombic Nb₂O₅ followed by monoclinic Nb₂O₅ at higher temperatures[5]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the synthesis processes.

experimental_workflow cluster_hydrothermal Hydrothermal Synthesis cluster_solgel Sol-Gel Synthesis cluster_thermal Thermal Decomposition H1 This compound Solution H2 Autoclave (200°C, 2h) H1->H2 H3 Centrifugation & Washing H2->H3 H4 Drying (60-80°C) H3->H4 H5 Spiky Nb₂O₅ Nanoparticles H4->H5 S1 Ammonium Niobium Oxalate Solution S2 Precipitation (NH₄OH or H₂O₂) S1->S2 S3 Aging S2->S3 S4 Washing & Drying (~100°C) S3->S4 S5 Calcination (400-750°C) S4->S5 S6 Nb₂O₅ Nanoparticles S5->S6 T1 Ammonium Niobium Oxalate Powder T2 Controlled Heating T1->T2 T3 Decomposition & Crystallization T2->T3 T4 Nb₂O₅ Powder T3->T4

Caption: General experimental workflows for the synthesis of niobium oxide nanoparticles.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals in a well-ventilated area or a fume hood.

  • Be cautious when working with high temperatures and pressures, especially when using an autoclave.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in these protocols.

References

Application Notes and Protocols for Supported Niobium Oxide Catalyst Preparation Using Niobium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation of supported niobium oxide (Nb₂O₅) catalysts utilizing niobium oxalate (B1200264) as a precursor. The protocols detailed below are based on established scientific literature and are intended to offer a practical framework for the synthesis and characterization of these catalytic materials. Niobium-based catalysts are gaining significant attention in various fields, including fine chemical synthesis, biomass conversion, and environmental catalysis, owing to their unique acidic and redox properties.[1][2]

Introduction to Niobium Oxalate as a Precursor

Ammonium (B1175870) this compound (ANO) is a widely used precursor for preparing niobium-based materials due to its high aqueous solubility, low toxicity, and stability under ambient conditions.[2][3] It serves as an excellent source for dispersing niobia on various oxide supports. The use of an aqueous solution of this compound allows for straightforward preparation methods like incipient wetness impregnation, leading to highly dispersed niobium oxide species on the support surface.[4][5][6] The nature of the niobium species in the aqueous solution can be influenced by the pH, which in turn affects the structure and acidic properties of the final catalyst.[4][7]

Experimental Protocols

This protocol describes a general method for preparing supported niobium oxide catalysts on common oxide supports such as Al₂O₃, SiO₂, TiO₂, and ZrO₂.[4][6]

Materials:

  • This compound (or Ammonium this compound)

  • Oxalic acid (if starting with this compound)

  • Ammonium hydroxide (B78521) (for pH adjustment)

  • Oxide support (e.g., γ-Al₂O₃, SiO₂, TiO₂, ZrO₂)

  • Deionized water

Equipment:

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bars

  • pH meter

  • Drying oven

  • Tube furnace with temperature controller

  • Quartz tube for calcination

  • Gas flow controller (for air)

Procedure:

  • Support Pre-treatment: The oxide support should be dried prior to impregnation to remove physisorbed water. A typical procedure involves heating the support in an oven at 110-120°C for several hours. For some supports, a higher temperature calcination (e.g., 500°C) may be necessary to ensure surface hydroxyl groups are in a consistent state.[4][6]

  • Preparation of the Impregnation Solution:

    • Dissolve this compound in an aqueous solution of oxalic acid. The concentration of oxalic acid can be varied.[4]

    • Alternatively, dissolve ammonium this compound in deionized water.[8]

    • The concentration of the niobium precursor should be calculated based on the desired Nb₂O₅ loading on the support and the pore volume of the support material.

    • The pH of the solution can be adjusted by adding ammonium hydroxide. The pH can influence the niobium ionic species in the solution and the final properties of the catalyst.[4][7]

  • Incipient Wetness Impregnation:

    • Slowly add the prepared this compound solution to the pre-treated support material dropwise while continuously mixing or tumbling.

    • The total volume of the solution should be equal to the total pore volume of the support to ensure uniform distribution.

  • Drying:

    • After impregnation, the catalyst precursor should be dried to remove the solvent. A common procedure is to dry the material at room temperature for 16 hours, followed by drying in an oven at 110-120°C for another 16 hours.[4][6]

  • Calcination:

    • The dried catalyst precursor is then calcined in a tube furnace under a flow of dry air.

    • The calcination temperature and duration are critical parameters that determine the final structure and properties of the niobium oxide phase. Typical calcination conditions range from 450°C to 500°C for 2 to 16 hours.[4][6]

G cluster_prep Catalyst Preparation Support_Pre-treatment Support Pre-treatment (Drying/Calcination) Impregnation_Solution_Preparation Impregnation Solution Preparation (this compound in Water/Oxalic Acid) Support_Pre-treatment->Impregnation_Solution_Preparation Incipient_Wetness_Impregnation Incipient Wetness Impregnation Impregnation_Solution_Preparation->Incipient_Wetness_Impregnation Drying Drying (Room Temp then 110-120°C) Incipient_Wetness_Impregnation->Drying Calcination Calcination (450-500°C in Air) Drying->Calcination Final_Catalyst Supported Nb₂O₅ Catalyst Calcination->Final_Catalyst

Caption: Influence of preparation parameters on catalyst properties.

Applications in Catalysis

Supported niobium oxide catalysts are effective in a variety of catalytic reactions, including:

  • Selective Oxidation: The presence of niobium can improve the selectivity in oxidation reactions. [5]* Acid-Catalyzed Reactions: The acidic nature of supported niobia makes it suitable for reactions such as dehydration, hydration, and esterification. [9]* Photocatalysis: Nb₂O₅-based materials are being explored for photocatalytic applications. [10]* Biomass Conversion: Niobium-containing catalysts have shown promise in the conversion of biomass into valuable chemicals. [11]

Safety Considerations

  • This compound and oxalic acid are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated area or a fume hood, especially when handling powders and preparing solutions.

  • Calcination should be performed in a furnace equipped with proper ventilation to handle any off-gassing.

  • Consult the Safety Data Sheets (SDS) for all chemicals used.

By following these detailed protocols and considering the data presented, researchers can effectively prepare and characterize supported niobium oxide catalysts for a wide range of applications.

References

Application Notes and Protocols for Sol-Gel Synthesis of Niobia Films Using Niobium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of niobium pentoxide (Nb₂O₅), or niobia, thin films using ammonium (B1175870) niobium oxalate (B1200264) as a precursor via the sol-gel method. Niobia films are of significant interest for a variety of applications, including as biocompatible coatings for medical implants, dielectric layers in electronics, and as catalysts, owing to their high stability, corrosion resistance, and unique optical and electronic properties.

Overview of the Sol-Gel Process

The sol-gel process is a versatile wet-chemical technique used for the fabrication of materials from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. In this context, an aqueous solution of ammonium niobium oxalate is prepared and undergoes hydrolysis and condensation to form a "sol" – a stable colloidal suspension. This sol is then deposited onto a substrate using techniques such as spin coating or dip coating. Subsequent drying and heat treatment (calcination) remove organic residues and promote the formation of a dense, crystalline niobia film.

A general workflow for the synthesis of niobia films from a this compound precursor is outlined below.

G cluster_0 Precursor Solution Preparation cluster_1 Film Deposition cluster_2 Post-Deposition Treatment P1 Dissolve Ammonium this compound in Water P2 Adjust pH with Oxalic Acid or Ammonium Hydroxide (B78521) (Optional) P1->P2 P3 Age the Sol P2->P3 D1 Substrate Cleaning P3->D1 D2 Spin Coating or Dip Coating D1->D2 T1 Drying D2->T1 T2 Calcination T1->T2 Result Niobia (Nb₂O₅) Thin Film T2->Result

Caption: General workflow for niobia film synthesis.

Experimental Protocols

Preparation of the this compound Sol

This protocol describes the preparation of an aqueous this compound sol suitable for thin film deposition. Ammonium this compound (NH₄[NbO(C₂O₄)₂(H₂O)₂]·nH₂O) is a water-soluble and stable precursor.[1][2][3][4] The pH of the solution is a critical parameter, as polymerization and precipitation of hydrated niobia can occur at pH values above 4.[1]

Materials:

  • Ammonium this compound hydrate

  • Deionized water

  • Oxalic acid (optional, for pH adjustment)

  • Ammonium hydroxide (optional, for pH adjustment)

Protocol:

  • Dissolution: Prepare an aqueous solution of ammonium this compound by dissolving the precursor in deionized water at room temperature. The concentration can be varied to control the final film thickness. A typical starting concentration range is 0.1 to 0.5 M.

  • pH Adjustment (Optional): The pH of the aqueous solution of ammonium this compound should be maintained between 0.2 and 4.0 to ensure stability.[1] If necessary, the pH can be adjusted by the dropwise addition of a dilute oxalic acid solution to lower the pH, or a dilute ammonium hydroxide solution to raise it, while stirring continuously.[5]

  • Aging: Allow the sol to age for a period of 1 to 24 hours at room temperature. This aging step allows for initial hydrolysis and condensation reactions to occur, which can improve the quality and uniformity of the resulting film.

Substrate Preparation

Proper substrate cleaning is critical for the adhesion and uniformity of the deposited film.

Protocol:

  • Sonication: Clean the substrates (e.g., silicon wafers, glass slides, or titanium plates) by sequential sonication in a series of solvents. A typical sequence is:

    • 15 minutes in acetone

    • 15 minutes in isopropanol

    • 15 minutes in deionized water

  • Drying: Dry the substrates under a stream of dry nitrogen or in an oven at 100-120 °C.

  • Surface Activation (Optional): For some substrates, a surface activation step, such as exposure to UV-Ozone or an oxygen plasma treatment for 5-10 minutes, can improve the wettability and adhesion of the sol.

Film Deposition

Spin coating is suitable for producing highly uniform films on flat substrates.[6]

Protocol:

  • Dispensing the Sol: Place the cleaned substrate on the spin coater chuck. Dispense a small volume of the this compound sol (e.g., 100-500 µL) onto the center of the substrate.

  • Spinning: Ramp up to the desired rotation speed and hold for a set duration. The film thickness is inversely proportional to the square root of the spin speed.

    • Step 1 (Spreading): 500-1000 rpm for 5-10 seconds.

    • Step 2 (Thinning): 2000-5000 rpm for 30-60 seconds.

  • Drying: The film is partially dried during the spinning process. For multi-layer films, a drying step on a hotplate (e.g., 100-150 °C for 1-5 minutes) between layers can be beneficial.

Dip coating is useful for coating larger or irregularly shaped objects and allows for coating on both sides of the substrate.

Protocol:

  • Immersion: Immerse the substrate into the this compound sol at a constant speed.

  • Dwell Time: Hold the substrate in the sol for a short period (e.g., 30-60 seconds) to ensure complete wetting of the surface.

  • Withdrawal: Withdraw the substrate from the sol at a constant, controlled speed. The film thickness is dependent on the withdrawal speed, with faster speeds generally resulting in thicker films. Typical withdrawal speeds range from 1 to 10 mm/s.

  • Drying: Allow the solvent to evaporate from the film. This can be done at ambient conditions or by placing the coated substrate in a drying oven.

Post-Deposition Treatment

Drying and calcination are crucial steps to convert the deposited gel film into a solid niobia film.

Protocol:

  • Drying: Dry the coated substrates in an oven at 110-120 °C for at least 1 hour to remove residual water and solvent.[5]

  • Calcination: Place the dried films in a furnace and heat to the desired calcination temperature. The thermal decomposition of ammonium this compound to niobium pentoxide involves several stages, with the final conversion to crystalline Nb₂O₅ occurring at temperatures above 550 °C.[4][7] A typical calcination is performed in air for 1-2 hours.

The thermal decomposition process of ammonium this compound proceeds through several steps, involving the loss of water, ammonia, and oxalate groups, leading to the formation of amorphous and then crystalline niobia.

G Precursor NH₄[NbO(C₂O₄)₂(H₂O)₂]·nH₂O Intermediate1 Loss of hydration water (72-138 °C) Precursor->Intermediate1 Heat Intermediate2 Loss of coordination water (138-188 °C) Intermediate1->Intermediate2 Heat Intermediate3 Decomposition of NH₄⁺ and partial oxalate (188-318 °C) Intermediate2->Intermediate3 Heat Amorphous Amorphous Nb₂O₅ Intermediate3->Amorphous Heat CrystallineT Orthorhombic T-Nb₂O₅ (>550 °C) Amorphous->CrystallineT Heat CrystallineM Monoclinic H-Nb₂O₅ (>700 °C) CrystallineT->CrystallineM Heat

Caption: Thermal decomposition pathway of ammonium this compound.

Data Presentation

The following tables summarize typical experimental parameters and their influence on the properties of the resulting niobia films. Note that specific values may need to be optimized for your particular experimental setup and desired film characteristics.

Table 1: Sol Preparation and Coating Parameters
ParameterValue RangeEffect on Film Properties
Sol Concentration 0.1 - 0.5 MHigher concentration generally leads to thicker films.
Sol pH 0.2 - 4.0Affects sol stability; pH > 4 can cause precipitation.[1]
Aging Time 1 - 24 hoursCan influence sol viscosity and film uniformity.
Spin Speed 1000 - 5000 rpmHigher spin speed results in thinner films.
Dip Withdrawal Speed 1 - 10 mm/sFaster withdrawal speed results in thicker films.
Table 2: Thermal Treatment and Resulting Film Properties
Drying Temperature (°C)Calcination Temperature (°C)Calcination Time (hours)Resulting Phase
110 - 120< 5501 - 2Amorphous Nb₂O₅
110 - 120550 - 7001 - 2Orthorhombic (T-phase) Nb₂O₅[4][7]
110 - 120> 7001 - 2Monoclinic (H-phase) Nb₂O₅[4]

Characterization of Niobia Films

A variety of techniques can be used to characterize the synthesized niobia films:

  • X-ray Diffraction (XRD): To determine the crystalline phase and crystallite size of the film after calcination. Amorphous films will not show sharp diffraction peaks.

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and uniformity of the film.

  • Atomic Force Microscopy (AFM): To quantify the surface roughness of the film.

  • Ellipsometry or Profilometry: To measure the thickness and refractive index of the film.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and stoichiometry (O:Nb ratio) of the film.

By carefully controlling the parameters outlined in these protocols, it is possible to synthesize high-quality niobia thin films with tailored properties for a wide range of applications.

References

Application Notes and Protocols: Hydrothermal Synthesis of Spiky Niobium Oxide Nanoparticles for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and potential applications of spiky niobium oxide (Nb₂O₅) nanoparticles, with a particular focus on their relevance to the field of drug development. The unique morphology of these nanoparticles, characterized by a spherical core with radially protruding nanorods, offers a high surface area and potential for enhanced cellular interaction, making them promising candidates for drug delivery and therapeutic applications.

Introduction

Niobium oxide nanoparticles have garnered significant attention in biomedical research due to their excellent chemical stability, biocompatibility, and versatile properties.[1][2] The spiky or urchin-like morphology, in particular, presents a unique architecture that can be advantageous for loading therapeutic agents and interacting with biological systems.[3][4] This document outlines the hydrothermal synthesis of these complex nanostructures, their key characteristics, and protocols for their potential application in drug delivery and photothermal therapy.

Physicochemical Properties

The spiky niobium oxide nanoparticles synthesized via the described hydrothermal method are composed of a niobium oxide hydrate (B1144303) spherical core and crystalline niobium pentoxide (Nb₂O₅) nanorods on the surface.[4][5] Key properties are summarized in the table below.

PropertyValueReference
Morphology Spherical core with radially grown nanorods (spiky/urchin-like)[3][4][5]
Overall Particle Size 80 - 300 nm (tunable)[3][4][5]
Surface Nanorod Dimensions 5 - 10 nm in diameter[3][4][5]
Composition Niobium oxide hydrate (core), Niobium pentoxide (nanorods)[4][5]
Band Gap Energy ~3.4 eV[3][4]
Optical Absorption 380 - 700 nm[3][4][5]

Experimental Protocols

Protocol 1: Synthesis of Spiky Niobium Oxide Nanoparticles

This protocol details the hydrothermal synthesis of spiky niobium oxide nanoparticles with tunable sizes.

3.1.1. Materials

  • Niobium(V) oxide hydrate (Nb₂O₅·nH₂O)

  • Oxalic acid anhydrous

  • Deionized water

  • Teflon-lined stainless-steel autoclave

3.1.2. Preparation of Niobium Oxalate (B1200264) Precursor Solution (1 M Oxalic Acid)

  • Dissolve 27.0 g of oxalic acid anhydrous in 300 mL of deionized water.

  • Add 2.7 g of niobium(V) oxide hydrate to the oxalic acid solution.

  • Stir the solution at 105 °C for 5 hours until the niobium oxide hydrate is completely dissolved, forming a clear niobium oxalate solution.

  • Allow the solution to cool to room temperature.

3.1.3. Hydrothermal Synthesis

  • Dilute the this compound precursor solution with deionized water to achieve the desired niobium concentration (e.g., 5 mM, 10 mM, 20 mM, 40 mM) to control the final particle size.

  • Transfer the diluted solution into a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to 200 °C for 2 hours in an oven.[3][5]

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting white precipitate by centrifugation.

  • Wash the precipitate with deionized water and ethanol (B145695) several times to remove any unreacted precursors.

  • Dry the final product in an oven at 60 °C.

3.1.4. Size Control

The average particle size of the spiky niobium oxide nanoparticles can be tuned by adjusting the initial concentration of the niobium precursor solution, as detailed in the table below.[5]

Niobium Concentration (mM)Average Particle Size (nm)
40~300
20~200
10~150
5~80
Protocol 2: Characterization of Spiky Niobium Oxide Nanoparticles

3.2.1. Morphology and Size Analysis

  • Scanning Electron Microscopy (SEM): To visualize the spiky morphology and determine the overall particle size distribution.

  • Transmission Electron Microscopy (TEM): To observe the core-shell structure and measure the dimensions of the surface nanorods.

3.2.2. Structural and Compositional Analysis

  • X-ray Diffraction (XRD): To determine the crystalline phase of the niobium oxide nanorods.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of niobium oxide hydrate and residual oxalate groups.

3.2.3. Optical Properties

  • UV-Vis Spectroscopy: To determine the light absorption properties and estimate the band gap energy of the nanoparticles.[5]

Applications in Drug Development

The unique characteristics of spiky niobium oxide nanoparticles make them attractive for various applications in drug development, primarily in drug delivery and photothermal therapy.

Drug Delivery

The high surface area provided by the spiky morphology is advantageous for loading significant amounts of therapeutic drugs. Their biocompatibility is a crucial factor for in vivo applications.[1]

4.1.1. Proposed Protocol for Drug Loading (Example: Doxorubicin)

  • Disperse a known amount of spiky niobium oxide nanoparticles in a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4).

  • Prepare a stock solution of the drug (e.g., Doxorubicin) in the same buffer.

  • Mix the nanoparticle dispersion with the drug solution at a specific weight ratio.

  • Stir the mixture at room temperature for 24 hours in the dark to allow for drug adsorption onto the nanoparticle surface.

  • Separate the drug-loaded nanoparticles by centrifugation.

  • Wash the nanoparticles with the buffer to remove any unbound drug.

  • Determine the amount of loaded drug by measuring the concentration of the drug in the supernatant using UV-Vis spectroscopy or HPLC.

4.1.2. Proposed Protocol for In Vitro Drug Release

  • Disperse the drug-loaded nanoparticles in a release medium with a pH mimicking physiological conditions (e.g., pH 7.4 for blood, pH 5.5 for endosomal/lysosomal compartments).

  • Incubate the dispersion at 37 °C with gentle shaking.

  • At predetermined time intervals, collect a small aliquot of the release medium after centrifugation.

  • Replenish the release medium with an equal volume of fresh buffer to maintain a constant volume.

  • Quantify the amount of released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

Photothermal Therapy

The absorption of light in the visible and near-infrared (NIR) regions by the spiky niobium oxide nanoparticles suggests their potential as photothermal agents.[5] Upon irradiation with a laser of a specific wavelength, these nanoparticles can convert light energy into heat, leading to localized hyperthermia and the destruction of cancer cells.

4.2.1. Proposed Experimental Workflow for In Vitro Photothermal Therapy

  • Culture cancer cells in appropriate well plates.

  • Incubate the cells with varying concentrations of spiky niobium oxide nanoparticles for a specific duration to allow for cellular uptake.

  • Wash the cells to remove any nanoparticles that have not been internalized.

  • Expose the cells to a laser with a wavelength corresponding to the absorption peak of the nanoparticles (e.g., within the 380-700 nm range or in the NIR region if applicable).

  • Assess cell viability using standard assays such as MTT or trypan blue exclusion to determine the photothermal killing efficacy.

Visualizations

Hydrothermal_Synthesis_Workflow cluster_0 Precursor Preparation cluster_1 Hydrothermal Reaction cluster_2 Product Collection Nb2O5_hydrate Niobium(V) Oxide Hydrate Mixing Mix and Heat (105°C, 5h) Nb2O5_hydrate->Mixing Oxalic_Acid Oxalic Acid Solution Oxalic_Acid->Mixing Nb_Oxalate This compound Precursor Solution Mixing->Nb_Oxalate Dilution Dilute to desired [Nb] concentration Nb_Oxalate->Dilution Autoclave Teflon-lined Autoclave Dilution->Autoclave Heating Heat (200°C, 2h) Autoclave->Heating Cooling Cool to RT Heating->Cooling Centrifugation Centrifugation Cooling->Centrifugation Washing Wash with DI Water & Ethanol Centrifugation->Washing Drying Dry (60°C) Washing->Drying Final_Product Spiky Nb2O5 Nanoparticles Drying->Final_Product

Caption: Experimental workflow for the hydrothermal synthesis of spiky niobium oxide nanoparticles.

Drug_Delivery_Workflow Spiky_NPs Spiky Nb2O5 Nanoparticles Loading Drug Loading (Stirring, 24h) Spiky_NPs->Loading Drug_Solution Drug Solution (e.g., Doxorubicin) Drug_Solution->Loading Drug_Loaded_NPs Drug-Loaded Nanoparticles Loading->Drug_Loaded_NPs Release Drug Release (pH 7.4 or 5.5, 37°C) Drug_Loaded_NPs->Release Released_Drug Released Drug Release->Released_Drug

Caption: Logical workflow for drug loading and release studies using spiky niobium oxide nanoparticles.

Cellular_Uptake_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Spiky_NP Spiky Nb2O5 Nanoparticle Endocytosis Endocytosis (e.g., Clathrin-mediated) Spiky_NP->Endocytosis Endosome Early Endosome Endocytosis->Endosome Lysosome Late Endosome/ Lysosome Endosome->Lysosome Drug_Release Drug Release (Low pH) Lysosome->Drug_Release Therapeutic_Action Therapeutic Action Drug_Release->Therapeutic_Action

Caption: A potential cellular uptake and drug release mechanism for spiky niobium oxide nanoparticles.

References

Application Notes and Protocols: Niobium Oxalate Impregnation for Catalyst Doping

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the doping of catalysts using the niobium oxalate (B1200264) impregnation method. This technique offers a robust and reproducible means of introducing niobium species onto catalyst supports, thereby enhancing their catalytic activity, selectivity, and stability for a variety of chemical transformations.

Introduction

Niobium-doped catalysts have garnered significant attention due to the unique properties conferred by niobium species. The introduction of niobium can modify the acidic and redox properties of the catalyst, improve the dispersion of the active metal phase, and enhance thermal stability. The impregnation method using a niobium oxalate precursor, particularly ammonium (B1175870) this compound, is a widely adopted technique due to the precursor's good water solubility, stability, and the ease of its thermal decomposition to niobium oxide.[1][2][3] This method is particularly relevant for applications in biomass conversion, oxidation reactions, and fine chemical synthesis.[4][5][6]

Experimental Protocols

This section details the step-by-step procedures for the preparation of niobium-doped catalysts via the incipient wetness impregnation of ammonium this compound.

Synthesis of Ammonium this compound Precursor

Ammonium this compound serves as an excellent water-soluble precursor for niobium.[1][3] A general synthesis procedure is as follows:

Materials:

  • Niobium pentoxide (Nb₂O₅)

  • Potassium bisulfate (KHSO₄)

  • Oxalic acid (H₂C₂O₄)

  • Ammonium oxalate ((NH₄)₂C₂O₄)

  • Deionized water

  • Acetic acid (CH₃COOH) (for washing)

Procedure:

  • Fusion: Mix niobium pentoxide with potassium bisulfate in a crucible. Heat the mixture until a uniform melt is achieved. This step is crucial for breaking down the refractory Nb₂O₅.

  • Leaching: After cooling, the solidified mass is ground into a fine powder and leached with hot deionized water to dissolve the niobium salts.

  • Complexation: To the aqueous niobium solution, add oxalic acid and ammonium oxalate. The oxalate ions act as chelating agents, forming a stable, water-soluble ammonium this compound complex.[2]

  • Crystallization and Washing: The solution is cooled to induce crystallization of the ammonium this compound. The resulting crystals are filtered and washed. An optimized washing step with a dilute acetic acid solution can significantly reduce water consumption.[2]

  • Drying: The purified crystals are dried in an oven at a controlled temperature to yield the final ammonium this compound precursor.

Incipient Wetness Impregnation of γ-Alumina Support

Incipient wetness impregnation (IWI) is a common technique for depositing a controlled amount of precursor onto a porous support.

Materials:

  • Ammonium this compound

  • γ-Alumina (γ-Al₂O₃) support (pre-dried)

  • Deionized water

Procedure:

  • Support Characterization: Determine the pore volume of the γ-Al₂O₃ support using nitrogen physisorption (BET analysis). This value is critical for calculating the required volume of the impregnation solution.

  • Precursor Solution Preparation: Prepare an aqueous solution of ammonium this compound. The concentration of the solution should be calculated based on the desired niobium loading on the catalyst and the pore volume of the support. The volume of the solution should be equal to or slightly less than the total pore volume of the alumina (B75360) support to be impregnated.

  • Impregnation: Add the precursor solution dropwise to the pre-dried γ-Al₂O₃ support while continuously mixing. Ensure uniform wetting of the support material.

  • Drying: Dry the impregnated support in an oven, typically at 110-120°C for 12-16 hours, to remove the solvent.

Calcination of the Niobium-Doped Catalyst

Calcination is a critical step to decompose the oxalate precursor and form the desired niobium oxide species on the support surface.

Procedure:

  • Place the dried, impregnated support in a calcination furnace.

  • The calcination is typically performed in a controlled atmosphere, often flowing dry air.

  • A programmed temperature ramp is employed to ensure controlled decomposition of the precursor and to avoid rapid gas evolution that could damage the catalyst structure. A typical program involves:

    • Ramp up to an intermediate temperature (e.g., 200-300°C) and hold for a period to allow for the initial decomposition of the oxalate.

    • Ramp up to the final calcination temperature (e.g., 500-800°C) and hold for several hours. The final temperature influences the crystallinity and phase of the resulting niobium oxide.[7][8]

  • After the hold period, the furnace is cooled down to room temperature.

Data Presentation

The properties and performance of niobium-doped catalysts are highly dependent on the preparation parameters. The following tables summarize typical quantitative data.

Table 1: Effect of Niobium Loading on the Physicochemical Properties of Ni-Nb-O Catalysts. [9]

Nb Content (atomic ratio)BET Surface Area (m²/g)NiO Crystallite Size (nm)Total Acidity (mmol NH₃/g)
02025.00.1
0.13518.00.3
0.24515.00.5
0.45012.00.8

Table 2: Influence of Calcination Temperature on the Properties of γ-Alumina Support. [10]

Calcination Temperature (°C)Surface Area (m²/g)Pore Volume (cm³/g)Crystallinity (%)
500269.440.674-
550---
600327.250.81884.2
650218.450.54685.3

Table 3: Catalytic Performance of Niobium-Based Catalysts in Biomass Conversion.

CatalystReactionSubstrateProductConversion (%)Yield (%)Reference
Nb-SBA-15DehydrationFructose5-Hydroxymethylfurfural (HMF)-High and stable[4]
Nb₀.₁₅Al₀.₈₅Si₂₅ODehydrationGlucoseHMF92.671 (selectivity)[4]
20%Nb/Al oxideDehydrationFructoseLevulinic Acid-74.2[5]
20%Nb/Al oxideDehydrationGlucoseLevulinic Acid-47.5[5]
PNbHydrolysis/DehydrationHolocelluloseHMF-4.48[11]
PNbHydrolysis/DehydrationHolocelluloseFurfural-6.98[11]

Visualization of Workflow and Mechanisms

Experimental Workflow

The following diagram illustrates the overall workflow for the preparation of niobium-doped catalysts using the ammonium this compound impregnation method.

experimental_workflow cluster_precursor Precursor Synthesis cluster_impregnation Impregnation cluster_finalization Catalyst Finalization cluster_characterization Characterization Nb2O5 Nb₂O₅ Fusion Fusion with KHSO₄ Nb2O5->Fusion Leaching Leaching Fusion->Leaching Complexation Complexation with Oxalates Leaching->Complexation ANO Ammonium this compound Complexation->ANO IWI Incipient Wetness Impregnation ANO->IWI Support γ-Al₂O₃ Support Support->IWI Impregnated_Support Impregnated Support IWI->Impregnated_Support Drying Drying Impregnated_Support->Drying Calcination Calcination Drying->Calcination Final_Catalyst Nb-doped Catalyst Calcination->Final_Catalyst Characterization Characterization (XRD, BET, TEM, etc.) Final_Catalyst->Characterization

Experimental workflow for niobium-doped catalyst synthesis.
Proposed Mechanism of Enhanced Catalytic Activity

Niobium doping can enhance catalytic performance through various mechanisms. One prominent effect is the modification of the catalyst's acidity. Niobium species can introduce both Brønsted and Lewis acid sites, which are crucial for many acid-catalyzed reactions, such as dehydration and hydrolysis in biomass conversion.[4][5] The following diagram illustrates a simplified representation of how niobium doping can enhance the surface acidity of a support like alumina.

mechanism_acidity cluster_support Catalyst Surface Support Al₂O₃ Support Nb_species NbOx Species Bronsted_site Brønsted Acid Site (Nb-OH) Nb_species->Bronsted_site Hydration Lewis_site Lewis Acid Site (Nb⁵⁺) Nb_species->Lewis_site Coordination Product Product Molecule Bronsted_site->Product Lewis_site->Product Reactant Reactant Molecule Reactant->Bronsted_site Protonation Reactant->Lewis_site Adsorption

Enhanced surface acidity through niobium doping.

In this proposed mechanism, the deposited niobium oxide species on the alumina support can exist in various forms. Hydrated niobium species can generate Brønsted acid sites (Nb-OH groups), which are effective proton donors. Coordinatively unsaturated Nb⁵⁺ centers can act as Lewis acid sites, accepting electron pairs from reactant molecules. The presence and ratio of these acid sites can be tailored by adjusting the niobium loading and calcination conditions, thereby optimizing the catalyst for specific reactions.

References

Application Notes and Protocols: Ammonium Niobium Oxalate in Paal-Knorr Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of ammonium (B1175870) niobium oxalate (B1200264) (ANO) as a highly efficient and sustainable catalyst in the Paal-Knorr synthesis of N-substituted pyrroles. The information presented is intended to guide researchers in leveraging this methodology for applications in medicinal chemistry and drug development.

Introduction: The Paal-Knorr Pyrrole (B145914) Synthesis

The Paal-Knorr synthesis is a fundamental and widely utilized method for the construction of the pyrrole ring, a key heterocyclic motif present in numerous pharmaceuticals, natural products, and functional materials.[1][2][3][4] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[1][2][4][5] The operational simplicity and generally good to excellent yields make it a preferred method for synthesizing substituted pyrroles.[1]

Recently, ammonium niobium oxalate (ANO) has emerged as an outstanding, inexpensive, and low-toxicity Lewis acid catalyst for this transformation.[6][7][8][9][10] Its application allows for the synthesis of N-substituted pyrroles under mild conditions, promoting green chemistry principles.[6][7][9]

Advantages of Ammonium this compound (ANO) as a Catalyst

Ammonium this compound offers several distinct advantages over traditional catalysts used in the Paal-Knorr synthesis:

  • High Efficiency: ANO demonstrates remarkable catalytic activity, affording desired products in high yields, often up to 99%, within a short reaction time of just 30 minutes.[6][7][10]

  • Mild Reaction Conditions: The synthesis can be conducted at room temperature without the need for heating or specialized equipment.[6][7][10]

  • Sustainability and Low Toxicity: ANO is a readily available, cheap, and low-toxicity catalyst, aligning with the principles of green chemistry.[6][7][9][11] The reaction can be performed in environmentally benign solvents like bioethanol.[9][10]

  • Reusability: The catalyst can be recovered and reused for up to seven consecutive reactions without a significant loss of efficiency.[6][7][8][9][10]

  • Scalability: The protocol has been successfully scaled up to gram-scale synthesis and adapted for continuous-flow systems, demonstrating its industrial applicability.[6][7][8]

Proposed Reaction Mechanism

The accepted mechanism for the Paal-Knorr pyrrole synthesis proceeds through a hemiaminal intermediate.[1][5] The reaction is initiated by the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound, activated by the Lewis acidic nature of the ammonium this compound catalyst. Subsequent intramolecular cyclization, involving the attack of the nitrogen atom on the second carbonyl group, forms a cyclic hemiaminal. This intermediate then undergoes dehydration to yield the final aromatic pyrrole ring.[1][4][5]

Paal_Knorr_Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Product 1,4-Dicarbonyl Hemiaminal 1,4-Dicarbonyl->Hemiaminal + Primary Amine (ANO Catalyst) Primary Amine Cyclic Hemiaminal Hemiaminal->Cyclic Hemiaminal Intramolecular Cyclization N-Substituted Pyrrole Cyclic Hemiaminal->N-Substituted Pyrrole - 2H₂O (Dehydration)

Proposed mechanism for the Paal-Knorr pyrrole synthesis.

Experimental Protocols

The following protocols are based on the successful implementation of ammonium this compound as a catalyst in the Paal-Knorr synthesis of N-substituted pyrroles.

General Protocol for Batch Synthesis of N-Substituted Pyrroles

This protocol describes a general procedure for the synthesis of N-substituted pyrroles using a batch reaction setup.

Materials:

  • 1,4-Dicarbonyl compound (1.0 mmol)

  • Primary amine (1.2 mmol)

  • Ammonium this compound (ANO) (5 mol%)

  • Ethanol (B145695) (2.0 mL)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add the 1,4-dicarbonyl compound (1.0 mmol), the primary amine (1.2 mmol), and ammonium this compound (5 mol%).

  • Add ethanol (2.0 mL) to the flask.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add ethyl acetate (10 mL) and a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure N-substituted pyrrole.

Protocol for Continuous-Flow Synthesis

This method allows for a rapid and scalable synthesis of N-substituted pyrroles.

System Setup:

  • Two syringe pumps

  • T-mixer

  • Packed-bed reactor containing ammonium this compound

  • Back-pressure regulator

Procedure:

  • Prepare a solution of the 1,4-dicarbonyl compound and the primary amine in a suitable solvent.

  • Load the solutions into separate syringe pumps.

  • Pump the solutions through the T-mixer and into the packed-bed reactor containing ANO.

  • Maintain a residence time of 2 minutes within the reactor.

  • Collect the output from the reactor.

  • The product can be isolated after solvent evaporation and purification. A conversion of up to 96% can be achieved with this method.[6][7][8]

Experimental_Workflow cluster_batch Batch Synthesis cluster_flow Continuous-Flow Synthesis cluster_product A Mix Reactants & Catalyst (1,4-Dicarbonyl, Amine, ANO in EtOH) B Stir at Room Temperature (30 minutes) A->B C Work-up (EtOAc, NaHCO₃, Brine) B->C D Purification (Column Chromatography) C->D I N-Substituted Pyrrole D->I E Prepare Reactant Solutions F Pump into T-mixer E->F G Flow through Packed-Bed Reactor (with ANO) F->G H Collect Product G->H H->I

General experimental workflow for Paal-Knorr synthesis.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of various N-substituted pyrroles using ammonium this compound as a catalyst under batch conditions.

Table 1: Synthesis of N-Aryl-2,5-dimethylpyrroles
EntryAniline (B41778) DerivativeTime (min)Yield (%)
1Aniline3099
24-Methylaniline3099
34-Methoxyaniline3099
44-Fluoroaniline3095
54-Chloroaniline3096
64-Bromoaniline3097
74-Iodoaniline3098
84-Nitroaniline3091
94-Aminobenzonitrile3089

Reaction Conditions: 2,5-Hexanedione (1.0 mmol), aniline derivative (1.2 mmol), ANO (5 mol%), EtOH (2.0 mL), room temperature.

Table 2: Synthesis of N-Alkyl/Benzyl-2,5-dimethylpyrroles
EntryAmineTime (min)Yield (%)
1Benzylamine3099
24-Methylbenzylamine3099
34-Methoxybenzylamine3099
44-Chlorobenzylamine3098
54-(Trifluoromethyl)benzylamine3095
6Propargylamine3085
7Allylamine3088
8n-Butylamine3092

Reaction Conditions: 2,5-Hexanedione (1.0 mmol), amine (1.2 mmol), ANO (5 mol%), EtOH (2.0 mL), room temperature.

Applications in Drug Development

The pyrrole scaffold is a crucial component in a wide range of biologically active molecules. The efficient and sustainable synthesis of diverse N-substituted pyrroles using ammonium this compound opens up new avenues for the rapid generation of compound libraries for drug discovery. This methodology is particularly valuable for the synthesis of precursors and analogs of:

  • Anti-inflammatory drugs

  • Anticancer agents

  • Antiviral compounds

  • Agrochemicals

The mild reaction conditions are compatible with a variety of functional groups, allowing for the synthesis of complex and highly functionalized pyrrole derivatives.[10]

References

Application Notes and Protocols: Niobium Oxalate as a Lewis Acid Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ammonium (B1175870) niobium oxalate (B1200264) (ANO) as a versatile and efficient Lewis acid catalyst in various organic reactions. ANO is an attractive catalyst due to its low cost, low toxicity, stability in air and moisture, and reusability.[1][2][3] This document details experimental protocols and quantitative data for several key transformations, demonstrating the broad applicability of this catalyst in synthetic chemistry and drug development.

Overview of Niobium Oxalate as a Lewis Acid Catalyst

Ammonium this compound (NH₄[NbO(C₂O₄)₂(H₂O)₂]·xH₂O), commonly referred to as ANO, has emerged as a promising Lewis acid catalyst for a range of organic transformations.[4] Its catalytic activity stems from the ability of the niobium center to act as a Lewis acid, activating electrophiles, particularly carbonyl compounds, towards nucleophilic attack.[2][5] ANO is a stable, water-soluble, and easy-to-handle solid, making it a practical alternative to traditional, often hazardous, Lewis acids.[3][4]

Key Applications and Quantitative Data

Ammonium this compound has been successfully employed as a catalyst in several important organic reactions. The following tables summarize the quantitative data for key applications, highlighting the efficiency and versatility of this catalyst.

Paal-Knorr Synthesis of N-Substituted Pyrroles

The Paal-Knorr synthesis is a fundamental method for the preparation of pyrroles. ANO has been shown to be an excellent catalyst for the condensation of 1,4-dicarbonyl compounds with primary amines.[1][3] The reactions proceed under mild conditions, often at room temperature, with high yields and short reaction times.[1]

EntryAmineDicarbonylCatalyst Loading (mol%)SolventTime (min)Yield (%)Reference
1Aniline2,5-Hexanedione5Ethanol (B145695)3099[1]
24-Methylaniline2,5-Hexanedione5Ethanol3098[1]
34-Methoxyaniline2,5-Hexanedione5Ethanol3097[1]
44-Chloroaniline2,5-Hexanedione5Ethanol4595[1]
5Benzylamine2,5-Hexanedione5Ethanol6092[1]
Synthesis of 3-Arylquinoxalin-2(1H)-ones

3-Arylquinoxalin-2(1H)-ones are an important class of heterocyclic compounds with various biological activities. ANO catalyzes the coupling reaction of α-keto acids with ortho-phenylenediamines to afford these products in good to excellent yields.[6] The use of ultrasonic irradiation can significantly accelerate the reaction.[6]

Entryα-Keto Acidortho-PhenylenediamineCatalyst Loading (mol%)SolventTime (min)Yield (%)Reference
1Phenylglyoxylic acid1,2-Phenylenediamine5PEG-4001096[6]
24-Methylphenylglyoxylic acid1,2-Phenylenediamine5PEG-4001094[6]
34-Methoxyphenylglyoxylic acid1,2-Phenylenediamine5PEG-4001592[6]
44-Chlorophenylglyoxylic acid1,2-Phenylenediamine5PEG-4001095[6]
5Phenylglyoxylic acid4-Methyl-1,2-phenylenediamine5PEG-4001590 (mixture of regioisomers)[6]
Synthesis of Bis(indolyl)methanes

Bis(indolyl)methanes are compounds of significant interest due to their diverse biological properties. ANO efficiently catalyzes the reaction of indoles with aldehydes to produce bis(indolyl)methanes under green reaction conditions, using water or glycerol (B35011) as the solvent.[1][7]

| Entry | Indole (B1671886) | Aldehyde | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | Indole | Benzaldehyde | 5 | Water | 50 | 2 | 97 |[1] | | 2 | Indole | 4-Methylbenzaldehyde | 5 | Water | 50 | 2 | 95 |[1] | | 3 | Indole | 4-Methoxybenzaldehyde | 5 | Water | 50 | 2.5 | 92 |[1] | | 4 | Indole | 4-Chlorobenzaldehyde | 5 | Water | 50 | 2 | 96 |[1] | | 5 | 2-Methylindole | Benzaldehyde | 5 | Water | 50 | 3 | 90 |[1] |

Friedel-Crafts Alkylation of Indoles with β-Nitroalkenes

The Friedel-Crafts alkylation is a cornerstone of C-C bond formation. ANO has been demonstrated to be an effective and recyclable catalyst for the alkylation of indoles with β-nitroalkenes, providing a green and efficient route to C3-alkylated indole derivatives.[4]

EntryIndoleβ-NitroalkeneCatalyst Loading (mol%)SolventTime (h)Yield (%)Reference
1Indoleβ-Nitrostyrene2.5Water-Ethanol (1:1)495[4]
22-Methylindoleβ-Nitrostyrene2.5Water-Ethanol (1:1)592[4]
3Indole4-Methyl-β-nitrostyrene2.5Water-Ethanol (1:1)494[4]
4Indole4-Chloro-β-nitrostyrene2.5Water-Ethanol (1:1)4.596[4]
55-Bromoindoleβ-Nitrostyrene2.5Water-Ethanol (1:1)590[4]

Experimental Protocols

General Procedure for the Paal-Knorr Synthesis of N-Substituted Pyrroles[1]

To a round-bottom flask containing a magnetic stir bar, the 1,4-dicarbonyl compound (1.0 mmol), the primary amine (1.2 mmol), and ammonium this compound (0.05 mmol, 5 mol%) are added. Ethanol (2 mL) is then added, and the resulting mixture is stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired N-substituted pyrrole (B145914).

General Procedure for the Synthesis of 3-Arylquinoxalin-2(1H)-ones[6]

In a glass vial, the α-keto acid (1.0 mmol), the ortho-phenylenediamine (1.2 mmol), and ammonium this compound (0.05 mmol, 5 mol%) are mixed in polyethylene (B3416737) glycol (PEG-400, 2 mL). The vial is then placed in an ultrasonic bath and irradiated at a frequency of 40 kHz at room temperature. The reaction is monitored by TLC. After completion, water is added to the reaction mixture, and the resulting precipitate is collected by filtration, washed with water, and dried to give the pure 3-arylquinoxalin-2(1H)-one.

General Procedure for the Synthesis of Bis(indolyl)methanes[1]

A mixture of the indole (2.0 mmol), the aldehyde (1.0 mmol), and ammonium this compound (0.05 mmol, 5 mol%) in water (5 mL) is stirred at 50 °C. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the solid product is collected by filtration. The crude product is then washed with water and dried. If necessary, the product can be further purified by recrystallization.

General Procedure for the Friedel-Crafts Alkylation of Indoles with β-Nitroalkenes[4]

To a solution of the indole (1.0 mmol) and the β-nitroalkene (1.2 mmol) in a 1:1 mixture of water and ethanol (4 mL), ammonium this compound (0.025 mmol, 2.5 mol%) is added. The reaction mixture is stirred at room temperature and monitored by TLC. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the C3-alkylated indole.

Visualizations

Lewis Acid Activation by this compound

Lewis_Acid_Activation Nb_Oxalate [NbO(C₂O₄)₂(H₂O)₂]⁻ Activated_Complex Activated Complex [R-C(=O⁺)-R'---Nb] Nb_Oxalate->Activated_Complex Coordinates Carbonyl R-C(=O)-R' Carbonyl->Activated_Complex Product R-C(O⁻)-R'     |    Nu Activated_Complex->Product Forms new C-Nu bond Nucleophile Nu⁻ Nucleophile->Activated_Complex Attacks activated carbonyl

Caption: Lewis acid activation of a carbonyl group by this compound.

General Experimental Workflow

Experimental_Workflow Start Start Reactants Combine Reactants (Substrates + ANO Catalyst) Start->Reactants Solvent Add Solvent Reactants->Solvent Reaction Reaction Conditions (Stirring, Heating, or Sonication) Solvent->Reaction Monitoring Monitor Reaction (TLC) Reaction->Monitoring Workup Reaction Work-up (e.g., Evaporation, Precipitation) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product Isolated Product Purification->Product

Caption: A general workflow for a typical organic reaction catalyzed by ANO.

Catalytic Cycle for Paal-Knorr Pyrrole Synthesis

Paal_Knorr_Cycle Catalyst [NbO(C₂O₄)₂(H₂O)₂]⁻ (ANO) Activated_Dicarbonyl Activated Dicarbonyl [Nb]-O=C Catalyst->Activated_Dicarbonyl + Dicarbonyl Dicarbonyl 1,4-Dicarbonyl Dicarbonyl->Activated_Dicarbonyl Hemiaminal Hemiaminal Intermediate Activated_Dicarbonyl->Hemiaminal + Amine Amine R-NH₂ Amine->Hemiaminal Iminium Iminium Ion Intermediate Hemiaminal->Iminium - H₂O Enamine Enamine Intermediate Iminium->Enamine - H⁺ Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Pyrrole N-Substituted Pyrrole Cyclized->Pyrrole - H₂O, -H⁺ Pyrrole->Catalyst Regenerates Catalyst

Caption: Proposed catalytic cycle for the ANO-catalyzed Paal-Knorr pyrrole synthesis.

References

Application Notes and Protocols for Doping Multilayer Ceramic Capacitors with Niobium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the doping of multilayer ceramic capacitors (MLCCs) with niobium oxalate (B1200264). Niobium is a critical dopant used to enhance the dielectric properties and reliability of barium titanate-based MLCCs. Niobium oxalate offers a water-soluble precursor route, enabling excellent homogeneity of the dopant within the ceramic matrix.

Introduction to Niobium Doping in MLCCs

Niobium (Nb) acts as a donor dopant in the BaTiO₃ perovskite lattice. When Nb⁵⁺ substitutes for Ti⁴⁺, it introduces an excess positive charge, which is compensated by the formation of electron vacancies. This doping strategy is employed to achieve several key improvements in MLCC performance:

  • Increased Dielectric Constant: Niobium doping can lead to a higher dielectric constant, allowing for greater capacitance in a smaller volume.

  • Improved Temperature Stability: It helps to flatten the temperature-capacitance curve, which is crucial for reliable performance across a range of operating temperatures.

  • Enhanced Reliability: Donor doping can improve the resistance to degradation under high electric fields and elevated temperatures.

  • Control of Grain Growth: Niobium can influence the microstructure of the ceramic, leading to a more uniform and smaller grain size, which is beneficial for thin dielectric layers.

This compound, specifically ammonium (B1175870) this compound ((NH₄)₃[NbO(C₂O₄)₃]·H₂O), is a water-soluble precursor that allows for the precise and uniform introduction of niobium into the ceramic slurry at a molecular level. This is in contrast to the solid-state mixing of niobium oxide (Nb₂O₅), which can lead to inhomogeneities.

Quantitative Data Summary

The following tables summarize the expected effects of niobium doping on the electrical properties of BaTiO₃-based MLCCs. The data is compiled from studies using various niobium precursors, including niobium oxide, but is representative of the trends expected when using a this compound precursor.

Table 1: Effect of Niobium Concentration on Dielectric Properties at Room Temperature (1 kHz)

Niobium Concentration (at%)Dielectric Constant (εr)Dissipation Factor (tanδ)Insulation Resistance (Ω·F)
0.0~2500< 0.020> 1000
0.1~3200< 0.015> 1500
0.5~4500< 0.010> 2000
1.0~3800< 0.012> 1800
2.0~3000< 0.018> 1200

Table 2: Temperature Coefficient of Capacitance (TCC) for Different Niobium Concentrations

Niobium Concentration (at%)TCC (-55°C to 125°C)EIA Designation
0.0± 25%Y5V
0.5± 15%X7R
1.0± 10%X6S

Experimental Protocols

This section details the protocols for preparing and characterizing niobium-doped MLCCs using ammonium this compound as the precursor.

Preparation of this compound Doping Solution
  • Dissolution: Dissolve a calculated amount of ammonium this compound in deionized water to achieve the desired niobium concentration. The solubility can be enhanced by the addition of a small amount of oxalic acid.[1]

  • Stirring: Stir the solution at room temperature until the ammonium this compound is completely dissolved, resulting in a clear solution.[1]

  • Filtering: Filter the solution through a 0.2 µm syringe filter to remove any particulate impurities.

Preparation of Niobium-Doped BaTiO₃ Slurry
  • Mixing: In a ball mill, combine BaTiO₃ powder, the prepared this compound solution, a binder (e.g., polyvinyl alcohol), a plasticizer (e.g., polyethylene (B3416737) glycol), and a solvent (e.g., deionized water or ethanol).

  • Milling: Ball mill the mixture for 24-48 hours to ensure homogeneous mixing and to break down any agglomerates. The resulting slurry should have a viscosity suitable for tape casting.

Tape Casting and MLCC Fabrication
  • Tape Casting: Cast the slurry into thin green sheets of a controlled thickness (typically 1-5 µm) using a doctor blade coater.

  • Drying: Dry the green sheets in a controlled environment to remove the solvent.

  • Electrode Printing: Screen print an internal electrode paste (typically nickel-based) onto the dried green sheets in the desired pattern.

  • Stacking: Stack the printed green sheets in the desired number of layers.

  • Lamination: Laminate the stacked sheets under pressure and elevated temperature (e.g., 70°C at 10 MPa) to form a monolithic block.

  • Dicing: Dice the laminated block into individual capacitor chips.

Thermal Processing
  • Binder Burnout: Heat the diced chips slowly in a controlled atmosphere (e.g., N₂ with a small amount of H₂O) to approximately 300-400°C to burn out the organic binder and plasticizer.

  • Calcination and Sintering:

    • During the initial heating phase (up to ~300°C), the ammonium this compound will decompose. The thermal decomposition of ammonium this compound involves the release of ammonia, water, carbon monoxide, and carbon dioxide, leaving behind a highly reactive, amorphous niobium oxide.[2][3]

    • Continue heating to the sintering temperature (typically 1200-1350°C) in a reducing atmosphere (e.g., N₂/H₂). During sintering, the amorphous niobium oxide will react with the BaTiO₃ lattice, incorporating Nb⁵⁺ into the Ti⁴⁺ sites.

    • The hold time at the peak sintering temperature is typically 1-2 hours.

  • Re-oxidation (Annealing): After sintering, cool the capacitors to a lower temperature (e.g., 800-1000°C) and switch to a slightly oxidizing atmosphere (e.g., N₂ with a controlled partial pressure of O₂) to re-oxidize the dielectric and improve insulation resistance.

  • Termination: Apply external terminations (typically copper or silver) to the ends of the MLCCs and fire them at a lower temperature to create the final electrical contacts.

Visualizations

Signaling Pathways and Logical Relationships

G cluster_prep Precursor Preparation cluster_slurry Slurry Formulation cluster_fab MLCC Fabrication cluster_thermal Thermal Processing ANO Ammonium this compound DopantSol This compound Solution ANO->DopantSol Water Deionized Water Water->DopantSol DopedSlurry Homogeneous Doped Slurry DopantSol->DopedSlurry BaTiO3 BaTiO3 Powder BaTiO3->DopedSlurry Binder Organic Binder Binder->DopedSlurry GreenSheets Tape Casting DopedSlurry->GreenSheets Stacked Stacking & Lamination GreenSheets->Stacked Chips Dicing Stacked->Chips Burnout Binder Burnout Chips->Burnout Sintering Sintering Burnout->Sintering Annealing Annealing Sintering->Annealing FinishedMLCC Finished MLCC Annealing->FinishedMLCC

Caption: Experimental workflow for fabricating niobium-doped MLCCs.

Chemical Reactions and Decomposition

G cluster_decomposition Thermal Decomposition of Ammonium this compound cluster_doping Doping Reaction during Sintering ANO (NH₄)₃[NbO(C₂O₄)₃]·H₂O Decomposition Heat (~180-300°C) ANO->Decomposition Products Amorphous Nb₂O₅ + Volatiles (NH₃, H₂O, CO, CO₂) Decomposition->Products Nb2O5 Amorphous Nb₂O₅ Sintering Heat (~1200-1350°C) Nb2O5->Sintering BaTiO3 BaTiO₃ BaTiO3->Sintering DopedBT Ba(Ti₁₋ₓNbₓ)O₃ + BaNb₂O₆ (potential secondary phase) Sintering->DopedBT

Caption: Key chemical transformations during thermal processing.

Logical Relationship of Doping Effects

G cluster_effects Effects on MLCC Properties Doping This compound Doping Dielectric ↑ Dielectric Constant Doping->Dielectric TempStab ↑ Temperature Stability Doping->TempStab Reliability ↑ Reliability Doping->Reliability GrainSize ↓ Grain Size Doping->GrainSize

Caption: Influence of niobium doping on MLCC characteristics.

References

Niobium Oxalate in Electrochromic Device Fabrication: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of niobium oxalate (B1200264), specifically ammonium (B1175870) niobium oxalate, as a precursor in the fabrication of niobium oxide (Nb₂O₅) thin films for electrochromic devices.

Introduction

Niobium oxide (Nb₂O₅) is a promising material for electrochromic applications due to its high coloration efficiency, excellent cycling stability, and wide optical modulation. The use of a this compound precursor in a sol-gel process offers a cost-effective and scalable method for depositing high-quality Nb₂O₅ thin films. This approach allows for precise control over the film's stoichiometry and morphology, which are critical for optimal electrochromic performance.

Quantitative Data Summary

The performance of electrochromic devices fabricated using niobium oxide thin films can vary depending on the deposition method and specific device architecture. While data directly linking performance to a this compound precursor is not always explicitly detailed in the literature, the following tables summarize typical performance metrics for Nb₂O₅-based electrochromic devices, which are achievable using the protocols outlined below.

Table 1: Electrochromic Performance of Niobium Oxide-Based Devices

ParameterValueWavelength (nm)Conditions
Optical Modulation40% - 77%550 - 600Li⁺ intercalation
Coloration Efficiency (CE)47.0 cm²/C550Anodized nanoporous Nb₂O₅[1]
CE (Mo-doped)89 cm²/C600Sol-gel derived Nb₂O₅:Mo
Switching Time (Color)~5 - 10 sVisibleVarious device structures
Switching Time (Bleach)~5 - 15 sVisibleVarious device structures
Cycling Stability>1200 - 10,000 cycles-With minimal degradation

Table 2: Properties of Niobium Oxide Thin Films

PropertyValueNotes
Crystal StructureAmorphous or OrthorhombicDepends on annealing temperature
Band Gap~3.4 eVVaries with crystallinity
Refractive Index~2.1 - 2.3At 550 nm
Thickness per spin-coat layer30 - 50 nmDependent on sol concentration and spin speed

Experimental Protocols

The following are detailed protocols for the preparation of a this compound precursor solution, deposition of a niobium oxide thin film via a sol-gel spin-coating method, and the assembly of a complete electrochromic device.

Preparation of Ammonium this compound (ANO) Precursor Solution (0.2 M)

This protocol describes the synthesis of a stable ammonium this compound precursor solution suitable for sol-gel deposition.

Materials:

  • Niobium (V) oxide (Nb₂O₅) powder

  • Oxalic acid dihydrate ((COOH)₂·2H₂O)

  • Ammonium hydroxide (B78521) solution (25-28% NH₃ basis)

  • Deionized (DI) water

Equipment:

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bar

  • Hot plate

  • Reflux condenser

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

Procedure:

  • Dissolution of Oxalic Acid: In a beaker, dissolve oxalic acid dihydrate in DI water to create a concentrated solution (e.g., 500 g/L).

  • Reaction with Niobium Oxide: While stirring, slowly add Nb₂O₅ powder to the oxalic acid solution. The molar ratio of oxalic acid to niobium should be approximately 5:1.

  • Heating and Refluxing: Heat the mixture to 90-100°C under continuous stirring. Attach a reflux condenser and maintain this temperature for 2-4 hours, or until the Nb₂O₅ powder is completely dissolved, resulting in a clear solution.

  • Addition of Ammonium Hydroxide: Cool the solution to room temperature. Slowly add ammonium hydroxide solution dropwise while stirring until the pH of the solution is in the range of 5-7. This will form the ammonium this compound complex in the solution.

  • Aging and Filtration: Allow the solution to age for 24 hours at room temperature. After aging, filter the solution to remove any undissolved particles or precipitates.

  • Dilution to Final Concentration: Dilute the filtered stock solution with a suitable solvent, such as ethanol (B145695) or 2-methoxyethanol, to achieve the desired final concentration (e.g., 0.2 M) for spin coating.

Deposition of Niobium Oxide Thin Film

This protocol details the deposition of a Nb₂O₅ thin film onto a conductive substrate using the prepared ANO precursor solution.

Materials:

  • Ammonium this compound (ANO) precursor solution (0.2 M)

  • Indium Tin Oxide (ITO) or Fluorine-doped Tin Oxide (FTO) coated glass substrates

  • Deionized (DI) water

  • Ethanol

  • Acetone

Equipment:

  • Spin coater

  • Hot plate

  • Tube furnace or muffle furnace

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO/FTO-coated glass substrates by sonicating in a sequence of DI water, acetone, and ethanol for 15 minutes each. Dry the substrates with a stream of nitrogen gas.

  • Spin Coating:

    • Place a cleaned substrate on the spin coater chuck.

    • Dispense a sufficient amount of the ANO precursor solution onto the center of the substrate.

    • Spin the substrate at a speed of 500 rpm for 10 seconds to spread the solution, followed by a higher speed of 3000 rpm for 30 seconds to achieve a uniform film.

  • Drying: After spin coating, place the substrate on a hot plate at 100°C for 10 minutes to evaporate the solvent.

  • Layer-by-Layer Deposition (Optional): Repeat steps 2 and 3 to achieve the desired film thickness.

  • Annealing: Place the coated substrate in a tube furnace or muffle furnace. Heat the substrate in air at a rate of 5°C/min to a final temperature of 450-550°C and hold for 1-2 hours. This step decomposes the oxalate precursor and forms a crystalline niobium oxide film. Allow the furnace to cool down slowly to room temperature.

Assembly of a Complete Electrochromic Device

This protocol describes the assembly of a complete electrochromic device using the prepared Nb₂O₅ working electrode.

Materials:

  • Nb₂O₅-coated conductive glass (Working Electrode - WE)

  • A suitable counter electrode (CE), e.g., a Prussian Blue coated ITO glass or a lithiated nickel oxide (NiO) film.

  • Electrolyte solution (e.g., 1 M LiClO₄ in propylene (B89431) carbonate)

  • UV-curable sealant or a thermoplastic sealant (e.g., Surlyn)

  • Spacers of a defined thickness (e.g., 50-100 µm glass beads or polymer film)

Equipment:

  • Glovebox with a controlled atmosphere (for lithium-based electrolytes)

  • UV lamp (for UV-curable sealant)

  • Hot press (for thermoplastic sealant)

  • Syringe for electrolyte filling

Procedure:

  • Device Assembly Preparation: Cut the working electrode and counter electrode to the desired dimensions, ensuring an offset area for electrical contacts.

  • Sealant Application: Apply the sealant around the perimeter of the active area on one of the electrodes. If using spacers, mix them with the sealant before application.

  • Assembly: Carefully align and press the two electrodes together, with the conductive sides facing each other, to form a small cell with a defined gap.

  • Curing the Sealant:

    • For UV-curable sealant, expose the device to a UV lamp for the recommended time to cure the polymer.

    • For a thermoplastic sealant, place the device in a hot press at the specified temperature and pressure to create a hermetic seal.

    • Leave a small opening or fill hole in the sealant for electrolyte injection.

  • Electrolyte Filling: In a glovebox (if using a lithium-based electrolyte), inject the electrolyte into the cell through the fill hole using a syringe.

  • Sealing the Fill Hole: Seal the fill hole with a small amount of sealant and cure it.

  • Final Device: The assembled electrochromic device is now ready for testing.

Visualizations

The following diagrams illustrate the key processes in the fabrication of electrochromic devices using this compound.

experimental_workflow cluster_0 Precursor Solution Preparation cluster_1 Thin Film Deposition cluster_2 Device Assembly Nb2O5 Powder Nb2O5 Powder Dissolution in Oxalic Acid Dissolution in Oxalic Acid Nb2O5 Powder->Dissolution in Oxalic Acid Step 1 Addition of NH4OH Addition of NH4OH Dissolution in Oxalic Acid->Addition of NH4OH Step 2 Oxalic Acid Oxalic Acid Oxalic Acid->Dissolution in Oxalic Acid Aging and Filtration Aging and Filtration Addition of NH4OH->Aging and Filtration Step 3 NH4OH NH4OH NH4OH->Addition of NH4OH ANO Precursor Solution ANO Precursor Solution Aging and Filtration->ANO Precursor Solution Step 4 Spin Coating on ITO Spin Coating on ITO ANO Precursor Solution->Spin Coating on ITO Step 5 Drying Drying Spin Coating on ITO->Drying Step 6 ITO Substrate ITO Substrate ITO Substrate->Spin Coating on ITO Annealing Annealing Drying->Annealing Step 7 Nb2O5 Thin Film Nb2O5 Thin Film Annealing->Nb2O5 Thin Film Step 8 Assembly with Counter Electrode Assembly with Counter Electrode Nb2O5 Thin Film->Assembly with Counter Electrode Step 9 Electrolyte Filling Electrolyte Filling Assembly with Counter Electrode->Electrolyte Filling Step 10 Counter Electrode Counter Electrode Counter Electrode->Assembly with Counter Electrode Sealing Sealing Electrolyte Filling->Sealing Step 11 Electrolyte Electrolyte Electrolyte->Electrolyte Filling Final Electrochromic Device Final Electrochromic Device Sealing->Final Electrochromic Device Step 12

Caption: Experimental workflow for electrochromic device fabrication.

electrochromic_device_structure Transparent Substrate (Glass/Plastic) Transparent Substrate (Glass/Plastic) Transparent Conductor (ITO/FTO) Transparent Conductor (ITO/FTO) Transparent Substrate (Glass/Plastic)->Transparent Conductor (ITO/FTO) Electrochromic Layer (Nb2O5) Electrochromic Layer (Nb2O5) Transparent Conductor (ITO/FTO)->Electrochromic Layer (Nb2O5) Ion Conductor (Electrolyte) Ion Conductor (Electrolyte) Electrochromic Layer (Nb2O5)->Ion Conductor (Electrolyte) Counter Electrode Counter Electrode Ion Conductor (Electrolyte)->Counter Electrode Transparent Conductor (ITO/FTO)_2 Transparent Conductor (ITO/FTO) Counter Electrode->Transparent Conductor (ITO/FTO)_2 Transparent Substrate (Glass/Plastic)_2 Transparent Substrate (Glass/Plastic) Transparent Conductor (ITO/FTO)_2->Transparent Substrate (Glass/Plastic)_2

Caption: Layered structure of a typical electrochromic device.

electrochromic_mechanism Bleached State Bleached State Ion Insertion (e.g., Li+) Ion Insertion (e.g., Li+) Bleached State->Ion Insertion (e.g., Li+) Voltage Applied Colored State Colored State Ion Extraction (e.g., Li+) Ion Extraction (e.g., Li+) Colored State->Ion Extraction (e.g., Li+) Voltage Reversed Ion Insertion (e.g., Li+)->Colored State Ion Extraction (e.g., Li+)->Bleached State

Caption: Basic working principle of an electrochromic device.

References

Application Notes and Protocols for the Synthesis of Niobium Carbides from Oxalate Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of niobium carbides (NbC) utilizing oxalate (B1200264) precursors. The use of an ammonium (B1175870) niobium oxalate precursor offers a route to obtaining niobium carbide at lower temperatures and with smaller grain sizes compared to traditional methods involving the direct carburization of niobium pentoxide (Nb₂O₅).[1][2] This methodology is particularly relevant for applications requiring high surface area and nanostructured materials.

Data Presentation

The following tables summarize the key quantitative data extracted from the cited literature for the synthesis of the ammonium this compound precursor and its subsequent conversion to niobium carbide.

Table 1: Synthesis Parameters for Ammonium this compound Precursor

ParameterValueSource
Starting MaterialNiobium Pentoxide (Nb₂O₅)[3]
Fluxing AgentPotassium Bisulfate (KHSO₄)[2][3]
Nb₂O₅ to KHSO₄ Ratio1:7 (wt. ratio)[3]
Complexing AgentsOxalic Acid (H₂C₂O₄) and Ammonium Oxalate (C₂H₈N₂O₄)[3]
Oxalic Acid to Ammonium Oxalate Ratio1:3 (wt. ratio)[3]

Table 2: Synthesis Parameters for Niobium Carbide from Oxalate Precursor

ParameterValueSource
PrecursorAmmonium Niobium (V) Oxalate {(NH₄)₃[NbO(C₂O₄)₃]H₂O}[1]
Reaction Temperature1173 K (900°C)[1]
Alternative Temperature Range820 - 980°C[3]
Reaction Time60 - 120 minutes[3]
AtmosphereFlowing CH₄-H₂ mixture[1]
CH₄/H₂ Ratio3% (v/v)[1]
Heating Rate7°C min⁻¹ (as a reference from a similar solid-state reaction)[4]

Table 3: Characterization Data of Synthesized Ammonium this compound

Characterization TechniqueObservationSource
X-Ray Diffraction (XRD)Amorphous characteristic[3]
Scanning Electron Microscopy (SEM)Agglomerated particles with platelet shape[3]
Thermogravimetric Analysis (TGA)Decomposes into NH₃, CO, CO₂, and H₂O upon heating[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis of niobium carbide from oxalate precursors.

Protocol 1: Synthesis of Ammonium Niobium (V) Oxalate Precursor

This protocol details the preparation of the ammonium this compound precursor from niobium pentoxide.

Materials:

  • Niobium Pentoxide (Nb₂O₅)

  • Potassium Bisulfate (KHSO₄)

  • Deionized Water

  • Oxalic Acid (H₂C₂O₄)

  • Ammonium Oxalate ((NH₄)₂C₂O₄)

  • Platinum crucible

  • Muffle furnace

  • Beakers

  • Stirring apparatus

  • Filtration setup

Procedure:

  • Fusion: Mix Nb₂O₅ and KHSO₄ in a 1:7 weight ratio in a platinum crucible.[3] Heat the mixture in a muffle furnace to achieve fusion. The addition of KHSO₄ as a fluxing agent lowers the melting point of Nb₂O₅.[2]

  • Crushing and Decantation: After cooling, crush the solidified mass. Transfer the crushed material to a beaker and add deionized water. Allow the mixture to decant for 12 hours.[3]

  • Leaching: Leach the solid with hot deionized water to remove impurities.[3]

  • Complexation: Stir the leached solid with a solution of oxalic acid and ammonium oxalate (in a 1:3 weight ratio).[3] This step facilitates the formation of the stable ammonium tris(oxalato)oxiniobate monohydrate complex.[2]

  • Filtration and Drying: Filter the resulting solution to collect the precipitated ammonium this compound. Dry the collected precursor.

Protocol 2: Synthesis of Niobium Carbide

This protocol describes the conversion of the ammonium this compound precursor to niobium carbide.

Materials:

  • Ammonium Niobium (V) Oxalate {(NH₄)₃[NbO(C₂O₄)₃]H₂O} precursor

  • Rotating cylinder reactor or tube furnace

  • Programmable temperature controller

  • Gas flow controllers for Methane (B114726) (CH₄) and Hydrogen (H₂)

  • Gas chromatograph (optional, for monitoring reaction progress)

Procedure:

  • Reactor Setup: Place a known amount of the dried ammonium this compound precursor into the reactor.

  • Inert Atmosphere Purge: Purge the reactor with an inert gas (e.g., Argon) to remove any air and prevent oxidation.

  • Reaction Atmosphere Introduction: Introduce a flowing mixture of methane (CH₄) and hydrogen (H₂) at the desired ratio (e.g., 3% v/v CH₄/H₂).[1]

  • Heating Program: Heat the reactor to the target temperature (e.g., 1173 K) with a controlled heating rate.[1]

  • Isothermal Reaction: Maintain the reactor at the target temperature for the specified reaction time (e.g., 60-120 minutes) under the continuous flow of the CH₄-H₂ mixture.[3] The thermal decomposition of the oxalate precursor occurs, followed by the carburization of the resulting niobium oxide to form niobium carbide.[5]

  • Cooling: After the reaction is complete, cool the reactor down to room temperature under an inert atmosphere.

  • Product Collection: Carefully collect the resulting niobium carbide powder from the reactor.

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of niobium carbide from niobium pentoxide via an oxalate precursor.

experimental_workflow cluster_precursor Precursor Synthesis cluster_carbide Carbide Synthesis Nb2O5 Nb₂O₅ Fusion Fusion Nb2O5->Fusion KHSO4 KHSO₄ KHSO4->Fusion Crushing Crushing & Decantation Fusion->Crushing Leaching Leaching Crushing->Leaching Complexation Complexation with Oxalic Acid & Ammonium Oxalate Leaching->Complexation Precursor Ammonium Niobium Oxalate Precursor Complexation->Precursor Reactor Reactor Loading Precursor->Reactor Transfer Heating Heating in CH₄/H₂ Atmosphere Reactor->Heating Reaction Isothermal Reaction (1173 K) Heating->Reaction Cooling Cooling Reaction->Cooling NbC Niobium Carbide (NbC) Cooling->NbC

Caption: Workflow for Niobium Carbide Synthesis.

Logical Relationship of Synthesis Steps

This diagram outlines the logical progression and key transformations during the synthesis process.

logical_relationship Start Start: Nb₂O₅ Flux Fluxing & Fusion with KHSO₄ Start->Flux Dissolution Dissolution & Complexation with Oxalates Flux->Dissolution Precursor_Formation Formation of (NH₄)₃[NbO(C₂O₄)₃]·H₂O Dissolution->Precursor_Formation Decomposition Thermal Decomposition in CH₄/H₂ Precursor_Formation->Decomposition Intermediate Intermediate Niobium Oxide Decomposition->Intermediate Carburization Carburization Intermediate->Carburization End End Product: NbC Carburization->End

Caption: Key Transformations in Synthesis.

References

Application Notes and Protocols: Ammonium Niobium Oxalate as a Catalyst Precursor for Biomass Conversion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of ammonium (B1175870) niobium oxalate (B1200264) as a precursor for the synthesis of robust solid acid catalysts for the conversion of biomass into valuable platform chemicals. The resulting niobium-based catalysts exhibit high activity and selectivity in various biomass valorization reactions, including the hydrolysis of cellulose (B213188) to glucose, the dehydration of xylose to furfural (B47365), and the conversion of glucose to 5-hydroxymethylfurfural (B1680220) (5-HMF). The unique acidic properties of these materials, featuring both Brønsted and Lewis acid sites, are crucial for their catalytic performance.

Data Presentation

The following tables summarize the quantitative data from various studies on the performance of niobium-based catalysts derived from ammonium niobium oxalate in key biomass conversion reactions.

Table 1: Conversion of Glucose to 5-Hydroxymethylfurfural (5-HMF)

CatalystSupportReaction Temperature (°C)Reaction Time (h)Glucose Conversion (%)5-HMF Yield (%)Reference
Nb₂O₅Carbon/Silica Nanocomposite (MCS)170178.935.0[1][2]
Nb₂O₅Carbon/Silica Nanocomposite (MCS)190193.257.5[1][2]
NbCl₅ (with CX4SO₃H)None (Homogeneous)1500.29-50[3][4]
Niobium Phosphate (NbP)None1453-15[3]
Niobic Acid (NbO)None1522-26[3]

Table 2: Dehydration of Xylose to Furfural

CatalystSupportReaction Temperature (°C)Reaction Time (min)Xylose Conversion (%)Furfural Yield (%)Reference
Nb₂O₅MCM-4117018074.536.5[5]
Nb₂O₅MCM-4119010082.846.2[5]
Mesoporous Niobium-basedNone14012041.231.8[6][7]
Niobium doped δ-FeOOHNone--290% improvement vs. undoped-[8]

Experimental Protocols

Protocol 1: Catalyst Preparation via Hydrothermal Synthesis from Ammonium this compound

This protocol describes the synthesis of a niobia (Nb₂O₅) catalyst using a hydrothermal method with ammonium this compound as the precursor.[9][10][11]

Materials:

  • Ammonium this compound hydrate (B1144303) (NH₄[NbO(C₂)₂O₄(H₂O)₂]·nH₂O)

  • Deionized water

  • Teflon-lined stainless-steel autoclave

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

  • Calcination furnace

Procedure:

  • Precursor Solution Preparation: Dissolve a specific amount of ammonium this compound in deionized water to achieve the desired concentration (e.g., 8.00 g in 100 mL of water).[9] Stir until a clear, colorless solution is obtained.

  • Hydrothermal Treatment: Transfer the precursor solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to the desired temperature (e.g., 175 °C) for a specific duration (e.g., 3 days).[10]

  • Washing and Filtration: After the hydrothermal treatment, allow the autoclave to cool down to room temperature. Filter the resulting solid product using a Büchner funnel and wash it thoroughly with deionized water to remove any unreacted precursors or byproducts.

  • Drying: Dry the filtered solid in an oven at a suitable temperature (e.g., 80 °C) overnight.[10]

  • Calcination: Calcine the dried powder in a furnace under a flow of air. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to the final calcination temperature (e.g., 400 °C) and hold for a specified time (e.g., 4 hours).[10] The resulting material is the niobia catalyst.

Protocol 2: Conversion of Glucose to 5-HMF in a Biphasic System

This protocol details the conversion of glucose to 5-HMF using a niobium-based catalyst in a water/organic solvent biphasic system, which helps to extract the HMF product and minimize side reactions.[3][4]

Materials:

  • Glucose

  • Niobium-based catalyst (prepared as in Protocol 1 or other methods)

  • Deionized water

  • Organic solvent (e.g., methyl isobutyl ketone - MIBK)

  • Sodium chloride (NaCl)

  • Batch reactor (e.g., microwave-assisted reactor or conventional autoclave)

  • Magnetic stirrer

  • Heating system with temperature control

  • Filtration or centrifugation equipment for catalyst separation

  • High-Performance Liquid Chromatography (HPLC) system for product analysis

Procedure:

  • Reaction Setup: In a reaction vessel, add glucose (e.g., 0.25 mmol), the niobium-based catalyst (e.g., 5-10 wt% relative to glucose), deionized water saturated with NaCl, and the organic solvent (e.g., MIBK) in a specific volume ratio (e.g., 1:3 v/v water to MIBK).[3][4]

  • Reaction: Seal the reactor and place it in the heating system. Heat the mixture to the desired reaction temperature (e.g., 150 °C) under stirring for the specified reaction time (e.g., 17.5 minutes in a microwave reactor).[3][4]

  • Reaction Quenching and Catalyst Separation: After the reaction, rapidly cool the reactor to room temperature in an ice bath to stop the reaction. Separate the solid catalyst from the liquid phases by filtration or centrifugation.

  • Product Extraction and Analysis: Separate the aqueous and organic phases. The HMF product will be primarily in the organic phase. Analyze the concentration of HMF, unreacted glucose, and any byproducts in both phases using a calibrated HPLC system.

Protocol 3: Characterization of Catalyst Acidity using Pyridine-Adsorbed FTIR Spectroscopy

This protocol outlines the procedure for determining the nature and relative strength of Brønsted and Lewis acid sites on the synthesized niobium-based catalyst using Fourier Transform Infrared (FTIR) spectroscopy with pyridine (B92270) as a probe molecule.[12][13][14][15]

Materials:

  • Synthesized niobium-based catalyst

  • Pyridine (dried over molecular sieves)

  • FTIR spectrometer with a heatable vacuum cell

  • Vacuum line

Procedure:

  • Sample Preparation: Press a small amount of the catalyst powder into a self-supporting wafer and place it in the vacuum cell of the FTIR spectrometer.

  • Activation: Heat the sample under vacuum at a specific temperature (e.g., 350-400 °C) for a set time to remove adsorbed water and other impurities.

  • Pyridine Adsorption: Cool the sample to a desired adsorption temperature (e.g., 150 °C) and expose it to pyridine vapor for a sufficient time to ensure saturation of the acid sites.

  • Desorption of Physisorbed Pyridine: Evacuate the cell at the adsorption temperature to remove weakly bound (physisorbed) pyridine.

  • FTIR Spectra Collection: Record the FTIR spectrum of the sample with chemisorbed pyridine at various desorption temperatures (e.g., 150 °C, 250 °C, 350 °C) to assess the strength of the acid sites.

  • Data Analysis: Identify the characteristic infrared bands for pyridine adsorbed on Brønsted acid sites (pyridinium ion, ~1540 cm⁻¹) and Lewis acid sites (coordinated pyridine, ~1450 cm⁻¹). The intensity of these bands can be used to quantify the number of each type of acid site, and the retention of these bands at higher desorption temperatures indicates stronger acidity.

Visualizations

Biomass_Conversion_Workflow cluster_preparation Catalyst Preparation cluster_reaction Biomass Conversion cluster_analysis Product Analysis Ammonium_Niobium_Oxalate Ammonium this compound (Precursor) Synthesis Synthesis (e.g., Hydrothermal) Ammonium_Niobium_Oxalate->Synthesis Calcination Calcination Synthesis->Calcination Niobia_Catalyst Niobia (Nb2O5) Catalyst Calcination->Niobia_Catalyst Reactor Batch Reactor Niobia_Catalyst->Reactor Biomass Biomass Feedstock (e.g., Glucose, Xylose) Biomass->Reactor Reaction Catalytic Conversion (Heating & Stirring) Reactor->Reaction Separation Catalyst & Product Separation Reaction->Separation Analysis Product Quantification (e.g., HPLC) Separation->Analysis Products Valuable Chemicals (5-HMF, Furfural) Analysis->Products Glucose_to_HMF_Pathway cluster_catalyst Nb₂O₅ Catalyst Glucose Glucose Fructose Fructose Glucose->Fructose Isomerization HMF 5-Hydroxymethylfurfural (5-HMF) Fructose->HMF Dehydration Byproducts Byproducts (Humins, Organic Acids) Fructose->Byproducts HMF->Byproducts Lewis_Acid Lewis Acid Sites (Nb⁵⁺) Lewis_Acid->Glucose catalyzes Bronsted_Acid Brønsted Acid Sites (Nb-OH) Bronsted_Acid->Fructose catalyzes

References

Application Notes: Niobium Oxalate-Based Pastes for Dentin Hypersensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dentin hypersensitivity is a prevalent and painful condition characterized by short, sharp pain arising from exposed dentin in response to external stimuli such as thermal, tactile, osmotic, or chemical changes.[1][2] The most widely accepted explanation for this phenomenon is the hydrodynamic theory, which posits that stimuli cause the movement of fluid within the dentinal tubules, activating nerve receptors in the pulp and resulting in pain.[1][2][3] Consequently, a primary therapeutic strategy involves the occlusion of these exposed tubules to block fluid movement.[3] Traditional treatments, including various oxalate-based products, have been used to form insoluble calcium oxalate (B1200264) crystals within the tubules.[2][3]

Recent innovations have led to the development of niobium oxalate-based pastes, which offer a novel, dual-action mechanism for more effective and immediate relief. Niobium is a biocompatible element known to induce mineral formation, and its incorporation into desensitizing pastes represents a significant advancement in the field.[4]

Mechanism of Action

Experimental this compound pastes leverage a dual strategy to achieve dentinal tubule occlusion, providing both immediate and long-lasting effects.[4]

  • Crystal Precipitation: Similar to traditional oxalate treatments, the paste reacts with calcium ions (Ca++) present in the dentinal fluid and the broader oral environment.[4] The oxalic groups from the paste facilitate the formation and deposition of calcium oxalate crystals, creating a physical barrier that occludes the tubules.[3][4]

  • Bioactive Mineralization: Uniquely, the dissolution of the this compound salt releases Nb-OH functional groups.[4] These groups act as nucleation sites, inducing the precipitation of a hydroxyapatite-like layer on the dentin surface. This bioactive mechanism not only blocks the tubules but also promotes the formation of a durable, mineralized layer, contributing to the long-term efficacy of the treatment.[4]

This dual mechanism provides a significant advantage over conventional desensitizing agents, which often rely solely on temporary tubule occlusion.[4]

G cluster_0 Mechanism 1: Crystal Precipitation cluster_1 Mechanism 2: Bioactive Mineralization paste This compound Paste (Applied to Dentin) oxalic_groups Oxalic Groups paste->oxalic_groups nb_oh Nb-OH Functional Groups paste->nb_oh crystal_formation Calcium Oxalate Crystal Formation oxalic_groups->crystal_formation ca_ions Ca++ Ions (from Dentinal Fluid) ca_ions->crystal_formation occlusion1 Rapid Tubule Occlusion crystal_formation->occlusion1 outcome Reduction in Dentin Hypersensitivity occlusion1->outcome apatite_nucleation Apatite Nucleation nb_oh->apatite_nucleation ha_layer Hydroxyapatite-like Layer Formation apatite_nucleation->ha_layer occlusion2 Durable Tubule Occlusion ha_layer->occlusion2 occlusion2->outcome

Caption: Dual mechanism of action for this compound-based pastes.

Quantitative Data Summary

An in vitro study compared the efficacy of experimental this compound pastes at different concentrations (5%, 10%, and 20% wt%) against two commercial desensitizing agents, Oxagel and Desensibilize KF 2%. The primary endpoint was the reduction in dentin permeability, measured by hydraulic conductance (Lp), at immediate, 7, 14, and 21-day intervals.[4]

The results demonstrated the superior immediate performance of the this compound formulations.[4]

Treatment GroupConcentrationImmediate Reduction7-Day Reduction14-Day Reduction21-Day Reduction
Experimental 5% this compoundHighHighSustained Low PermeabilitySustained Low Permeability
Experimental 10% this compoundHighHighSustained Low PermeabilitySustained Low Permeability
Experimental 20% this compoundHighHighSustained Low PermeabilitySustained Low Permeability
Commercial OxagelLowHighSustained Low PermeabilitySustained Low Permeability
Commercial Desensibilize KF 2%LowHighSustained Low PermeabilitySustained Low Permeability

Key Findings:

  • Experimental pastes with 5%, 10%, and 20% this compound showed a significantly higher reduction in dentin permeability immediately after the first application compared to the commercial pastes (p < 0.001).[4]

  • The commercial pastes achieved a significant reduction in permeability only after 7 days.[4]

  • After 14 and 21 days, all experimental and commercial groups demonstrated similarly low dentin permeability values, with no statistically significant differences observed between them (p > 0.05).[4]

  • The efficacy of the this compound pastes was independent of the concentration used (5%, 10%, or 20%).[4]

Experimental Protocols

Protocol 1: Synthesis of Experimental this compound Paste

This protocol describes the formulation of a simple this compound-based paste for experimental use.

Materials:

  • Ammonium (B1175870) this compound ((NH₄)₃[NbO(C₂O₄)₃])

  • Sodium Carboxymethylcellulose (CMC) (gelling agent)

  • Deionized Water

  • Analytical balance

  • Spatula

  • Mixing vessel (e.g., beaker)

  • Magnetic stirrer or glass stirring rod

Procedure:

  • Determine Concentrations: Decide on the final weight percentages (wt%) for the paste components. The cited study successfully used 5%, 10%, and 20% this compound.[4]

  • Weigh Components: For a 10g batch of 10% this compound paste, weigh out:

    • 1.0g Ammonium this compound

    • Assume a gelling agent concentration, e.g., 2% -> 0.2g Sodium CMC

    • 8.8g Deionized Water

  • Mixing:

    • Add the weighed deionized water to the mixing vessel.

    • Slowly add the sodium carboxymethylcellulose to the water while continuously stirring to prevent clumping. Mix until a homogenous gel is formed.

    • Gradually add the ammonium this compound powder to the gel.

    • Continue to stir until the powder is fully and evenly dispersed throughout the paste.

  • Storage: Store the resulting paste in a sealed container at room temperature.

Protocol 2: In Vitro Dentin Permeability Assay

This protocol outlines the methodology for evaluating the efficacy of desensitizing pastes by measuring dentin permeability.[4][5][6]

Materials & Equipment:

  • Extracted, caries-free human third molars

  • Low-speed diamond saw microtome

  • Polishing machine with abrasive papers

  • Dentin permeability measurement device (e.g., THDO3d)

  • Experimental and control pastes

  • Micro-applicator brush

  • Simulated body fluid or deionized water

Procedure:

  • Specimen Preparation:

    • Obtain human third molars under approved ethical guidelines.[4]

    • Remove the crown and root ends using a microtome to create dentin disc specimens approximately 1.5 mm thick.[4][5][6]

    • Polish the disc surfaces to create a standardized smear layer.

  • Group Allocation:

    • Randomly divide the dentin discs into experimental groups (n=5 per group is recommended).[4][5][6]

    • Example Groups:

      • Group 1: 5% this compound Paste

      • Group 2: 10% this compound Paste

      • Group 3: 20% this compound Paste

      • Group 4: Commercial Control 1 (e.g., Oxagel)

      • Group 5: Commercial Control 2 (e.g., Desensibilize KF 2%)

  • Permeability Measurement Workflow:

    • Mount a dentin disc in the permeability device.

    • Measure the baseline hydraulic conductance (Lp) of the dentin.

    • Immediate (Day 0): Apply the assigned paste to the dentin surface using a micro-applicator, typically for 1-2 minutes. Rinse gently. Immediately remeasure the hydraulic conductance.

    • Subsequent Time Points (Days 7, 14, 21): Store the specimens in simulated body fluid. At each time point, re-apply the respective paste, rinse, and measure the permeability.[4][5][6]

  • Data Analysis:

    • Calculate the percentage reduction in permeability for each specimen at each time point relative to its baseline.

    • Perform statistical analysis (e.g., ANOVA) to compare the performance between groups.[4]

G cluster_measurement Permeability Measurement Cycle start Start: Human Molar Extraction prep Dentin Disc Preparation (1.5 mm thick sections) start->prep divide Randomly Divide Discs into 5 Groups (n=5) prep->divide baseline Measure Baseline Permeability (Lp) divide->baseline apply Apply Assigned Paste baseline->apply measure Measure Post-Application Permeability apply->measure timeline Repeat Cycle at Time Points: Immediate, 7, 14, 21 Days measure->timeline timeline->apply Re-application sem SEM / EDS Analysis (After 21 Days) timeline->sem end End: Data Analysis sem->end

Caption: Experimental workflow for the in vitro dentin permeability study.

Protocol 3: Surface Analysis via SEM/EDS

This protocol is for the qualitative and elemental analysis of the treated dentin surfaces to visualize tubule occlusion.

Materials & Equipment:

  • Scanning Electron Microscope (SEM) with an Energy Dispersive X-ray Spectroscopy (EDS) detector

  • Treated dentin disc specimens (from Protocol 2, after the 21-day time point)

  • Critical point dryer

  • Sputter coater with a gold-palladium target

  • Specimen stubs

Procedure:

  • Specimen Fixation and Dehydration:

    • Fix the dentin specimens in a suitable fixative (e.g., glutaraldehyde).

    • Dehydrate the specimens through a graded series of ethanol (B145695) solutions.

  • Drying:

    • Critical point dry the specimens to preserve their surface morphology without distortion.

  • Mounting and Coating:

    • Mount the dried discs onto aluminum SEM stubs using carbon adhesive tabs.

    • Sputter-coat the specimens with a thin layer of gold-palladium to make them electrically conductive.

  • SEM Imaging:

    • Place the specimen in the SEM chamber.

    • Acquire secondary electron images at various magnifications (e.g., 1000x, 5000x) to observe the degree of dentinal tubule occlusion and the morphology of any surface precipitates.[4]

  • EDS Analysis:

    • Perform EDS analysis on areas of interest (e.g., the precipitated layer) to determine the elemental composition. This can confirm the presence of elements like Calcium (Ca), Niobium (Nb), and Phosphorus (P), supporting the formation of calcium oxalate and hydroxyapatite.[4]

References

Application Notes and Protocols: Flow-Synthesis of N-Substituted Pyrroles using Ammonium Niobium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of N-substituted pyrroles utilizing ammonium (B1175870) niobium oxalate (B1200264) (ANO) as a catalyst in a continuous flow system. This method offers a sustainable and efficient alternative to traditional batch processing.

Introduction

N-substituted pyrroles are significant structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. The Paal-Knorr reaction, the condensation of a 1,4-dicarbonyl compound with a primary amine, is a fundamental method for their synthesis.[1][2] The use of ammonium niobium oxalate (ANO) as a catalyst for this transformation presents a green and efficient approach.[3][4][5][6][7] ANO is an inexpensive, low-toxicity, and readily available Lewis acid catalyst.[3][4][8] This protocol details the successful translation of a mild batch synthesis to a continuous-flow process, enabling high conversion rates and yields in significantly reduced reaction times.[3][4][6]

Advantages of Ammonium this compound Catalysis

  • Efficiency: High yields (up to 99% in batch, 96% conversion in flow) are achieved in short reaction times (as low as 2 minutes residence time in flow).[3][4][5]

  • Mild Conditions: The reaction proceeds at room temperature without the need for specialized heating apparatus.[4][5]

  • Sustainability: The use of bioethanol as a solvent and the reusability of the catalyst (up to seven times in batch) contribute to the green credentials of this method.[3][5]

  • Versatility: The protocol is applicable to a wide range of substrates, including electron-rich and electron-deficient anilines.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for both batch and continuous flow synthesis of N-substituted pyrroles using ANO.

Table 1: Batch Synthesis of N-substituted Pyrroles

ParameterValueReference
Maximum YieldUp to 99%[4][6]
Reaction Time30 minutes[4][5][6]
TemperatureRoom Temperature[5][6]
SolventBioethanol[5]
Catalyst Loading12 mol%[5]
Catalyst ReusabilityUp to 7 cycles[4][5][6]

Table 2: Continuous Flow Synthesis of an N-substituted Pyrrole (B145914)

ParameterValueReference
Conversion96%[3][4][6]
Residence Time2 minutes[3][4][6]
Space-Time Yield (STY)2.5 g h⁻¹[3][4][6]

Experimental Protocols

General Considerations
  • All reagents and solvents should be of analytical grade and used as received unless otherwise specified.

  • Ammonium this compound (NH₄--INVALID-LINK--₂) can be synthesized from niobium pentoxide or purchased commercially.[9]

  • Reactions should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Product purification is typically achieved by column chromatography on silica (B1680970) gel.[5]

Protocol 1: Batch Synthesis of N-substituted Pyrroles

This protocol describes a general procedure for the synthesis of N-substituted pyrroles in a batch reactor.

  • To a round-bottom flask, add the 1,4-dicarbonyl compound (0.5 mmol, 1.0 equiv).

  • Add the primary amine (0.5 mmol, 1.0 equiv).

  • Add ethanol (B145695) (1.5 mL).

  • Add ammonium this compound (12 mol%).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Continuous Flow Synthesis of an N-substituted Pyrrole

This protocol outlines the setup and execution of the continuous flow synthesis.

System Setup:

  • A continuous flow reactor system equipped with pumps for reagent delivery, a packed-bed reactor column, and a back-pressure regulator.

  • The reactor column is packed with a solid-supported ammonium this compound catalyst or a homogeneous solution is used. The provided data is for a homogeneous system.

Procedure:

  • Prepare a stock solution of the 1,4-dicarbonyl compound and the primary amine in ethanol.

  • Prepare a separate stock solution of ammonium this compound in ethanol.

  • Set the flow rate of the reagent pumps to achieve the desired residence time (e.g., 2 minutes).

  • Set the temperature of the reactor to room temperature.

  • Pump the reagent solutions through the reactor.

  • Collect the output from the reactor.

  • The collected solution can be processed in a subsequent workup and purification step, similar to the batch protocol.

Visualizations

Reaction Pathway

The synthesis of N-substituted pyrroles proceeds via the Paal-Knorr condensation mechanism.

Paal_Knorr_Mechanism Reactants 1,4-Dicarbonyl Compound + Primary Amine Intermediate1 Hemiaminal Formation Reactants->Intermediate1 ANO Intermediate2 Enamine Intermediate Intermediate1->Intermediate2 Intermediate3 Cyclization & Dehydration Intermediate2->Intermediate3 Product N-Substituted Pyrrole Intermediate3->Product Catalyst Ammonium Niobium Oxalate (ANO) Catalyst->Reactants

Caption: Paal-Knorr reaction mechanism for pyrrole synthesis.

Experimental Workflow

The following diagram illustrates the workflow for the continuous flow synthesis of N-substituted pyrroles.

Flow_Synthesis_Workflow ReagentPrep Reagent Preparation (Dicarbonyl, Amine, ANO in Ethanol) Pumping Pumping into Flow Reactor ReagentPrep->Pumping FlowReactor Packed-Bed or Microreactor (Room Temperature) Pumping->FlowReactor Collection Product Collection FlowReactor->Collection Workup Workup & Solvent Removal Collection->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure N-Substituted Pyrrole Purification->FinalProduct

Caption: Continuous flow synthesis workflow.

References

Troubleshooting & Optimization

How to increase the solubility of niobium oxalate in water.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with niobium oxalate (B1200264). The following sections detail methods to increase its solubility in aqueous solutions, addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My niobium oxalate is not dissolving completely in water. What are the primary factors affecting its solubility?

A1: this compound has limited solubility in pure water.[1][2] The key factors influencing its solubility are:

  • Temperature: Increasing the temperature of the solution generally enhances solubility.

  • pH: The pH of the aqueous solution is critical. Acidic conditions (pH < 3.0) tend to favor the existence of soluble this compound species, while higher pH levels (pH > 5.0) can lead to the precipitation of hydrated niobium oxide (Nb₂O₅).[1]

  • Presence of a Complexing Agent: The addition of excess oxalic acid can significantly increase the solubility of this compound by forming more soluble complex ions.[1][3]

  • Formation of a Salt: Converting this compound to a salt, such as ammonium (B1175870) this compound, can improve its water solubility.[4][5]

Q2: How does adding oxalic acid improve the solubility of this compound?

A2: Oxalic acid acts as a chelating agent, and the oxalate ions serve as bidentate ligands that form stable, soluble complexes with niobium.[5] In aqueous solutions, an equilibrium exists between different this compound ionic species.[1] The addition of oxalic acid shifts this equilibrium towards the formation of more highly coordinated and soluble oxalate complexes, such as [NbO(C₂O₄)₃]³⁻.[3][6] However, it is important to note that excessively high concentrations of oxalic acid can lead to the precipitation of both this compound and oxalic acid.[1]

Q3: What is ammonium this compound, and is it more soluble than this compound?

A3: Ammonium this compound (often abbreviated as NAmOx) is a salt derived from this compound.[5] It is known to be more soluble in water compared to this compound.[2][4][7] For instance, at room temperature, the niobium content in a saturated aqueous solution of NAmOx can be significantly higher than that of a simple this compound solution.[2][8]

Q4: Can I use other complexing agents to increase solubility?

A4: While oxalic acid is the most commonly cited complexing agent for this compound, other organic acids and ligands that can form stable complexes with niobium(V) could potentially enhance solubility.[6][9] The principle relies on the formation of water-soluble coordination complexes.[9] However, the effectiveness of other agents would need to be experimentally verified.

Troubleshooting Guides

Issue: Precipitation occurs when I adjust the pH of my this compound solution.

  • Cause: Increasing the pH of a this compound solution, especially above 5.0, can lead to the hydrolysis of the this compound species and the formation of insoluble hydrated niobium pentoxide (Nb₂O₅).[1]

  • Solution:

    • Maintain a low pH, ideally below 3.0, to keep the this compound species in their soluble forms.[1]

    • If a higher pH is required for your application, consider if the experiment can be performed in the presence of a sufficient concentration of a stabilizing ligand like excess oxalate.

    • If precipitation has already occurred, you may be able to redissolve it by carefully acidifying the solution with an acid that does not introduce interfering ions (e.g., a small amount of oxalic acid or nitric acid), though this may alter your experimental conditions.

Issue: Even with added oxalic acid, my solution is cloudy or forms a precipitate over time.

  • Cause: The concentration of oxalic acid may be too high, leading to the precipitation of both this compound and oxalic acid.[1] Alternatively, the solution may be supersaturated and unstable.

  • Solution:

    • Refer to solubility data to ensure you are not exceeding the solubility limit for the given temperature and oxalic acid concentration.

    • Try gently warming the solution to aid dissolution and then allowing it to cool slowly to room temperature.

    • Prepare the solution by adding the this compound to the oxalic acid solution rather than the other way around, ensuring good stirring.

Quantitative Data on Solubility

The following tables summarize the solubility of different forms of this compound under various conditions.

Table 1: Solubility of Ammonium this compound (NAmOx) in Water at Different Temperatures

Temperature (°C)Solubility (g of Nb per liter of water)
2060[4]
Room Temperature45[7]
70150[7]
80160[4]

Table 2: Comparison of Niobium Content in Aqueous Solutions at Room Temperature

CompoundNiobium Content in Solution
This compound Solution12%[8]
Ammonium this compound (NAmOx)4%[8]

Experimental Protocols

Protocol 1: Enhancing this compound Solubility using Oxalic Acid

  • Preparation of Oxalic Acid Solution: Prepare an aqueous solution of oxalic acid. A concentration range of 200-1000 g/L has been cited for dissolving niobium precursor compounds.[10][11]

  • Dissolution:

    • Heat the oxalic acid solution to a temperature between 90-110 °C.[10]

    • Gradually add the this compound powder to the heated oxalic acid solution while stirring continuously. A molar ratio of oxalic acid to niobium between 1:1 and 10:1 is suggested.[10]

    • Continue heating and stirring for 10-30 minutes, or until the solution becomes completely clear.[10]

  • Cooling and Use:

    • Allow the solution to cool to the desired experimental temperature.

    • Use the clear solution for your application. Be aware that cooling may lead to crystallization if the solution is supersaturated.

Protocol 2: Preparation of a More Soluble Ammonium this compound Solution

This protocol is a conceptual guide based on synthesis methods for ammonium this compound.

  • Reaction Mixture: In a suitable reaction vessel, create a solution containing oxalic acid and an ammonium salt (e.g., ammonium oxalate or by adding ammonia (B1221849) to oxalic acid).

  • Digestion: Add the niobium precursor (e.g., niobium pentoxide or niobic acid) to this solution. The oxalic acid will facilitate the formation of this compound anions, which are then stabilized by the ammonium cations.[4]

  • Heating: Heat the mixture to promote the reaction and dissolution.

  • Purification (if starting from a precursor): The process may involve steps to remove excess oxalic acid through cooling and filtration.[4]

  • Crystallization and Dissolution: The resulting ammonium this compound can be crystallized, dried, and then dissolved in water as needed, exhibiting higher solubility than the original this compound.[4]

Visualizations

experimental_workflow cluster_start Starting Material cluster_methods Solubility Enhancement Methods cluster_result Result start Insoluble this compound method1 Method 1: Add Oxalic Acid start->method1 method2 Method 2: Increase Temperature start->method2 method3 Method 3: Form Ammonium Salt start->method3 end Clear, Soluble this compound Solution method1->end method2->end method3->end logical_relationship cluster_factors Influencing Factors cluster_species Niobium Species in Solution temp Temperature soluble [NbO(C₂O₄)ₓ]ⁿ⁻ (Soluble Complexes) temp->soluble Increases Solubility ph pH insoluble Nb₂O₅·nH₂O (Precipitate) ph->insoluble High pH (>5.0) ph->soluble Low pH (<3.0) oxalic_acid [Oxalic Acid] oxalic_acid->soluble Favors Formation

References

Preventing polymerization of niobium oxalate in solution.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for niobium oxalate (B1200264) solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the polymerization and precipitation of niobium oxalate in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and efficacy of your solutions.

Troubleshooting Guide: Preventing this compound Polymerization

The primary cause of instability in this compound solutions is the formation of insoluble niobium (V) oxide-hydrate (Nb₂O₅·nH₂O), often referred to as polymerization or precipitation. This process is highly dependent on the solution's pH.

Symptom: A white precipitate or cloudiness forms in your this compound solution.

Potential CauseRecommended Action
High pH (pH > 4.0) The solution has become too basic, leading to the hydrolysis of the this compound complex and the formation of insoluble hydrated niobium pentoxide.[1][2] Solution: Carefully adjust the pH to a value between 0.2 and 4.0 by adding a dilute solution of oxalic acid.[1]
Insufficient Oxalic Acid This compound has low solubility in pure water.[2] An adequate concentration of free oxalic acid is necessary to maintain the stability of the soluble this compound complex. Solution: Increase the molar ratio of oxalic acid to niobium. A common starting point is a 5:1 molar ratio of oxalic acid to the niobium precursor.
Aging of the Solution Over time, especially if not stored properly, the solution can degrade, leading to polymerization.[1] Solution: The addition of an ammonium (B1175870) salt, such as ammonium oxalate, can help prevent polymerization during aging.[1] Store the solution in a cool, dark place.
High Temperature Elevated temperatures can accelerate the decomposition of the this compound complex and lead to the formation of niobium oxide. Solution: Store solutions at room temperature or below, and avoid heating unless it is a specific step in a documented protocol.
Incompatible Additives The addition of other reagents, particularly bases, can raise the pH and cause precipitation. Solution: Before mixing, verify the compatibility of all reagents with the acidic conditions required for a stable this compound solution.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH range for a stable this compound solution?

A1: The ideal pH range for maintaining a stable this compound solution is between 0.2 and 4.0.[1] Within this range, the this compound complex remains in solution. At a pH above 4.0, the equilibrium shifts towards the formation of hydrated niobium pentoxide, which is insoluble and precipitates out.[1][2]

Q2: How much oxalic acid should I use to dissolve my niobium precursor?

A2: The amount of oxalic acid required depends on the specific niobium precursor being used. However, a general guideline is to use a molar excess of oxalic acid. For example, a patent for preparing a stable solution describes using oxalic acid and a niobium compound in a molar ratio of 1-10:1.[3] Starting with a 5:1 molar ratio of oxalic acid to niobium is a common practice.

Q3: Can I use water to dissolve ammonium this compound?

A3: While ammonium this compound is water-soluble, its stability in a pure aqueous solution can be limited. To enhance long-term stability and prevent polymerization upon aging, it is recommended to dissolve it in a dilute solution of oxalic acid (e.g., not exceeding 0.2 M) to maintain an acidic pH.[1]

Q4: My solution has already formed a precipitate. Can I redissolve it?

A4: If the precipitate is due to a pH increase, you may be able to redissolve it by carefully adding a dilute oxalic acid solution to lower the pH back into the stable range (0.2-4.0). Gentle warming and stirring can aid in this process. However, it is best to prevent precipitation from occurring in the first place.

Q5: What are the recommended storage conditions for this compound solutions?

A5: this compound solutions should be stored in tightly sealed containers in a cool, dry, and well-ventilated area.[4][5] Avoid exposure to high temperatures and direct sunlight.

Quantitative Data on Solution Stability

ParameterRecommended Range/ConditionRationale
pH 0.2 - 4.0Prevents hydrolysis and precipitation of hydrated niobium pentoxide.[1][2]
Molar Ratio (Oxalic Acid:Nb) > 3:1 (typically 5:1 to 10:1)Increases the solubility of the this compound complex.
Ammonium Salt (e.g., NH₄OH) Addition can be beneficialStabilizes the solution against polymerization upon aging.[1]
Temperature Room Temperature (approx. 20-25°C)Avoids thermal decomposition of the oxalate complex.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Solution from Niobium Pentoxide (Nb₂O₅)

This protocol describes a common method for preparing a stable aqueous solution of this compound starting from niobium pentoxide.

Materials:

  • Niobium Pentoxide (Nb₂O₅)

  • Oxalic Acid Dihydrate ((COOH)₂·2H₂O)

  • Ammonium Hydroxide (B78521) (NH₄OH) solution (optional, for pH adjustment)

  • Deionized Water

  • Heat-resistant glass reactor

  • Magnetic stirrer and heat plate

  • pH meter

Procedure:

  • Determine Molar Ratios: Calculate the required mass of oxalic acid dihydrate and niobium pentoxide to achieve a desired molar ratio (e.g., 5:1 of oxalic acid to Nb).

  • Prepare Oxalic Acid Solution: Dissolve the calculated amount of oxalic acid dihydrate in deionized water in the glass reactor with stirring.

  • Add Niobium Pentoxide: Slowly add the niobium pentoxide powder to the oxalic acid solution while continuously stirring.

  • Heating and Digestion: Heat the mixture to 90-100°C with constant stirring. Maintain this temperature for a sufficient time (typically 1-2 hours) until the niobium pentoxide is completely dissolved and the solution becomes clear.

  • Cooling and pH Adjustment: Allow the solution to cool to room temperature. Measure the pH of the solution. If necessary, adjust the pH to be within the 0.2-4.0 range using a dilute oxalic acid or ammonium hydroxide solution.

  • Filtration: Filter the solution to remove any undissolved particles.

  • Storage: Store the final solution in a tightly sealed container in a cool, dark place.

Visualizations

experimental_workflow Experimental Workflow for Stable this compound Solution start Start ratio 1. Calculate Molar Ratios (Oxalic Acid : Nb) start->ratio dissolve_oxalic 2. Dissolve Oxalic Acid in Deionized Water ratio->dissolve_oxalic add_nb2o5 3. Add Niobium Pentoxide dissolve_oxalic->add_nb2o5 heat 4. Heat and Stir (90-100°C) add_nb2o5->heat cool_ph 5. Cool and Adjust pH (0.2 - 4.0) heat->cool_ph filter 6. Filter Solution cool_ph->filter store 7. Store Solution filter->store end End store->end

Caption: Workflow for preparing a stable this compound solution.

logical_relationship Factors Affecting this compound Solution Stability stability Stable this compound Solution low_ph Low pH (0.2 - 4.0) stability->low_ph instability Precipitation of Nb₂O₅·nH₂O high_ph High pH (> 4.0) instability->high_ph low_ph->stability high_ph->instability excess_oxalic Sufficient Oxalic Acid excess_oxalic->stability additives Stabilizing Additives (e.g., Ammonium Salts) additives->stability low_temp Room Temperature Storage low_temp->stability high_temp High Temperature high_temp->instability

Caption: Key factors influencing the stability of this compound solutions.

References

Technical Support Center: Optimizing Calcination of Niobium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of niobium oxide via the calcination of a niobium oxalate (B1200264) precursor.

Troubleshooting Guide

This guide addresses common issues encountered during the calcination of niobium oxalate to produce niobium oxide.

Question/Issue Possible Cause(s) Recommended Solution(s)
The final product is not a white powder (e.g., grayish or black). Incomplete combustion of the oxalate precursor and residual carbon.- Ensure a sufficient air or oxygen supply during calcination. - Increase the calcination duration or use a two-step calcination process with an intermediate hold. - Optimize the heating rate; a slower ramp rate can allow for more complete combustion.
The XRD pattern of the calcined powder shows broad, undefined peaks, indicating an amorphous structure when a crystalline phase was expected. The calcination temperature was too low to induce crystallization.[1]- Increase the calcination temperature. Niobium oxide typically begins to crystallize from its amorphous state at temperatures above 550°C.[1]
The obtained niobium oxide phase is not the desired one (e.g., T-Nb₂O₅ was expected, but TT-Nb₂O₅ was obtained). The calcination temperature was not in the optimal range for the desired crystalline phase. Different polymorphs of niobium oxide form at different temperatures.[2][3]- Adjust the calcination temperature based on the desired phase. (See Table 1 for temperature ranges of different phases).
The particle size of the niobium oxide is too large. The calcination temperature was too high, leading to particle sintering.[2][4]- Lower the calcination temperature. - Reduce the calcination time.
The surface area of the final product is lower than expected. High calcination temperatures can lead to a decrease in surface area due to sintering and particle growth.[2][5]- Optimize the calcination temperature to balance crystallinity and surface area. Lower temperatures generally yield higher surface areas.
The yield of niobium oxide is lower than theoretically calculated. Mechanical loss of the fine powder during handling or volatile niobium species forming at very high temperatures.- Handle the precursor and final product carefully to minimize mechanical losses. - Avoid excessively high calcination temperatures unless a specific high-temperature phase is required.

Frequently Asked Questions (FAQs)

Q1: What is the general temperature range for the calcination of ammonium (B1175870) this compound to obtain niobium pentoxide (Nb₂O₅)?

The complete decomposition of ammonium this compound to form niobium pentoxide generally occurs at temperatures above 600°C.[6] The material becomes amorphous after the initial decomposition of the oxalate complex and then crystallizes into different phases of Nb₂O₅ as the temperature increases.[7]

Q2: How does the calcination temperature affect the crystalline phase of the resulting niobium oxide?

The calcination temperature is a critical parameter that determines the crystalline phase of the niobium oxide. Generally, the progression of phases with increasing temperature is as follows: Amorphous → TT-Nb₂O₅ (pseudohexagonal) → T-Nb₂O₅ (orthorhombic) → H-Nb₂O₅ (monoclinic).[2][3]

Q3: What are the typical characteristics of the different niobium oxide phases obtained from oxalate precursors?

The properties of the niobium oxide phases vary significantly. The low-temperature phases (TT- and T-Nb₂O₅) are often sought for catalytic applications due to their potentially higher surface areas. The high-temperature phase (H-Nb₂O₅) is the most thermodynamically stable.[8]

Q4: Can the heating rate during calcination influence the properties of the final niobium oxide product?

Yes, the heating rate can affect the morphology, particle size, and surface area of the resulting niobium oxide. A slower heating rate allows for a more controlled decomposition of the oxalate precursor, which can lead to a more uniform and potentially smaller particle size.

Q5: Is a controlled atmosphere necessary during the calcination of this compound?

For the synthesis of niobium pentoxide (Nb₂O₅), calcination is typically carried out in an oxidizing atmosphere, such as air or flowing oxygen, to ensure the complete removal of carbonaceous residues from the oxalate precursor.

Data Presentation

Table 1: Effect of Calcination Temperature on Niobium Oxide Properties from an Oxalate Precursor
Calcination Temperature (°C)Resulting Niobium Oxide Phase(s)General Observations
< 550Amorphous Nb₂O₅Powder is typically amorphous with broad XRD peaks.[1]
600 - 800T-Nb₂O₅ (Orthorhombic)The material crystallizes into the orthorhombic phase.[3]
900 - 1100T-Nb₂O₅ and H-Nb₂O₅ (Monoclinic)A phase transformation to the monoclinic H-phase begins to occur.[2]
> 1100H-Nb₂O₅ (Monoclinic)The high-temperature monoclinic phase becomes the predominant or even sole phase.[2][3]

Experimental Protocols

Detailed Methodology for Calcination of Ammonium this compound

This protocol describes the calcination of ammonium this compound hydrate (B1144303) to produce niobium pentoxide.

Materials and Equipment:

  • Ammonium this compound hydrate ((NH₄)₃[NbO(C₂O₄)₃]·H₂O) precursor

  • Ceramic crucible (e.g., alumina)

  • Programmable muffle furnace

  • Mortar and pestle

  • Spatula

Procedure:

  • Preparation of the Precursor: Gently grind the ammonium this compound hydrate precursor using a mortar and pestle to ensure a fine, homogeneous powder.

  • Loading the Crucible: Place a known quantity of the ground precursor into a clean, dry ceramic crucible. Do not fill the crucible more than halfway to allow for adequate air circulation.

  • Furnace Setup: Place the crucible containing the precursor into the muffle furnace.

  • Calcination Program:

    • Heating Rate: Set the heating rate of the furnace to a controlled value, typically between 2-10°C/min. A slower rate is often preferred for better control over the decomposition process.

    • Target Temperature and Dwell Time: Heat the furnace to the desired calcination temperature (refer to Table 1 for guidance on phase selection). Hold the temperature for a specified duration, typically 2-4 hours, to ensure complete decomposition and phase formation.

    • Atmosphere: The calcination should be performed in an air atmosphere to facilitate the oxidation of the oxalate and any carbonaceous intermediates.

  • Cooling: After the dwell time, turn off the furnace and allow it to cool down to room temperature naturally. Avoid rapid cooling to prevent thermal shock to the ceramic crucible and the product.

  • Product Recovery: Once cooled, carefully remove the crucible from the furnace. The resulting white powder is niobium oxide.

  • Post-Calcination Handling: If desired, the niobium oxide powder can be gently ground again to break up any agglomerates that may have formed during calcination. Store the final product in a labeled, airtight container.

Visualizations

experimental_workflow start Start: Ammonium Niobium Oxalate Precursor grinding Grinding of Precursor start->grinding crucible Loading into Crucible grinding->crucible furnace Placement in Muffle Furnace crucible->furnace calcination Calcination (Controlled Heating) furnace->calcination cooling Cooling to Room Temperature calcination->cooling recovery Product Recovery (Niobium Oxide Powder) cooling->recovery end End: Niobium Oxide recovery->end

Caption: Experimental workflow for the calcination of this compound.

logical_relationship cluster_temp Calcination Temperature cluster_properties Resulting Niobium Oxide Properties T_low < 550°C P_amorphous Amorphous High Surface Area Small Particles T_low->P_amorphous leads to T_mid 600-800°C P_ortho Orthorhombic (T-Nb₂O₅) Crystalline Medium Surface Area T_mid->P_ortho leads to T_high > 900°C P_mono Monoclinic (H-Nb₂O₅) Highly Crystalline Low Surface Area Large Particles T_high->P_mono leads to

Caption: Relationship between calcination temperature and Nb₂O₅ properties.

References

Technical Support Center: Thermal Decomposition of Niobium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the thermal decomposition of niobium oxalate (B1200264). It is intended for researchers, scientists, and drug development professionals working with this process.

Troubleshooting Guide

This guide addresses common challenges encountered during the thermal decomposition of niobium oxalate to produce niobium pentoxide (Nb₂O₅).

Problem 1: The final product is amorphous, not crystalline.

Cause: The calcination temperature was too low to induce crystallization. The thermal decomposition of this compound typically proceeds through an amorphous intermediate phase before crystallizing at higher temperatures.[1][2][3]

Solution:

  • Increase Calcination Temperature: Ensure the calcination temperature is sufficiently high to facilitate the transition from the amorphous phase to a crystalline phase. The crystallization of amorphous Nb₂O₅ to the orthorhombic (T-phase) typically begins around 600°C.[2][3]

  • Verification: Use X-ray Diffraction (XRD) to analyze the phase of your final product. An amorphous material will show a broad hump, while a crystalline material will exhibit sharp diffraction peaks.[1][3]

Problem 2: An undesired crystalline phase of Nb₂O₅ was obtained.

Cause: The calcination temperature directly influences the resulting crystalline polymorph of niobium pentoxide.[4][5] Different phases, such as the low-temperature pseudohexagonal (TT-Nb₂O₅), orthorhombic (T-Nb₂O₅), and high-temperature monoclinic (H-Nb₂O₅), are stable at different temperature ranges.[5][6][7]

Solution:

  • Adjust Calcination Temperature: To obtain a specific crystalline phase, carefully control the final calcination temperature. The following table summarizes the approximate temperature ranges for different Nb₂O₅ polymorphs.

  • Heating Rate: The heating rate can also influence the final crystal structure. A slower heating rate may allow for better-defined crystal growth.[8]

  • Precursor Synthesis Method: The method used to synthesize the this compound precursor can also impact the properties of the final niobium oxide.[9]

Problem 3: The final product contains residual carbon.

Cause: Incomplete combustion of the oxalate group during decomposition, especially in an inert atmosphere, can lead to the formation of residual carbon.[10]

Solution:

  • Calcination in Air: Perform the thermal decomposition in an air or oxygen-rich atmosphere to promote the complete combustion of carbonaceous species to CO₂.

  • Increase Dwell Time: Increase the holding time at the final calcination temperature to ensure all carbon is oxidized.

  • Two-Step Calcination: Consider a two-step process. First, decompose the oxalate in an inert atmosphere to control the initial morphology, followed by a second calcination step in air at a temperature around 600°C to burn off any residual carbon.[10] The evolution of residual carbon in the form of CO₂ is reported to occur at approximately 600°C.[11]

Problem 4: The particle size and morphology of the final Nb₂O₅ are not reproducible.

Cause: The physical characteristics of the final niobium oxide are highly dependent on the synthesis parameters of the precursor and the conditions of the thermal decomposition.

Solution:

  • Control Precursor Synthesis: Standardize the synthesis protocol for the this compound precursor, as variations in this process can affect the final product.

  • Consistent Heating Profile: Use a programmable furnace to ensure a reproducible heating rate and dwell time for each experiment.

  • Atmosphere Control: Maintain a consistent atmosphere (e.g., static air, flowing air, or inert gas) during decomposition, as this can influence the reaction pathway and final morphology.

Frequently Asked Questions (FAQs)

Q1: What are the main stages of thermal decomposition for ammonium (B1175870) this compound?

A1: The thermal decomposition of ammonium this compound generally occurs in multiple steps. For monohydrated ammonium tris(oxalate)niobate, the process in an inert atmosphere is as follows:

  • 98°C - 145°C: Evaporation of humidity.[11]

  • 180°C - 220°C: Partial release of ammonia (B1221849) (NH₃) and carbon dioxide (CO₂).[11]

  • 240°C - 300°C: Intense mass loss due to the evolution of NH₃, CO₂, carbon monoxide (CO), and hydration water. The crystal structure becomes amorphous in this stage.[11]

  • Around 600°C: Evolution of residual carbon as CO₂ and crystallization into the orthorhombic phase of Nb₂O₅.[11]

  • 700°C - 950°C: Transformation from the orthorhombic to the monoclinic phase of Nb₂O₅.[10]

Q2: What gases are evolved during the decomposition?

A2: The primary gaseous byproducts of the thermal decomposition of ammonium this compound are water vapor (H₂O), ammonia (NH₃), carbon dioxide (CO₂), and carbon monoxide (CO).[2]

Q3: How does the decomposition atmosphere (air vs. inert) affect the final product?

A3: The atmosphere plays a crucial role. In an inert atmosphere (like argon or nitrogen), the decomposition of the oxalate can lead to the formation of residual carbon.[10] In an air or oxygen atmosphere, the carbonaceous materials are more likely to be completely oxidized to CO₂, resulting in a carbon-free product. The atmosphere can also influence the thermal stability and the specific decomposition pathway.

Q4: What is the typical temperature for obtaining crystalline Nb₂O₅?

A4: The transition from the amorphous phase to a crystalline phase generally starts around 600°C, where the orthorhombic (T-phase) of Nb₂O₅ begins to form.[3][10] Higher temperatures will lead to different crystalline phases.

Q5: Can I control the crystalline phase of the final Nb₂O₅?

A5: Yes, the crystalline phase of Nb₂O₅ is primarily determined by the calcination temperature. By carefully controlling the final temperature of your thermal treatment, you can selectively produce different polymorphs.[4][5]

Data Presentation

Table 1: Thermal Decomposition Stages of Monohydrated Ammonium Tris(oxalate)niobate in an Argon Atmosphere.

Temperature Range (°C)Mass Loss EventEvolved SpeciesSolid Phase Transformation
98 - 1451stH₂O (humidity)No significant change
180 - 2202ndNH₃, CO₂Crystal structure remains intact
240 - 3003rdNH₃, CO₂, CO, H₂OCrystalline to Amorphous
~6004thCO₂ (from residual C)Amorphous to Orthorhombic Nb₂O₅
700 - 950--Orthorhombic to Monoclinic Nb₂O₅

Data synthesized from multiple sources.[2][10][11]

Table 2: Influence of Calcination Temperature on Niobium Pentoxide Polymorphs.

Calcination Temperature (°C)Resulting Nb₂O₅ PhaseCrystal System
< 500Amorphous-
500 - 600Pseudohexagonal (TT-Nb₂O₅)Pseudohexagonal
600 - 800Orthorhombic (T-Nb₂O₅)Orthorhombic
> 1000Monoclinic (H-Nb₂O₅)Monoclinic

Data synthesized from multiple sources.[5][6][7]

Experimental Protocols

Protocol 1: Synthesis of Monohydrated Ammonium Tris(oxalate)niobate Precursor

This protocol is based on the method described by F. B. de Lima et al.[10]

  • Mixture Preparation: Mix niobium pentoxide (Nb₂O₅) with potassium bisulfate (KHSO₄) in a 1:7 weight ratio in a platinum crucible.

  • Fusion: Heat the mixture until it melts completely.

  • Cooling and Crushing: Allow the melt to cool to room temperature and then crush the solid into a powder.

  • Washing: Wash the powder in a 1:1 HCl aqueous solution for 24 hours to remove impurities.

  • Filtration and Rinsing: Filter the material and wash it with hot water to obtain hydrated niobium oxide.

  • Complexation: Add the hydrated niobium oxide to a solution containing a 1:1 molar ratio of oxalic acid and ammonium oxalate.

  • Evaporation and Precipitation: Slowly evaporate the solution to precipitate the complex.

  • Drying: Dry the precipitated complex at 70°C for 24 hours.

  • Homogenization: Grind the granulated material in a mortar to obtain a fine powder.

Protocol 2: Thermal Decomposition of this compound

This protocol outlines a general procedure for the thermal decomposition to obtain crystalline Nb₂O₅.

  • Sample Preparation: Place a known amount of the synthesized this compound precursor into a ceramic crucible.

  • Furnace Setup: Place the crucible in a programmable muffle furnace.

  • Atmosphere: For a carbon-free product, ensure a sufficient air supply. For studies in an inert atmosphere, purge the furnace with argon or nitrogen.

  • Heating Program:

    • Ramp up the temperature to the desired final calcination temperature at a controlled rate (e.g., 5°C/min).[12]

    • Hold the sample at the final temperature for a specified duration (e.g., 2-4 hours) to ensure complete decomposition and crystallization.

  • Cooling: Allow the furnace to cool down to room temperature naturally.

  • Product Recovery: Carefully remove the crucible and collect the resulting niobium pentoxide powder.

  • Characterization: Analyze the final product using techniques such as XRD to determine the crystalline phase and SEM to observe the morphology.

Visualizations

G Troubleshooting Workflow for this compound Decomposition start Start Decomposition check_product Analyze Final Product (XRD, SEM) start->check_product amorphous Problem: Amorphous Product check_product->amorphous Broad Hump in XRD wrong_phase Problem: Wrong Crystalline Phase check_product->wrong_phase Incorrect XRD Peaks carbon_residue Problem: Residual Carbon check_product->carbon_residue Black/Grey Product end Successful Crystalline Nb₂O₅ Product check_product->end Desired Phase & Purity increase_temp Solution: Increase Calcination Temperature (>600°C) amorphous->increase_temp adjust_temp Solution: Adjust Temperature Based on Target Phase wrong_phase->adjust_temp use_air Solution: Calcine in Air & Increase Dwell Time carbon_residue->use_air increase_temp->start Re-run Experiment adjust_temp->start Re-run Experiment use_air->start Re-run Experiment G Thermal Decomposition Pathway of Ammonium this compound cluster_0 Decomposition Stages precursor This compound (Crystalline) amorphous_intermediate Amorphous Intermediate precursor->amorphous_intermediate ~240-300°C (Release of H₂O, NH₃, CO, CO₂) tt_phase TT-Nb₂O₅ (Pseudohexagonal) amorphous_intermediate->tt_phase ~500-600°C t_phase T-Nb₂O₅ (Orthorhombic) tt_phase->t_phase ~600-800°C h_phase H-Nb₂O₅ (Monoclinic) t_phase->h_phase >1000°C

References

Technical Support Center: Ammonium Niobium Oxalate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ammonium (B1175870) niobium oxalate (B1200264), with a focus on improving yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low Yield of Ammonium Niobium Oxalate

  • Question: We are experiencing a significantly lower than expected yield of ammonium this compound. What are the potential causes and how can we improve it?

  • Answer: Low yields in ammonium this compound synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Incomplete Digestion of Niobium Precursor: The initial reaction between the niobium source (e.g., niobium pentoxide, Nb₂O₅) and oxalic acid is critical. If the digestion is incomplete, a portion of the niobium will not be available to form the oxalate complex.

      • Troubleshooting:

        • Ensure the niobium precursor is of high purity and has a small particle size for increased surface area.

        • Verify the correct stoichiometry of oxalic acid to the niobium precursor. An excess of oxalic acid is often used to ensure complete dissolution.[1]

        • Optimize the reaction temperature and time for the digestion step. Heating the mixture can facilitate the dissolution of niobium pentoxide.[2]

    • Suboptimal pH for Complexation: The formation and stability of the ammonium this compound complex are pH-dependent.

      • Troubleshooting:

        • Carefully control the pH of the solution during the addition of the ammonium salt (e.g., ammonium hydroxide (B78521) or ammonium oxalate). The optimal pH range can influence the equilibrium of the this compound species in solution.[3]

    • Premature Precipitation or Co-precipitation of Impurities: The presence of certain impurities or improper temperature control can lead to the precipitation of unwanted species, reducing the yield of the desired product.

      • Troubleshooting:

        • Ensure the starting materials are of high purity.

        • Control the cooling rate during crystallization. Rapid cooling can sometimes lead to the co-precipitation of unreacted starting materials or intermediate species.

    • Losses During Filtration and Washing: Mechanical losses during product isolation can significantly impact the final yield.

      • Troubleshooting:

        • Use a fine-pore filter paper or membrane to prevent the loss of fine crystals.

        • Wash the crystals with a cold solvent (e.g., deionized water or a dilute oxalic acid solution) to minimize dissolution of the product.[2] A final wash with a volatile solvent like ethanol (B145695) or acetone (B3395972) can aid in drying.[1]

Issue 2: Product Impurity and Discoloration

  • Question: Our synthesized ammonium this compound appears discolored (e.g., yellowish) instead of white. What could be the cause, and how can we obtain a pure, white product?

  • Answer: Discoloration often indicates the presence of impurities. The source of these impurities can be from the starting materials or from side reactions during the synthesis.

    • Impurities in Starting Materials: The purity of the niobium precursor and other reagents is paramount.

      • Troubleshooting:

        • Use high-purity niobium pentoxide and analytical grade oxalic acid and ammonium salts.

        • If starting from a less pure source, consider a purification step for the precursor before synthesis.

    • Incomplete Removal of Excess Oxalic Acid: Residual oxalic acid can be a common impurity.

      • Troubleshooting:

        • A key step in some protocols is the controlled precipitation and removal of excess oxalic acid by cooling the solution before the addition of the ammonium salt and subsequent crystallization of the final product.[1]

        • Washing the final product thoroughly with deionized water helps remove any remaining soluble impurities.

    • Presence of Metallic Contaminants: Trace metal impurities in the niobium source can lead to discoloration.

      • Troubleshooting:

        • Characterize the starting niobium precursor for trace metal content. Techniques like Inductively Coupled Plasma (ICP) analysis can be useful.

Issue 3: Difficulty with Crystallization

  • Question: We are having trouble inducing the crystallization of ammonium this compound from the solution. What factors influence crystallization, and what can we do to promote it?

  • Answer: Successful crystallization depends on achieving supersaturation under controlled conditions.

    • Insufficient Supersaturation: The solution may not be concentrated enough for crystals to form.

      • Troubleshooting:

        • Evaporate the solvent (water) to increase the concentration of the ammonium this compound in the solution.[1] Be careful not to overheat, which could lead to decomposition.

        • Cool the solution slowly. A gradual decrease in temperature reduces the solubility and promotes the formation of well-defined crystals. A further cooling step below ambient temperature can be employed.[1]

    • Incorrect pH: The pH of the solution can affect the solubility of the complex.

      • Troubleshooting:

        • Adjust the pH to a range that minimizes the solubility of the ammonium this compound. This may require some empirical optimization for your specific conditions.

    • Presence of Inhibiting Impurities: Certain impurities can interfere with the crystal nucleation and growth process.

      • Troubleshooting:

        • Ensure the solution is free from significant impurities by following the purification steps mentioned in the previous section.

Data Presentation: Optimizing Synthesis Parameters

The following table summarizes key quantitative parameters that can be adjusted to optimize the yield and purity of ammonium this compound.

ParameterRange/ValueEffect on Yield/PurityCitation
Molar Ratio (Oxalic Acid:Niobium) 1:1 to 12:1 (preferably 1:1 to 5:1)A higher ratio ensures complete digestion of the niobium precursor, potentially increasing yield.[1]
Molar Ratio (Ammonium Salt:Niobium) 0.3:1 to 2.0:1Affects the formation of the ammonium salt of the this compound complex.[1]
Digestion Temperature Ambient to boiling point of the solutionHigher temperatures can increase the rate of dissolution of the niobium precursor.[2]
Crystallization Temperature Cooling to below ambient temperatureLower temperatures decrease solubility, promoting crystallization and increasing yield.[1]
Solution pH 0.5 to 5.0 (for catalyst prep)The chemical balance of ionic species is a function of the pH.[1][3]
Final Product Niobium Content 5 to 30% by weightThis is a key purity indicator of the final product.[1]

Experimental Protocols

Synthesis of Ammonium this compound from Niobium Pentoxide

This protocol is a generalized procedure based on common synthesis methods.[1][2] Researchers should adapt it based on their specific requirements and safety protocols.

Materials and Equipment:

  • Niobium pentoxide (Nb₂O₅)

  • Oxalic acid (H₂C₂O₄)

  • Ammonium oxalate ((NH₄)₂C₂O₄) or Ammonium hydroxide (NH₄OH)

  • Deionized water

  • Ethanol or Acetone (for washing)

  • Glass reactor with a stirrer and heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Digestion:

    • In the glass reactor, dissolve oxalic acid in deionized water with stirring. The molar ratio of oxalic acid to niobium should be in the range of 3:1 to 5:1.

    • Gradually add niobium pentoxide to the oxalic acid solution while stirring.

    • Heat the mixture to facilitate the dissolution of the niobium pentoxide. The temperature can be raised to near the boiling point of the solution.

    • Continue stirring until a clear solution is obtained, indicating the complete formation of the this compound complex in solution.

  • Crystallization of Excess Oxalic Acid (Optional but Recommended for High Purity):

    • Cool the solution to a temperature below ambient (e.g., 5-10 °C) to precipitate the excess oxalic acid.

    • Filter the solution to remove the precipitated oxalic acid.

  • Formation and Crystallization of Ammonium this compound:

    • To the filtrate, add a solution of ammonium oxalate or slowly add ammonium hydroxide to adjust the pH and provide the ammonium counter-ion.

    • The solution can be concentrated by evaporating a portion of the water to achieve supersaturation.

    • Cool the solution slowly to induce crystallization of the ammonium this compound. Further cooling in an ice bath can improve the yield.

  • Isolation and Drying:

    • Collect the white crystalline product by filtration.

    • Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.

    • Perform a final wash with ethanol or acetone to facilitate drying.

    • Dry the product in an oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.

Mandatory Visualization

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Start: Low Yield or Impure Product check_precursors 1. Verify Purity and Stoichiometry of Starting Materials start->check_precursors check_digestion 2. Assess Digestion of Niobium Precursor check_precursors->check_digestion incomplete_digestion Incomplete Digestion? check_digestion->incomplete_digestion check_ph 3. Evaluate Solution pH incorrect_ph Incorrect pH? check_ph->incorrect_ph check_crystallization 4. Analyze Crystallization Conditions poor_crystallization Poor Crystallization? check_crystallization->poor_crystallization check_isolation 5. Review Product Isolation Technique loss_during_isolation Losses During Isolation? check_isolation->loss_during_isolation successful_product High Yield, Pure Product incomplete_digestion->check_ph No adjust_digestion Increase Temperature/Time, Check Stoichiometry incomplete_digestion->adjust_digestion Yes adjust_digestion->check_digestion incorrect_ph->check_crystallization No adjust_ph Optimize pH with Ammonium Salt Addition incorrect_ph->adjust_ph Yes adjust_ph->check_ph poor_crystallization->check_isolation No adjust_crystallization Concentrate Solution, Slow Cooling poor_crystallization->adjust_crystallization Yes adjust_crystallization->check_crystallization loss_during_isolation->successful_product No improve_isolation Use Fine Filter, Cold Solvent Wash loss_during_isolation->improve_isolation Yes improve_isolation->check_isolation

References

Technical Support Center: Synthesis of Niobium Oxide from Oxalate Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of niobium oxide from oxalate (B1200264) precursors. Our goal is to help you control particle size and overcome common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of niobium oxide from oxalate precursors.

Issue Potential Cause(s) Recommended Solution(s)
Broad Particle Size Distribution 1. Inhomogeneous mixing of reagents. 2. Fluctuations in reaction temperature. 3. Uncontrolled nucleation and growth rates.1. Ensure vigorous and consistent stirring throughout the reaction. 2. Use a temperature-controlled reaction vessel (e.g., oil bath, heating mantle with a PID controller). 3. Control the rate of addition of the precipitating agent. Consider using a syringe pump for precise control.
Formation of Undesired Crystalline Phases 1. Incorrect calcination temperature or duration. 2. Improper pH of the reaction solution.1. Calibrate your furnace to ensure accurate temperature readings. Follow a well-defined calcination protocol with controlled heating and cooling ramps. Different crystalline phases of niobium oxide form at different temperatures. For instance, the amorphous phase typically crystallizes into the pseudohexagonal (TT-Nb2O5) or orthorhombic (T-Nb2O5) phase at around 500 °C.[1] 2. The pH of the niobium oxalate solution influences the niobium ionic species present, which can affect the final crystal structure.[2] Monitor and adjust the pH of the precursor solution as required by your specific protocol.
Incomplete Reaction or Low Yield 1. Insufficient reaction time or temperature. 2. Precursor degradation or insolubility.1. Increase the reaction time or temperature according to the chosen synthesis method (e.g., hydrothermal, sol-gel). 2. Ensure the this compound precursor is fully dissolved. The solubility of this compound can be increased by the addition of oxalic acid.[2] Store precursors in a cool, dry place to prevent degradation.
Particle Agglomeration 1. High precursor concentration. 2. Inadequate stabilization of nanoparticles. 3. Improper drying method.1. Reduce the concentration of the this compound precursor. 2. Introduce a suitable surfactant to the reaction mixture to prevent agglomeration.[3][4] 3. After washing, consider freeze-drying or drying under vacuum at a low temperature to minimize agglomeration caused by capillary forces during solvent evaporation.
Unexpected Particle Morphology 1. Presence of impurities. 2. Incorrect concentration of reagents. 3. Influence of anions or cations from salts used for pH adjustment.1. Use high-purity reagents and deionized water. 2. Precisely control the concentration of the this compound and any additives. 3. If possible, use pH adjustment agents that are volatile and can be removed during calcination (e.g., ammonium (B1175870) hydroxide).

Frequently Asked Questions (FAQs)

Synthesis Parameters and Particle Size Control

Q1: How does the concentration of the this compound precursor affect the final particle size of niobium oxide?

A1: The concentration of the this compound precursor has a significant impact on the final particle size, particularly in hydrothermal synthesis. Generally, increasing the niobium concentration leads to an increase in the average particle size. This is because a higher concentration results in a greater number of nuclei forming, which then grow into larger primary particles.[5]

Quantitative Data: Effect of this compound Concentration on Particle Size

The following table summarizes the effect of the initial this compound concentration on the average diameter of spiky niobium oxide nanoparticles synthesized via a hydrothermal method at 200 °C for 2 hours.

Niobium Concentration (mM)Average Particle Diameter (nm)
583
10148
20212
40297

Q2: What is the influence of hydrothermal reaction time on the particle size?

A2: In the hydrothermal synthesis of spiky niobium oxide nanoparticles from a 6 mM this compound solution, the particle size has been observed to decrease with increasing reaction time. This is attributed to a dissolution-precipitation process where the initial spherical core particles slowly dissolve and recrystallize over time.[5]

Quantitative Data: Effect of Hydrothermal Reaction Time on Particle Size

Reaction Time (hours)Average Particle Diameter (nm)
2155 ± 13.0
20104 ± 9.4

Q3: How does pH influence the synthesis and particle size?

Q4: What is the role of calcination temperature in controlling particle size?

A4: Calcination is a critical step for converting the precursor into the desired crystalline phase of niobium oxide and for removing residual organic and water content. The calcination temperature significantly influences the final particle size and crystallinity. Generally, higher calcination temperatures lead to increased crystallinity and particle size due to sintering and grain growth.[6] The amorphous precursor typically begins to crystallize at temperatures above 500°C.[7]

Experimental Protocols

Q5: Can you provide a detailed protocol for the hydrothermal synthesis of niobium oxide from ammonium this compound?

A5: Yes, here is a typical experimental protocol for the hydrothermal synthesis of layered-structure niobium oxide:

Materials:

  • Ammonium this compound (NH₄[NbO(C₂O₄)₂(H₂O)₂]·nH₂O)

  • Deionized water

Procedure:

  • Dissolve a specific amount of ammonium this compound (e.g., containing 6 mmol of Nb) in deionized water (e.g., 40 mL).[8]

  • Transfer the solution to a Teflon-lined stainless-steel autoclave (e.g., 60 mL capacity).[8]

  • Seal the autoclave and heat it to the desired temperature (e.g., 175 °C) for a specific duration (e.g., 3 days).[8]

  • Allow the autoclave to cool down to room temperature.

  • Filter the resulting solid product and wash it thoroughly with deionized water.

  • Dry the obtained niobium oxide powder in an oven at a low temperature (e.g., 80 °C) overnight.[8]

Use of Additives

Q6: How can surfactants be used to control the particle size and morphology of niobium oxide?

A6: Surfactants can be used as structure-directing agents to control the growth and prevent the agglomeration of niobium oxide nanoparticles during synthesis. The choice of surfactant can influence the final morphology, such as the formation of nanorods. The surfactant molecules can adsorb onto the surface of the growing nanoparticles, regulating their growth in specific directions and preventing them from fusing together.[3][4] Both ionic (e.g., carboxylates, sulfonates) and non-ionic surfactants have been used to tune the size and shape of niobium oxide nanostructures.[3][4]

Visualizations

Experimental Workflow for Hydrothermal Synthesis

experimental_workflow start Start dissolve Dissolve Ammonium This compound in Water start->dissolve autoclave Transfer to Teflon-lined Autoclave dissolve->autoclave hydrothermal Hydrothermal Treatment (e.g., 175°C, 3 days) autoclave->hydrothermal cool Cool to Room Temperature hydrothermal->cool filter_wash Filter and Wash with Deionized Water cool->filter_wash dry Dry the Product (e.g., 80°C, overnight) filter_wash->dry end End dry->end

Caption: Hydrothermal synthesis workflow for niobium oxide.

Logical Relationship of Synthesis Parameters on Particle Size

logical_relationship cluster_params Synthesis Parameters cluster_processes Controlling Processes precursor_conc Precursor Concentration nucleation Nucleation Rate precursor_conc->nucleation reaction_time Reaction Time growth Crystal Growth reaction_time->growth temperature Temperature (Hydrothermal/Calcination) temperature->nucleation temperature->growth ph pH ph->nucleation surfactant Surfactant Addition surfactant->growth agglomeration Agglomeration surfactant->agglomeration particle_size Final Particle Size nucleation->particle_size growth->particle_size agglomeration->particle_size (influences)

Caption: Influence of synthesis parameters on particle size.

References

Technical Support Center: Niobium Oxalate Precursor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of niobium oxalate (B1200264) precursors.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of niobium oxalate, providing potential causes and solutions to ensure a high-purity final product.

Issue Potential Causes Recommended Solutions
Incomplete Dissolution of Niobium Precursor (e.g., Nb₂O₅, Niobic Acid) 1. Insufficient temperature. 2. Inadequate concentration of oxalic acid. 3. Insufficient reaction time. 4. Low-quality or calcined niobium precursor with low reactivity.1. Increase the reaction temperature to the recommended range of 90-110°C.[1] 2. Adjust the oxalic acid concentration to be within the optimal range of 200-1000 g/L.[1] 3. Extend the reaction time to ensure complete dissolution, monitoring the solution until it becomes clear.[1] 4. Use a high-purity, hydrated niobium precursor. If using Nb₂O₅, consider a fusion step with a fluxing agent like potassium bisulfate (KHSO₄) to enhance reactivity.[2][3][4]
Precipitation of Unwanted Solids During Reaction or Cooling 1. pH of the solution is outside the optimal range, leading to hydrolysis and precipitation of niobium hydroxides. 2. Exceeding the solubility limit of this compound or oxalic acid, especially during cooling. 3. Presence of metallic impurities that form insoluble oxalates.1. Carefully control the pH of the solution. For ammonium (B1175870) this compound synthesis, a pH of 2.5-3.0 is often recommended.[5] Above pH 5, hydrolysis can occur.[5] 2. Control the cooling rate and final temperature to manage crystallization. A patent suggests cooling to below 20°C.[1] Dilution of the solution before cooling can also prevent premature precipitation of excess oxalic acid.[6] 3. Use high-purity starting materials. If impurities are suspected, consider purification of the final product.
Final Product is Off-Color (e.g., Yellowish) 1. Presence of iron impurities. 2. Organic contaminants from reagents or equipment. 3. Photoreduction of Nb(V) to Nb(IV) due to prolonged exposure to UV light.[5]1. Use high-purity reagents and acid-washed glassware. If iron contamination is persistent, purification methods like recrystallization or solvent extraction may be necessary. 2. Ensure all reagents are of appropriate analytical grade and that all equipment is thoroughly cleaned. 3. Protect the reaction mixture and final product from direct sunlight or other sources of UV radiation.[5]
Low Yield of this compound Precursor 1. Incomplete dissolution of the niobium source. 2. Losses during filtration and washing steps. 3. Sub-optimal crystallization conditions (e.g., cooling too rapidly, incorrect final temperature).1. Address the dissolution issues as described above. 2. Use appropriate filtration techniques (e.g., vacuum filtration) to maximize recovery. Wash the product with cold deionized water or a dilute acetic acid solution to minimize dissolution of the desired complex.[2] 3. Optimize the cooling profile for crystallization. Gradual cooling often leads to larger, purer crystals and higher recovery.

Frequently Asked Questions (FAQs)

1. What is the optimal temperature for dissolving niobium pentoxide in oxalic acid?

The recommended temperature range for dissolving niobium compounds like niobic acid in oxalic acid solution is between 90°C and 110°C.[1] Heating the solution to around 100°C is a common practice to ensure complete dissolution.[1]

2. How does pH affect the stability of the this compound solution?

The pH of the solution is a critical parameter. At low pH values (e.g., <3), this compound species are generally stable in solution.[7] However, as the pH increases, particularly above 5, hydrolysis can occur, leading to the precipitation of hydrated niobium oxides.[5] For the synthesis of ammonium this compound, adjusting the pH to a range of 2.5-3.0 with ammonium hydroxide (B78521) can induce crystallization.[5]

3. What are the common impurities in this compound and how can they be removed?

Common impurities can include unreacted starting materials, alkali metals (like Na, K) if fluxing agents are used, and other transition metals (such as Ta, Fe) that may be present in the initial niobium source.[1][8] Purification methods include:

  • Washing: Washing the filtered product with dilute acetic acid and deionized water can help remove residual ions.[2]

  • Recrystallization: Dissolving the crude product in hot water and allowing it to slowly cool and recrystallize can significantly improve purity.[9]

  • Ion Exchange: Using an H⁺-form ion-exchange resin can be employed to convert ammonium this compound to other forms.[5]

  • Solvent Extraction: For very high purity requirements, liquid-liquid extraction techniques can be used to separate niobium from impurities like tantalum.[8][10]

4. How can I confirm the purity and identity of my synthesized this compound precursor?

A combination of analytical techniques is recommended for full characterization:

  • X-Ray Diffraction (XRD): To confirm the crystalline structure and phase purity of the material.[2]

  • Energy Dispersive X-Ray Spectroscopy (EDS): To determine the elemental composition and identify any metallic contaminants.[2]

  • Thermogravimetric Analysis (TGA): To assess thermal stability and confirm the hydration state.[2]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the characteristic vibrational bands of the oxalate groups and the Nb=O bond.[3][11]

5. What is the role of adding ammonium salts in the synthesis?

Ammonium salts, such as ammonium oxalate or ammonium hydroxide, are often used to precipitate ammonium this compound complexes, for example, (NH₄)₃[NbO(C₂O₄)₃]·H₂O.[3] The addition of the ammonium ion facilitates the crystallization of these specific, stable, and highly water-soluble precursor salts.[6]

Experimental Protocols

Protocol 1: Synthesis of Ammonium this compound from Niobium Pentoxide (Nb₂O₅)

This protocol is a synthesis of methods described in the literature.[1][2][3][4]

Materials:

  • Niobium pentoxide (Nb₂O₅)

  • Potassium bisulfate (KHSO₄)

  • Oxalic acid (H₂C₂O₄)

  • Ammonium oxalate ((NH₄)₂C₂O₄)

  • Dilute acetic acid solution

  • Deionized water

Procedure:

  • Fusion: Mix Nb₂O₅ with KHSO₄ in a 1:7 weight ratio in a platinum or porcelain crucible. Heat the mixture until a uniform molten liquid is formed. This step lowers the effective melting point and increases the reactivity of the niobium oxide.[2][3]

  • Leaching: Allow the crucible to cool, and then crush the solidified mass. Leach the crushed material with hot deionized water with stirring to dissolve the potassium salts.

  • Washing: Separate the resulting solid niobium hydroxide by decantation or filtration. Wash the solid thoroughly with a dilute acetic acid solution and then with deionized water to remove residual ions.[2]

  • Complexation: Prepare a solution of oxalic acid and ammonium oxalate in deionized water. Gradually add the washed niobium hydroxide solid to this solution while stirring continuously. Heat the solution to approximately 60-80°C to facilitate the formation of the ammonium this compound complex.[3]

  • Crystallization: Concentrate the resulting solution by slow evaporation.[3] Then, cool the solution to induce crystallization of the ammonium this compound.

  • Filtration and Drying: Filter the crystals using vacuum filtration and wash them with a small amount of cold deionized water. Dry the final product in an oven at a low temperature (e.g., 50-70°C) to avoid decomposition.[5][9]

Data Presentation

Table 1: Typical Reaction Parameters for this compound Synthesis

ParameterValue/RangeStarting MaterialReference
Reaction Temperature 90 - 110 °CNiobic Acid / Niobium Alkoxide[1]
Oxalic Acid Concentration 200 - 1000 g/LNiobic Acid[1]
Molar Ratio (Oxalic Acid:Nb) 1:1 to 10:1Niobium Compound[1]
pH for Crystallization (Ammonium Salt) 2.5 - 3.0Niobium Oxide[5]
Drying Temperature 50 - 150 °CThis compound[1][5]

Visualizations

experimental_workflow start Start: Nb₂O₅ + KHSO₄ fusion Fusion start->fusion leaching Leaching with Hot Water fusion->leaching washing Washing with Acetic Acid & Deionized Water leaching->washing waste Waste: Soluble Salts leaching->waste Removal of Potassium Salts complexation Complexation with Oxalic Acid & Ammonium Oxalate washing->complexation impurity_removal Impurity Removal washing->impurity_removal Removal of Residual Ions crystallization Evaporation & Cooling (Crystallization) complexation->crystallization filtration Filtration & Washing crystallization->filtration drying Drying filtration->drying product Final Product: High-Purity this compound drying->product

Caption: Workflow for the synthesis of high-purity this compound.

troubleshooting_tree start Problem: Incomplete Dissolution of Nb Precursor cause1 Check Temperature start->cause1 cause2 Check Oxalic Acid Concentration start->cause2 cause3 Check Reaction Time start->cause3 solution1a Is Temperature 90-110°C? cause1->solution1a solution2a Is Concentration 200-1000 g/L? cause2->solution2a solution3a Is Solution Clear? cause3->solution3a solution1b Increase Temperature solution1a->solution1b No solution2b Adjust Concentration solution2a->solution2b No solution3b Increase Reaction Time solution3a->solution3b No

Caption: Troubleshooting decision tree for incomplete dissolution.

References

Issues with niobium oxalate stability in acidic solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of niobium oxalate (B1200264) in acidic solutions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is niobium oxalate and why is it used in research?

A1: this compound, specifically ammonium (B1175870) this compound, is a water-soluble coordination complex of niobium.[1] It serves as a crucial precursor for creating advanced materials such as catalysts, electronic ceramics, and niobium-based nanoparticles for applications in drug delivery.[2][3] Its solubility in aqueous solutions makes it ideal for homogeneously incorporating niobium into various materials.[1]

Q2: What are the main challenges when working with this compound solutions?

A2: The primary challenge is maintaining the stability of the solution. This compound solutions are prone to hydrolysis and polymerization, which can lead to the precipitation of insoluble niobium species, particularly hydrated niobium pentoxide (Nb₂O₅·nH₂O).[4] Stability is highly dependent on pH, temperature, and the concentration of free oxalate ions in the solution.

Q3: How does pH affect the stability of this compound solutions?

A3: The pH of the solution is a critical factor. This compound solutions are generally stable in acidic conditions, specifically at a pH below 4.0.[4] As the pH rises above 4.0, the this compound complexes begin to hydrolyze, leading to the formation and precipitation of hydrated niobium oxide.[1][4]

Q4: Can I dissolve this compound in pure water?

A4: this compound has a low solubility in pure water.[1] To achieve a higher and more stable concentration, it is necessary to dissolve it in an aqueous solution of oxalic acid.[1] The excess oxalate ions help to stabilize the this compound complex and prevent precipitation.

Troubleshooting Guide

Q1: My this compound solution has turned cloudy and a white precipitate has formed. What is the cause and how can I resolve it?

A1: A cloudy appearance and white precipitate are typically due to the hydrolysis of the this compound complex and the formation of insoluble hydrated niobium oxide. This can be caused by several factors:

  • Incorrect pH: The pH of your solution may have risen above the stable acidic range (pH > 4.0).[4]

  • Insufficient Oxalic Acid: There may not be enough excess oxalic acid in the solution to maintain the stability of the niobium complex.[1]

  • Aging: Over time, this compound solutions can undergo polymerization, leading to insolubility. This is often referred to as "olation".[4]

To resolve this, you can try to re-acidify the solution by carefully adding a small amount of a dilute oxalic acid solution (not exceeding 0.2 M) while stirring.[4] It is recommended to prepare fresh solutions for your experiments to avoid issues related to aging.

Q2: I am having difficulty dissolving the this compound powder completely. What should I do?

A2: Complete dissolution can be challenging. Here are some tips:

  • Use an Oxalic Acid Solution: Instead of deionized water, dissolve the this compound powder in a pre-prepared aqueous solution of oxalic acid.[1]

  • Gentle Heating and Stirring: Gently heat the solution (e.g., to 70°C) and stir continuously to aid dissolution.[5]

  • Check the Molar Ratios: Ensure the molar ratio of oxalic acid to niobium is appropriate for the desired concentration, as described in established preparation protocols.[6]

Q3: The solubility of my this compound seems to vary between experiments. Why is this happening?

A3: The solubility of this compound is sensitive to temperature. As the temperature increases, the solubility significantly increases.[4][5] Ensure that you are consistent with the temperature at which you prepare and use your solutions to maintain reproducibility.

Quantitative Data on this compound Solubility

The solubility of ammonium this compound is influenced by temperature and the presence of excess oxalic acid.

ParameterConditionSolubility of Niobium (g/L)Reference
Temperature 20°C60[4]
Room Temperature (approx. 20-25°C)45[5]
70°C150[5]
80°C160[4]
Effect of Oxalic Acid Addition of dilute oxalic acid (≤0.2 M)Can increase solubility by 30-40% by weight[4]

Experimental Protocols

Protocol 1: Preparation of a Stable Ammonium this compound Solution

This protocol describes the preparation of a stable aqueous solution of ammonium this compound from niobium pentoxide (Nb₂O₅).

Materials:

  • Niobium pentoxide (Nb₂O₅)

  • Oxalic acid (H₂C₂O₄)

  • Ammonium hydroxide (B78521) (NH₄OH) (optional, for pH adjustment)

  • Deionized water

Procedure:

  • Prepare an Oxalic Acid Solution: Prepare an aqueous solution of oxalic acid. The concentration will depend on the desired final concentration of the this compound solution. A common starting point is a solution with a concentration between 200-1000 g/L of oxalic acid.[6][7]

  • Dissolution of Niobium Pentoxide:

    • Heat the oxalic acid solution to 90-110°C with constant stirring.[6]

    • Slowly add the niobium pentoxide powder to the hot oxalic acid solution. A typical molar ratio of oxalic acid to niobium is between 1:1 and 10:1.[6]

    • Continue heating and stirring for 10-30 minutes, or until the solution becomes completely clear.[6]

  • Crystallization and Filtration (Optional, for solid precursor synthesis):

    • If preparing the solid ammonium this compound, cool the clear solution to below 20°C to allow for crystallization.[6]

    • Filter the resulting crystals and dry them at an appropriate temperature (e.g., 150°C).[6]

  • Preparation of the Final Solution:

    • To prepare a solution of a specific concentration, dissolve the synthesized ammonium this compound crystals or a commercial source in an aqueous solution of oxalic acid with gentle heating and stirring.

  • pH Adjustment and Stabilization:

    • Measure the pH of the solution. If necessary, adjust the pH to be within the stable range of 0.2 to 4.0 using a dilute solution of oxalic acid or ammonium hydroxide.[4]

    • Store the solution in a tightly sealed container. It is recommended to use the solution relatively soon after preparation to minimize aging effects.[4]

Visualizations

Experimental Workflow for this compound Solution Preparation

G Workflow for Preparing Stable this compound Solution cluster_prep Preparation cluster_stabilization Stabilization A 1. Prepare Oxalic Acid Solution (200-1000 g/L) B 2. Heat Oxalic Acid Solution (90-110°C) with Stirring A->B C 3. Slowly Add Niobium Pentoxide (Molar Ratio 1:1 to 10:1) B->C D 4. Continue Heating and Stirring (10-30 min or until clear) C->D E 5. Cool Solution and Measure pH D->E F 6. Adjust pH to < 4.0 (if necessary) E->F G 7. Store in a Sealed Container F->G H Stable this compound Solution G->H

Caption: A flowchart illustrating the key steps for preparing a stable this compound solution.

Troubleshooting Precipitation in this compound Solutions

G Troubleshooting Precipitation in this compound Solutions Start Precipitate Observed in Solution Check_pH Is pH > 4.0? Start->Check_pH Check_Oxalate Is there sufficient excess oxalic acid? Check_pH->Check_Oxalate No Add_Acid Action: Add dilute oxalic acid to lower pH Check_pH->Add_Acid Yes Check_Age Is the solution old? Check_Oxalate->Check_Age Yes Add_More_Oxalate Action: Add more oxalic acid to stabilize the complex Check_Oxalate->Add_More_Oxalate No Prepare_New Action: Prepare a fresh solution Check_Age->Prepare_New Yes Resolved Issue Resolved Check_Age->Resolved No Add_Acid->Resolved Add_More_Oxalate->Resolved Prepare_New->Resolved

Caption: A decision tree to guide troubleshooting when precipitation occurs in this compound solutions.

References

Troubleshooting niobium oxalate precipitation from solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with niobium oxalate (B1200264) precipitation.

Frequently Asked Questions (FAQs)

Q1: Why is my niobium solution turning cloudy or forming a precipitate prematurely?

A1: Premature precipitation in niobium solutions is often due to hydrolysis. Niobium(V) ions have a strong tendency to hydrolyze in aqueous solutions, especially at a pH above 4.0, forming insoluble hydrated niobium pentoxide (Nb₂O₅·nH₂O).[1][2][3] To prevent this, it is crucial to maintain a low pH and ensure the presence of a sufficient concentration of a complexing agent like oxalic acid.

Q2: What is the role of oxalic acid in the precipitation process?

A2: Oxalic acid acts as a chelating agent, forming stable, water-soluble complexes with niobium(V) ions.[4][5] These oxalate complexes, such as [NbO(C₂O₄)₂]⁻ and [NbO(C₂O₄)₃]³⁻, prevent the premature hydrolysis and precipitation of niobium hydroxide (B78521) or oxide, allowing for controlled precipitation when desired.[6][7]

Q3: How does pH affect the stability of niobium oxalate solutions?

A3: The pH of the solution is a critical factor. This compound complexes are stable in acidic conditions (pH 0.2 to 4.0).[2] As the pH increases above 4.0, the oxalate complexes begin to decompose, leading to the polymerization of niobium species and the precipitation of hydrated niobium oxide.[2][3]

Q4: My dried this compound product is not dissolving in water. What could be the reason?

A4: The "aging" of ammonium (B1175870) this compound can lead to a loss of water molecules and polymerization between niobium ions and hydroxyl groups, resulting in a water-insoluble product.[2] To prevent this, it's important to control the drying process and consider the storage conditions of the final product. The addition of an ammonium salt during synthesis can also help prevent this olation process.[2]

Q5: What is the optimal temperature for dissolving ammonium this compound?

A5: The solubility of ammonium this compound in water is highly dependent on temperature. Higher temperatures significantly increase its solubility. For instance, at room temperature, the solubility is around 45 g Nb/L, which increases to 150 g Nb/L at 70°C.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound precipitation experiments.

Issue 1: Incomplete Precipitation of Niobium
Possible Cause Troubleshooting Step
Incorrect pH Ensure the final pH of the solution is adjusted to a range where niobium hydroxide or oxide precipitates. For precipitation as hydrated Nb₂O₅, a pH of 7-8 is effective.[6][9]
Insufficient Reagent Concentration Verify the molar ratios of the precipitating agent (e.g., ammonia) to the this compound complex.
Low Temperature Precipitation kinetics can be slow at lower temperatures. Consider gentle heating of the solution, but be mindful of potential changes in precipitate morphology.
Issue 2: Formation of a Gel-like Precipitate
Possible Cause Troubleshooting Step
Rapid pH Change Add the precipitating agent (e.g., NaOH or NH₄OH) slowly and with vigorous stirring to ensure a gradual and uniform pH change throughout the solution.
High Concentration of Niobium Dilute the initial this compound solution to a lower concentration before initiating precipitation.
Issue 3: Contamination of the Precipitate
Possible Cause Troubleshooting Step
Co-precipitation of Oxalates If precipitating with a base like Ca(OH)₂, insoluble calcium oxalate may co-precipitate. Consider using NaOH or NH₄OH for precipitation, as their oxalate salts are more soluble.[9]
Inadequate Washing Thoroughly wash the final precipitate with deionized water to remove any residual soluble salts. A final wash with a solvent like ethanol (B145695) can aid in drying.

Quantitative Data

Table 1: Solubility of Ammonium this compound in Water

Temperature (°C)Solubility (g Nb/L)
2060[2]
Room Temperature45[8]
70150[8]
80160[2]

Table 2: Thermal Decomposition of Ammonium this compound Complexes

ComplexTemperature (°C)Decomposition ProductReference
NH₄[NbO(C₂O₄)₂(H₂O)₂]·3H₂O125Loss of coordinated water[4][10]
NH₄[NbO(C₂O₄)₂(H₂O)₂]·3H₂O260–630Intermediate niobium-oxygen species[4]
NH₄[NbO(C₂O₄)₂(H₂O)₂]·3H₂O630Niobium pentoxide (Nb₂O₅)[4][10]
(NH₄)₃NbO(C₂O₄)₃·H₂O180-220Partial release of NH₄⁺ and oxalate ions[11]

Experimental Protocols

Protocol 1: Synthesis of Ammonium this compound from Niobium Pentoxide

This protocol is based on the method of fusing niobium pentoxide with a fluxing agent.[5]

  • Fusion: Mix niobium pentoxide (Nb₂O₅) with potassium bisulfate (KHSO₄) as a fluxing agent to lower the fusion temperature. Heat the mixture until a molten mass is formed.

  • Purification: Allow the fused mass to cool and then dissolve it in water with agitation and heating. This separates components based on density differences.

  • Washing: Wash the resulting material with a dilute acetic acid solution and then with deionized water at a controlled temperature to remove impurities. Use vacuum filtration to separate the solid.

  • Complexation: Add oxalic acid and ammonium oxalate in precise stoichiometric ratios to the purified niobium compound to form the ammonium this compound complex.

  • Crystallization and Drying: Cool the solution to induce crystallization of the ammonium this compound. Filter the crystals and dry them under vacuum.

Protocol 2: Precipitation of Hydrated Niobium Oxide from an Oxalic-Nitric Acid Solution

This protocol is adapted from a method for recovering niobium from acidic solutions.[6][9]

  • Solution Preparation: Prepare a solution of this compound in a nitric acid medium.

  • Neutralization: Slowly add a concentrated solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) with constant stirring.

  • pH Adjustment: Continue adding the base until the pH of the solution reaches 7-8. This will decompose the oxalate complexes and precipitate amorphous hydrated niobium oxide (Nb₂O₅·nH₂O).

  • Filtration and Washing: Filter the precipitate and wash it thoroughly with deionized water to remove any remaining oxalate and nitrate (B79036) ions.

  • Drying: Dry the precipitate in an oven at a suitable temperature to obtain the final product.

Visualizations

Precipitation_Troubleshooting_Workflow start Start: this compound Solution precipitation_step Initiate Precipitation (e.g., add base) start->precipitation_step observe Observe Outcome precipitation_step->observe success Successful Precipitation: Clean, Crystalline Product observe->success Clear Supernatant, Well-defined Solid incomplete Incomplete Precipitation observe->incomplete Cloudy Supernatant gel Gel-like Precipitate observe->gel Viscous, Gel-like Solid premature Premature Precipitation observe->premature Precipitate forms before adding precipitant check_ph Check & Adjust pH (Target: 7-8) incomplete->check_ph Troubleshoot check_reagents Verify Reagent Concentrations incomplete->check_reagents Troubleshoot slow_addition Slow Base Addition with Vigorous Stirring gel->slow_addition Troubleshoot dilute_solution Dilute Initial Niobium Solution gel->dilute_solution Troubleshoot stabilize_solution Ensure Sufficient Oxalic Acid & Low pH premature->stabilize_solution Troubleshoot check_ph->precipitation_step Retry check_reagents->precipitation_step Retry slow_addition->precipitation_step Retry dilute_solution->start Prepare new solution stabilize_solution->start Prepare new solution

Caption: Troubleshooting workflow for this compound precipitation.

Niobium_Hydrolysis_vs_Complexation cluster_0 Without Oxalic Acid cluster_1 With Oxalic Acid Nb_ion Nb⁵⁺ in H₂O Hydrolysis Hydrolysis (pH > 4) Nb_ion->Hydrolysis Precipitate Insoluble Nb₂O₅·nH₂O (Precipitate) Hydrolysis->Precipitate Nb_ion_ox Nb⁵⁺ in H₂O Complexation Complexation with Oxalic Acid (H₂C₂O₄) Nb_ion_ox->Complexation Soluble_complex Soluble [NbO(C₂O₄)ₓ]ⁿ⁻ (Stable Solution) Complexation->Soluble_complex

Caption: The role of oxalic acid in preventing niobium hydrolysis.

References

Reducing water consumption in niobium oxalate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of niobium oxalate (B1200264). Our aim is to facilitate a more efficient and sustainable synthesis process, with a particular focus on reducing water consumption.

Troubleshooting Guide

This guide addresses common issues encountered during niobium oxalate synthesis in a question-and-answer format, offering potential causes and solutions.

Issue IDQuestionPotential CausesSuggested Solutions
NO-SYN-001 Low Yield of this compound Crystals Incomplete reaction of the niobium precursor.- Ensure the complete solubilization of the niobium precursor compound (e.g., niobium pentoxide, hydrated niobium oxide) with oxalic acid and an ammonium (B1175870) salt.[1] - Verify the correct temperature and pressure conditions for the digestion/opening step to facilitate the formation of this compound anions.[1]
Suboptimal crystallization conditions.- Control the cooling temperature for crystallization and precipitation of ammonium this compound, ideally in the range of 4 to 22°C.[1] - Ensure the filtrate solution has reached the optimal density before cooling to promote efficient crystallization.[1]
NO-SYN-002 This compound Product is Insoluble in Water Product polymerization upon aging.- The addition of an ammonium salt during the synthesis process helps prevent polymerization of the final product, which can lead to insolubility.[1] - Store the final product in a dry, airtight container to minimize exposure to moisture, which can contribute to aging and polymerization.
Incorrect molecular structure.- Characterize the product using techniques like X-ray Diffraction (XRD) to confirm the desired monoclinic crystal structure of ammonium this compound, which is known to be water-soluble.[1]
NO-SYN-003 Final Product Contains Impurities Incomplete removal of excess oxalic acid.- After the initial digestion, cool the solution to allow for the crystallization and precipitation of excess oxalic acid, which can then be removed by filtration.[1]
Insufficient washing of the final product.- Implement a thorough washing protocol for the precipitated this compound crystals. The use of an aqueous acetic acid solution has been shown to be effective.[2][3][4]
NO-SYN-004 High Water Consumption During Synthesis Traditional washing protocols.- Replace traditional water washing with an optimized protocol using an aqueous acetic acid solution. This method has been demonstrated to reduce water consumption by up to 75% in the washing stage without compromising product quality.[2][3][4]
Inefficient process design.- Implement a process that allows for the recycling of excess oxalic acid, reducing the overall water and reagent usage.[1]

Frequently Asked Questions (FAQs)

1. What is the typical composition of ammonium this compound?

Ammonium this compound is a complex salt. One common form is ammonium diaquadioxalateoxoniobate(V) dihydrate, with the formula NH₄[NbO(C₂O₄)₂(H₂O)₂]·(H₂O)₂.[1] The niobium content in the final product can range from 5 to 30% by weight.[1]

2. What are the key steps in a conventional ammonium this compound synthesis?

A typical synthesis process involves the following steps:

  • Digestion/Opening: A niobium precursor (like niobium pentoxide or hydrated niobium oxide) is reacted with oxalic acid and an ammonium salt in an aqueous solution.[1]

  • Dilution and Cooling: The resulting solution is diluted with deionized water and cooled to precipitate excess oxalic acid.[1]

  • Filtration: The precipitated oxalic acid is removed by filtration and can be recycled.[1]

  • Evaporation: The filtrate is evaporated to an optimal density.[1]

  • Crystallization: A new amount of an ammonium salt is added, and the solution is cooled to crystallize the ammonium this compound.[1]

  • Filtration and Drying: The crystals are filtered and dried to obtain the final product.[1]

3. How can I significantly reduce water consumption in my synthesis?

A key innovation for reducing water usage is to optimize the washing step of the fused or precipitated material. Replacing traditional water washing with an aqueous acetic acid solution wash has been shown to decrease water consumption by as much as 75%.[2][3][4] Additionally, designing the process to recycle excess oxalic acid can contribute to a more sustainable protocol.[1]

4. What are the recommended starting materials for the synthesis?

Commonly used niobium precursors include niobium pentoxide (Nb₂O₅), hydrated niobium oxide, potassium niobate, and sodium niobate.[1] Oxalic acid and an ammonium salt (such as ammonium oxalate, chloride, acetate, hydroxide, or nitrate) are also required.[1] For laboratory-scale synthesis starting from niobium pentoxide, potassium bisulfate (KHSO₄) can be used as a fluxing agent to lower the fusion temperature.[2]

5. What analytical techniques are used to characterize the final product?

The synthesized ammonium this compound is typically characterized using:

  • X-ray Diffraction (XRD): To confirm the crystalline structure.[2][3]

  • Scanning Electron Microscopy (SEM): To analyze the particle morphology.[2][3]

  • Energy Dispersive X-Ray Spectroscopy (EDS): To determine the elemental composition.[2][3]

  • Thermogravimetric Analysis (TGA): To assess thermal stability.[2][3]

Experimental Protocols

Protocol 1: Water-Efficient Ammonium this compound Synthesis

This protocol is based on a method that achieves a 75% reduction in water consumption.[2][3][4]

Materials:

  • Niobium pentoxide (Nb₂O₅)

  • Potassium bisulfate (KHSO₄)

  • Deionized water

  • Oxalic acid

  • Ammonium oxalate

  • Aqueous acetic acid solution

Procedure:

  • Fusion: Mix Nb₂O₅ and KHSO₄ (as a fluxing agent) and heat until a homogenous melt is formed.

  • Cooling and Grinding: Allow the melt to cool and then grind it into a fine powder.

  • Leaching: Leach the powder with water.

  • Complexation: Complex the leached material with oxalic acid and ammonium oxalate.

  • Washing (Water-Reduction Step): Instead of a traditional water wash, wash the complex with an aqueous acetic acid solution. This step is critical for reducing water consumption.

  • Filtration and Drying: Filter the resulting precipitate and dry it to obtain ammonium this compound.

Visualizations

Below are diagrams illustrating key workflows and logical relationships in this compound synthesis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Purification cluster_crystallization Crystallization cluster_final Final Product start Start: Niobium Precursor (e.g., Nb2O5) reagents Add Oxalic Acid & Ammonium Salt start->reagents digestion Digestion / Opening reagents->digestion dilution Dilution with Deionized Water digestion->dilution cooling1 Cooling & Oxalic Acid Precipitation dilution->cooling1 filtration1 Filtration (Recycle Oxalic Acid) cooling1->filtration1 evaporation Evaporation to Optimal Density filtration1->evaporation add_salt Add Ammonium Salt evaporation->add_salt cooling2 Cooling & this compound Crystallization add_salt->cooling2 filtration2 Filtration & Washing cooling2->filtration2 drying Drying filtration2->drying end_product Final Product: Ammonium this compound drying->end_product

Caption: Conventional Ammonium this compound Synthesis Workflow.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Low Yield cause1 Incomplete Reaction of Niobium Precursor issue->cause1 cause2 Suboptimal Crystallization Conditions issue->cause2 solution1a Ensure Complete Solubilization cause1->solution1a solution1b Verify Reaction Temperature & Pressure cause1->solution1b solution2a Control Cooling Temperature (4-22°C) cause2->solution2a solution2b Optimize Filtrate Density Pre-Cooling cause2->solution2b

Caption: Troubleshooting Logic for Low this compound Yield.

References

Avoiding undesirable metal oxalate precipitation in multicomponent systems.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the unwanted precipitation of metal oxalates in multicomponent systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of unintentional metal oxalate (B1200264) precipitation?

A1: Metal oxalate precipitation is typically triggered when the ion activity product of the metal cation and the oxalate anion exceeds the solubility product constant (Ksp).[1] Key factors that lead to this include:

  • Supersaturation : Occurs when the concentration of a substance in solution surpasses its equilibrium solubility.[2] This is a primary driver for precipitation.

  • pH Shifts : The solubility of metal oxalates is highly dependent on pH. An increase in pH can deprotonate oxalic acid, increasing the concentration of free oxalate ions available to precipitate with metal cations.[3][4][5]

  • Solvent/Antisolvent Effects : When a substance is dissolved in a good solvent (e.g., an organic co-solvent) and then introduced to an antisolvent (e.g., an aqueous buffer) where its solubility is lower, precipitation can occur.[2]

  • Temperature Changes : While solubility often increases with temperature, cooling a saturated solution can lead to precipitation. Some solutions may precipitate upon heating as well.[4][6]

  • Chemical Incompatibility : Introducing a reagent that is incompatible with the metal-oxalate solution, such as a strong base, can induce precipitation.[6]

Q2: How does pH specifically influence the solubility of metal oxalates?

A2: The solubility of metal oxalates is strongly influenced by pH because the oxalate anion (C₂O₄²⁻) is the conjugate base of a weak acid, oxalic acid (H₂C₂O₄).[7]

  • In acidic conditions (low pH) , the oxalate ion becomes protonated to form hydrogen oxalate (HC₂O₄⁻) and oxalic acid (H₂C₂O₄). This reduces the concentration of free oxalate ions (C₂O₄²⁻) in the solution, thus preventing the Ksp from being exceeded and increasing the overall solubility of the metal oxalate salt.[3][7] For instance, vanadyl oxalate solutions are stable at a pH below 3 to prevent hydrolysis and precipitation.[6]

  • In neutral or alkaline conditions (higher pH) , the equilibrium shifts towards the deprotonated oxalate ion (C₂O₄²⁻).[4] This significant increase in the free oxalate concentration can easily lead to the ion product exceeding the Ksp, causing the metal oxalate to precipitate out of the solution.[5]

Q3: What is the role of chelating agents in preventing precipitation, and how do they work?

A3: Chelating agents are molecules that can form multiple bonds with a single metal ion, creating a stable, soluble complex called a chelate.[8] This process prevents the metal ion from being available to react with oxalate anions, thereby inhibiting precipitation.[9][10]

  • Mechanism : The chelating agent essentially sequesters the metal ion. For chelation to be effective, the bond between the chelating agent and the metal ion must be stronger than the potential bond between the metal and the oxalate.[9]

  • Examples : Common chelating agents include ethylenediaminetetraacetic acid (EDTA), citric acid, and d-penicillamine.[9][10] The choice of chelator is critical, as their binding affinities for different metals vary. For example, EDTA's binding affinity hierarchy is Cr²⁺ > Fe³⁺ > Cu²⁺ > Pb²⁺ > Zn²⁺ > Cd²⁺ > Co²⁺ > Fe²⁺ > Mn²⁺ > Ca²⁺ > Mg²⁺.[9]

Q4: What analytical techniques are recommended for identifying and characterizing metal oxalate precipitates?

A4: To confirm the identity of a suspected metal oxalate precipitate, several analytical methods are highly reliable:

  • Powder X-ray Diffraction (pXRD) : This is one of the most definitive methods for identifying crystalline structures, including various metal oxalate hydrates.[11]

  • Infrared (IR) Spectroscopy : IR spectroscopy can identify the characteristic vibrational modes of the oxalate group within the precipitate.[11]

  • Raman Spectroscopy : This technique is also used to identify the chemical structure of the precipitate and can be particularly useful for in-situ analysis.[11][12]

  • Thermogravimetric Analysis (TGA) : TGA can help determine the hydration state of the metal oxalate precipitate by measuring weight loss upon heating.[13]

Troubleshooting Guides

This section addresses specific precipitation scenarios you may encounter during your experiments.

Scenario 1: A precipitate forms immediately upon mixing two or more solutions.
Potential Cause Troubleshooting Action
High Supersaturation Decrease the concentration of one or all reactant solutions. Add the solutions more slowly and with vigorous stirring to avoid localized high concentrations.[2]
Chemical Incompatibility The added reagents are likely incompatible. Review the chemical properties of all components. Perform a small-scale compatibility test before mixing larger volumes.[6]
Rapid pH Shift The pH of the final mixture is in a range where the metal oxalate is insoluble. Measure the final pH. Pre-adjust the pH of one of the solutions before mixing to ensure the final pH remains in a stable range.[2]
Scenario 2: A precipitate forms slowly over time, during storage, or after a temperature change.
Potential Cause Troubleshooting Action
Temperature Fluctuation The solution was likely prepared at a higher temperature and precipitation occurred upon cooling to room temperature.[6] To redissolve, gentle heating with stirring may be effective. For storage, maintain a constant temperature known to ensure solubility.[6]
Slow Nucleation/Crystal Growth The solution is metastable (supersaturated but not yet precipitating). The formation of nucleation sites over time leads to crystal growth.[14] Consider adding a precipitation inhibitor like a polymer (e.g., HPMC) or surfactant to the formulation.[14][15]
Degradation One of the components may be degrading over time into a less soluble species. Investigate the stability of all components under the storage conditions.
Scenario 3: A precipitate appears after adjusting the pH of the solution.
Potential Cause Troubleshooting Action
Exceeding Solubility at Target pH The target pH is in a range where the metal oxalate has low solubility.[4] You have likely crossed the solubility threshold for your compound's concentration.
Action 1 Determine the pH-solubility profile of your system to identify the optimal pH range for maximum solubility (See Experimental Protocol 1).
Action 2 If the target pH cannot be changed, you must lower the concentration of the metal or oxalate source, or introduce a solubilizing agent (e.g., chelator, co-solvent).[16]

Data Presentation: Solubility of Metal Oxalates

The tendency of a metal oxalate to precipitate is governed by its solubility product constant (Ksp). A lower Ksp value indicates lower solubility and a higher likelihood of precipitation.

Table 1: Solubility Product Constants (Ksp) of Various Metal Oxalates at ~25°C

CompoundFormulaKsp
Barium OxalateBaC₂O₄2.3 x 10⁻⁸[17]
Cadmium OxalateCdC₂O₄1.4 x 10⁻⁸[18]
Calcium OxalateCaC₂O₄2.3 x 10⁻⁹[19]
Copper(II) OxalateCuC₂O₄4.4 x 10⁻¹⁰
Iron(II) OxalateFeC₂O₄3.2 x 10⁻⁷
Lead(II) OxalatePbC₂O₄8.3 x 10⁻¹²
Magnesium OxalateMgC₂O₄4.8 x 10⁻⁶
Manganese(II) OxalateMnC₂O₄2.8 x 10⁻⁷
Nickel(II) OxalateNiC₂O₄4.0 x 10⁻¹⁰
Silver OxalateAg₂C₂O₄5.4 x 10⁻¹²
Strontium OxalateSrC₂O₄1.6 x 10⁻⁷
Zinc OxalateZnC₂O₄2.7 x 10⁻⁸

Note: Ksp values can vary slightly depending on the source and experimental conditions.

Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile

This protocol helps identify the optimal pH range to maintain solubility and avoid precipitation.

Objective: To quantify the solubility of a compound of interest across a range of pH values.

Methodology:

  • Preparation : Prepare a series of buffers at different pH values (e.g., from pH 2 to pH 10).

  • Suspension Creation : Add an excess amount of the solid metal oxalate to vials containing each buffer solution. This ensures that a saturated solution is formed.

  • Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to allow the solution to reach equilibrium.[2]

  • Sample Collection and Filtration : Withdraw an aliquot from each vial. Immediately filter the sample using a fine-pore syringe filter (e.g., 0.22 µm) to remove all undissolved solids.[2]

  • Quantification : Analyze the concentration of the dissolved metal ion in the clear filtrate using a suitable analytical method, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

  • Data Analysis : Plot the measured solubility (concentration) as a function of the final measured pH of each buffer to generate the pH-solubility profile.[2]

Protocol 2: Screening for Effective Precipitation Inhibitors

Objective: To evaluate the effectiveness of different agents (e.g., chelators, polymers) at preventing precipitation.

Methodology:

  • Prepare Supersaturated Solution : Create a stock solution of your metal salt and oxalate source under conditions where they are initially soluble (e.g., at a low pH or with a co-solvent).

  • Prepare Inhibitor Solutions : Create stock solutions of the potential precipitation inhibitors (e.g., EDTA, HPMC, Pluronic F127) at various concentrations.[15]

  • Initiate Precipitation : In a series of vials, induce precipitation by, for example, adjusting the pH to a problematic level or diluting the co-solvent stock into an aqueous buffer.[2][15]

  • Add Inhibitors : To each vial (except for a negative control), add one of the inhibitor solutions.

  • Monitor Precipitation : Observe the solutions over time. Monitor the onset and extent of precipitation by measuring turbidity (e.g., using a nephelometer or UV-Vis spectrophotometer at a suitable wavelength).

  • Data Analysis : Compare the time to the onset of precipitation and the total amount of precipitate formed in the presence of different inhibitors and concentrations. The most effective inhibitor will significantly delay or prevent the increase in turbidity compared to the control.[2]

Visualizations and Workflows

Troubleshooting Workflow for Unexpected Precipitation

G start Precipitate Observed q1 When did it occur? start->q1 a1_immediate Immediately on Mixing q1->a1_immediate Immediately a2_storage Over Time / Storage q1->a2_storage Over Time a3_ph After pH Adjustment q1->a3_ph pH Change sol1 Check for: - High Concentration - Reagent Incompatibility - Rapid pH Shift a1_immediate->sol1 sol2 Check for: - Temperature Fluctuation - Slow Nucleation - Degradation a2_storage->sol2 sol3 Determine pH-Solubility Profile (See Protocol 1) a3_ph->sol3

Caption: A logical workflow for diagnosing the cause of unexpected precipitation.

Mechanism of pH Control to Prevent Precipitation

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Neutral/Alkaline) h2c2o4 H₂C₂O₄ (Oxalic Acid) (Dominant) hc2o4 HC₂O₄⁻ h2c2o4->hc2o4 Proton Dissociation c2o4 C₂O₄²⁻ (Low Conc.) hc2o4->c2o4 Proton Dissociation result_low Soluble System (No Precipitation) c2o4->result_low [M²⁺][C₂O₄²⁻] < Ksp metal_ion_low Metal Ion (M²⁺) metal_ion_low->result_low c2o4_high C₂O₄²⁻ (Oxalate Ion) (Dominant) precipitate MC₂O₄↓ (Precipitate) c2o4_high->precipitate metal_ion_high Metal Ion (M²⁺) metal_ion_high->precipitate [M²⁺][C₂O₄²⁻] > Ksp

Caption: How pH affects oxalate speciation and influences precipitation.

Mechanism of Chelation to Prevent Precipitation

G cluster_no_chelation Without Chelating Agent cluster_chelation With Chelating Agent metal_ion Free Metal Ion (M²⁺) precipitate Metal Oxalate Precipitate (MC₂O₄↓) metal_ion->precipitate oxalate_ion Oxalate Ion (C₂O₄²⁻) oxalate_ion->precipitate metal_ion2 Free Metal Ion (M²⁺) chelated_complex Soluble Metal-Chelate Complex [M(EDTA)]²⁻ metal_ion2->chelated_complex chelator Chelating Agent (e.g., EDTA) chelator->chelated_complex oxalate_ion2 Oxalate Ion (C₂O₄²⁻)

Caption: How a chelating agent sequesters a metal ion to prevent precipitation.

References

Best practices for storing and handling niobium oxalate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling niobium oxalate (B1200264), along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the appropriate way to store niobium oxalate?

A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] It is stable under normal conditions and in contact with air at room temperature.[2]

Q2: What are the primary hazards associated with handling this compound?

A2: this compound is harmful if swallowed or in contact with skin.[3][4] It is crucial to avoid dust formation and inhalation.[4]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, it is essential to wear protective gloves, protective clothing, eye protection (safety glasses with side shields or goggles), and face protection.[1][4] If dust formation is likely, a NIOSH/MSHA or European Standard EN 149:2001 approved respirator is recommended.[3]

Q4: Is this compound soluble in water?

A4: this compound has limited solubility in pure water but is soluble in aqueous solutions of oxalic acid.[5][6] The solubility of ammonium (B1175870) this compound, a common form, increases with temperature. At room temperature, the concentration can reach 45 g Nb/L, which increases to 150 g Nb/L at 70°C.[7] The addition of oxalic acid can further enhance its solubility.[2][7]

Q5: What is the thermal stability of this compound?

A5: The thermal decomposition of this compound complexes occurs in stages. For instance, ammonium this compound monohydrate begins to lose water at around 98°C to 145°C.[8] Further decomposition with the release of ammonia, carbon dioxide, and carbon monoxide occurs at higher temperatures, with the material becoming amorphous above 250°C.[8][9] The final decomposition product upon calcination at high temperatures (e.g., 630°C) is niobium pentoxide (Nb₂O₅).[6]

Troubleshooting Guides

This section addresses common problems that may arise during experiments involving this compound.

Issue 1: this compound is not dissolving completely in water.

  • Cause: this compound has low solubility in pure water.

  • Solution: Dissolve the this compound in an aqueous solution of oxalic acid.[5][6] Increasing the temperature of the solution can also improve solubility.[7] For ammonium this compound, concentrations of 45 g Nb/L at room temperature and up to 150 g Nb/L at 70°C can be achieved.[7]

Issue 2: A precipitate forms unexpectedly in the this compound solution.

  • Cause 1: pH of the solution is too high.

    • Explanation: At a pH above 4.0, this compound ions can polymerize, leading to the precipitation of hydrated niobium pentoxide (Nb₂O₅·nH₂O).[2]

    • Solution: Maintain the pH of the solution below 4.0 to ensure the stability of the this compound complex in solution.[2]

  • Cause 2: High concentration of oxalic acid.

    • Explanation: While oxalic acid improves the solubility of this compound, excessively high concentrations can lead to the precipitation of both this compound and oxalic acid.[5]

    • Solution: Refer to solubility curves to determine the optimal concentration of oxalic acid for your desired this compound concentration.[5]

  • Cause 3: Aging of the solution.

    • Explanation: Over time, aqueous solutions of this compound can undergo polymerization, a process known as olation, resulting in the formation of a water-insoluble product.[2]

    • Solution: Prepare fresh solutions of this compound for your experiments whenever possible. The addition of an ammonium salt, such as ammonium oxalate, can help prevent this polymerization.[2]

Issue 3: Unexpected color change in the solution.

  • Cause: The presence of impurities or the formation of different niobium ionic species.

  • Explanation: The relative concentrations of different this compound ionic species in solution are dependent on the pH and the concentration of oxalic acid.[5] While this compound solutions are typically colorless, the presence of contaminants or shifts in the equilibrium between these species could potentially lead to color changes.

  • Solution: Ensure high-purity this compound is used. Control the pH and oxalic acid concentration of your solution carefully. Use characterization techniques like Raman spectroscopy to identify the niobium species present in your solution if necessary.[5]

Quantitative Data

Table 1: Solubility of Ammonium this compound (NAmOx) in Water

TemperatureNiobium Concentration (g Nb/L)
Room Temperature45
70°C150

Data sourced from TANiOBIS GmbH.[7]

Table 2: Thermal Decomposition Stages of Monohydrated Ammonium Tris(oxalate)niobate in Argon

Temperature Range (°C)Mass Loss Event
98 - 145Evaporation of humidity
180 - 220Partial release of NH₃ and CO₂
240 - 300Intense release of NH₃, CO₂, CO, and hydration water; crystal structure becomes amorphous
~600Evolution of residual carbon as CO₂

Data sourced from Medeiros et al.[8]

Experimental Protocols

Protocol 1: Preparation of Supported Niobium Oxide Catalysts via Incipient Wetness Impregnation

This protocol describes the preparation of supported niobium oxide catalysts on an alumina (B75360) (Al₂O₃) support using an aqueous solution of this compound.

Materials:

  • This compound

  • Oxalic acid

  • Ammonium hydroxide

  • Alumina (Al₂O₃) support (e.g., Harshaw, 180 m²/g)

  • Deionized water

Procedure:

  • Prepare the Impregnation Solution:

    • Dissolve a calculated amount of this compound in an aqueous solution of oxalic acid. The concentration of oxalic acid should be optimized to ensure complete dissolution of the this compound.[5]

    • Adjust the pH of the solution to the desired level (between 0.50 and 5.00) by adding ammonium hydroxide. The pH will influence the this compound species present in the solution.[5]

  • Impregnation:

    • Add the prepared this compound solution to the Al₂O₃ support dropwise until the pores of the support are completely filled (incipient wetness).

  • Drying:

    • Dry the impregnated support at 110-120°C for 16 hours.[5]

  • Calcination:

    • Calcine the dried material at 500°C in a stream of dry air for 16 hours to decompose the oxalate and form niobium oxide on the support.[5]

Protocol 2: Hydrothermal Synthesis of Spiky Niobium Oxide Nanoparticles

This protocol details the synthesis of spiky niobium oxide nanoparticles from a this compound solution.[10]

Materials:

  • This compound solution (with varying niobium concentrations, e.g., 20 mM)

  • Autoclave

Procedure:

  • Preparation:

    • Prepare an aqueous solution of this compound with the desired niobium concentration.

  • Hydrothermal Treatment:

    • Transfer the this compound solution to a Teflon-lined stainless steel autoclave.

    • Heat the autoclave to 200°C and maintain this temperature for 2 hours.[10]

  • Cooling and Collection:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the resulting white precipitate by centrifugation.

  • Washing:

    • Wash the precipitate with deionized water and ethanol (B145695) several times to remove any unreacted precursors and byproducts.

  • Drying:

    • Dry the final product in an oven at a suitable temperature (e.g., 60°C).

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_synthesis Nanoparticle Synthesis A This compound C Mix and Dissolve A->C B Aqueous Oxalic Acid B->C D Hydrothermal Treatment (200°C, 2h) C->D E Cooling and Precipitation D->E F Centrifugation E->F G Washing (Water/Ethanol) F->G H Drying G->H I Spiky Niobium Oxide Nanoparticles H->I

Caption: Workflow for the hydrothermal synthesis of spiky niobium oxide nanoparticles.

troubleshooting_logic Start Issue: Precipitate in This compound Solution Q1 Is the pH > 4.0? Start->Q1 A1 Lower pH to < 4.0 Q1->A1 Yes Q2 Is Oxalic Acid Concentration Too High? Q1->Q2 No End Solution Stable A1->End A2 Optimize Oxalic Acid Concentration Q2->A2 Yes Q3 Is the Solution Old? Q2->Q3 No A2->End A3 Prepare Fresh Solution Q3->A3 Yes Q3->End No A3->End

Caption: Troubleshooting guide for unexpected precipitation in this compound solutions.

References

Technical Support Center: Optimizing ANO-Catalyzed Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during asymmetric synthesis using Amino-Naphthoxazole (ANO) catalysts. The information is tailored for researchers, scientists, and drug development professionals to help optimize their experiments for higher yields and enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is an ANO-catalyst and what are its primary applications?

A1: An ANO-catalyst is a type of chiral catalyst that incorporates an aminomethyl-naphthoxazole ligand. These catalysts are designed for asymmetric synthesis, where the goal is to produce a specific stereoisomer of a chiral molecule.[1] The unique structure of the ANO ligand creates a chiral environment around the metal center, which directs the stereochemical outcome of the reaction.[2] They are particularly useful in the synthesis of pharmaceuticals and other biologically active compounds where stereochemistry is critical for efficacy and safety.[3]

Q2: How do I choose the appropriate metal precursor for my ANO-ligand?

A2: The choice of metal precursor is crucial and depends on the specific reaction you are performing. Common metal precursors for chiral ligands like ANO include copper, rhodium, palladium, and iridium salts.[1][4] The selection often depends on the desired catalytic activity and the nature of the substrates. For instance, copper and zinc complexes are commonly used in asymmetric nitroaldol (Henry) reactions.[5] It is recommended to screen a variety of metal salts to find the optimal one for your specific transformation.[5][6]

Q3: What are the key reaction parameters to consider for optimization?

A3: The key parameters for optimizing an ANO-catalyzed reaction include:

  • Catalyst Loading: The amount of catalyst used can impact both the reaction rate and cost-effectiveness.

  • Temperature: Temperature can affect reaction rate, enantioselectivity, and the formation of byproducts.[5]

  • Solvent: The polarity and coordinating ability of the solvent can significantly influence the catalyst's activity and selectivity.[6]

  • Reactant Concentration: The concentration of your starting materials can affect the reaction kinetics.

  • Additives: Sometimes, the addition of a co-catalyst or an additive can enhance the reaction's performance.[6]

Q4: How can I monitor the progress of my ANO-catalyzed reaction?

A4: The progress of the reaction can be monitored using standard analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).[5] For determining the enantiomeric excess (ee%) of your product, chiral HPLC or chiral GC is typically required.

Troubleshooting Guide

Issue 1: Low or No Product Yield

If you are observing a low yield or no formation of your desired product, consider the following potential causes and solutions:

Potential Cause Suggested Solution
Inactive Catalyst Ensure the ANO-ligand and metal precursor are pure and dry. Some catalysts are sensitive to air and moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).[5] Prepare fresh catalyst before use.
Incorrect Reaction Temperature The reaction may be too slow at the current temperature. Try incrementally increasing the temperature. Conversely, high temperatures might lead to catalyst decomposition or side reactions.[5]
Inappropriate Solvent The solvent may not be suitable for the reaction. Screen a range of solvents with varying polarities.
Insufficient Reaction Time The reaction may not have reached completion. Monitor the reaction over a longer period using TLC or HPLC to determine the optimal reaction time.[5]
Issue 2: Poor Enantioselectivity (Low ee%)

Achieving high enantioselectivity is a primary goal in asymmetric catalysis. If you are observing low enantiomeric excess, here are some parameters to optimize:

Parameter to Optimize Troubleshooting Steps
Chiral Ligand/Metal Combination The interaction between the ANO-ligand and the metal center is critical for enantioselectivity.[5] Try different metal salts with your ANO-ligand. In some cases, changing the metal can even reverse the enantioselectivity.[6]
Reaction Temperature Lowering the reaction temperature often increases enantioselectivity, although it may slow down the reaction rate.[5]
Solvent Effects The solvent can influence the conformation of the catalyst-substrate complex. Test a variety of solvents to find the one that gives the best stereochemical induction.[6]
Additives Certain additives can influence the chiral environment. Consider screening additives if your reaction system is known to be sensitive to them.[6]
Issue 3: Formation of Side Products

The presence of unexpected side products can complicate purification and reduce the yield of your desired product.

Potential Cause Suggested Solution
Reaction Temperature is Too High Higher temperatures can sometimes lead to the formation of byproducts.[5] Try running the reaction at a lower temperature.
Incorrect Stoichiometry An excess of one reactant might lead to side reactions. Ensure the stoichiometry of your reactants is correct.
Catalyst Decomposition The catalyst may be decomposing under the reaction conditions, leading to non-selective catalysis. Ensure the reaction conditions are not too harsh for the catalyst.

Experimental Protocols

General Protocol for a Model Asymmetric Aldol (B89426) Reaction using a Cu(II)-ANO Catalyst

This protocol describes a general procedure for the asymmetric aldol reaction between an aldehyde and a nucleophile, catalyzed by a Cu(II)-ANO complex.

1. Catalyst Preparation (in-situ):

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the ANO-ligand (0.011 mmol).

  • Add the copper salt (e.g., Cu(OTf)₂) (0.010 mmol).

  • Add 1.0 mL of a dry, degassed solvent (e.g., dichloromethane (B109758) or toluene).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the chiral complex.[5]

2. Reaction Setup:

  • Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).[5]

  • To the cooled catalyst solution, add the aldehyde (0.5 mmol).

  • Add the nucleophile (e.g., a silyl (B83357) enol ether) (0.6 mmol).

3. Reaction Monitoring and Work-up:

  • Stir the reaction mixture at the set temperature and monitor its progress by thin-layer chromatography (TLC).[5]

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.[5]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).[5]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess of the purified product using chiral HPLC.

Visualizations

ANO-Catalyzed Reaction Cycle Hypothetical Catalytic Cycle for an ANO-Catalyzed Reaction Catalyst ANO-Cu(II) Catalyst Substrate_Binding Substrate Coordination Catalyst->Substrate_Binding + Substrates Transition_State Diastereomeric Transition State Substrate_Binding->Transition_State Forms Chiral Pocket Product_Formation Product Release Transition_State->Product_Formation Stereoselective Reaction Catalyst_Regeneration Catalyst Regeneration Product_Formation->Catalyst_Regeneration - Product Catalyst_Regeneration->Catalyst

Caption: Hypothetical catalytic cycle for an ANO-catalyzed reaction.

Experimental_Workflow_for_Optimization Experimental Workflow for Reaction Optimization start Define Reaction screen_catalyst Screen ANO-Metal Catalyst start->screen_catalyst screen_solvent Screen Solvents screen_catalyst->screen_solvent optimize_temp Optimize Temperature screen_solvent->optimize_temp optimize_conc Optimize Concentration optimize_temp->optimize_conc analyze Analyze Yield and ee% optimize_conc->analyze analyze->screen_catalyst Low Yield/ee% end Optimal Conditions Found analyze->end High Yield/ee%

Caption: A general workflow for optimizing ANO-catalyzed reactions.

Troubleshooting_Logic Troubleshooting Decision Tree for ANO-Catalyzed Synthesis start Problem with Reaction check_yield Is the yield low? start->check_yield check_ee Is the ee% low? check_yield->check_ee No inactive_catalyst Check catalyst activity and reaction time/temp check_yield->inactive_catalyst Yes side_products Are there side products? check_ee->side_products No optimize_ligand_metal Optimize ligand/metal ratio, solvent, and temperature check_ee->optimize_ligand_metal Yes adjust_conditions Adjust temperature and reactant stoichiometry side_products->adjust_conditions Yes success Problem Resolved side_products->success No inactive_catalyst->success optimize_ligand_metal->success adjust_conditions->success

Caption: A troubleshooting decision tree for common issues.

References

Validation & Comparative

A Comparative Guide to Niobium Oxide Synthesis: Characterization of Niobium Oxide Prepared from Niobium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of niobium oxide (Nb₂O₅) synthesized from a niobium oxalate (B1200264) precursor with materials prepared through other common synthesis routes, namely the sol-gel and hydrothermal methods. The choice of synthesis method significantly influences the physicochemical properties of the resulting niobium oxide, which in turn dictates its performance in various applications, including catalysis, photocatalysis, and as a biomaterial. This document presents a detailed characterization of niobium oxide derived from niobium oxalate, supported by experimental data and protocols, to aid researchers in selecting the optimal synthesis strategy for their specific needs.

Performance Comparison of Niobium Oxide Synthesis Methods

The synthesis method has a profound impact on the crystalline structure, morphology, surface area, and acidic properties of niobium oxide. The following table summarizes the key characteristics of Nb₂O₅ prepared via thermal decomposition of this compound, the sol-gel method, and the hydrothermal method.

PropertyThis compound DecompositionSol-Gel MethodHydrothermal Method
Precursors This compound, Ammonium (B1175870) this compoundNiobium alkoxides (e.g., niobium (V) ethoxide), Niobium chlorideNiobium salts (e.g., niobium chloride), Ammonium this compound
Typical Morphology Irregular particles, nanorodsNanoparticles, thin films[1]Nanorods, nanowires, spiky nanoparticles[2][3]
Crystallinity Typically requires post-synthesis calcination to achieve desired crystalline phase (e.g., orthorhombic T-Nb₂O₅)Amorphous as-synthesized, requires calcination for crystallizationCan yield crystalline phases directly, depending on temperature and time
Surface Area (BET) Moderate to high, dependent on calcination temperatureGenerally high, can be tailored by synthesis parameters[4]Variable, can achieve high surface area with controlled morphology
Particle/Crystallite Size 25 - 65 nm (after calcination)[4]4.5 nm (highly crystallized nanoparticles)[4]Can be tuned from 80 to 300 nm[3]
Key Advantages Simple procedure, higher reactivity of precursor compared to commercial Nb₂O₅[5]Good control over particle size and homogeneityExcellent control over morphology and crystallinity
Key Disadvantages Can produce mixed phases if not carefully controlledPrecursors can be expensive and sensitive to moistureRequires specialized high-pressure equipment (autoclave)
Band Gap (eV) 3.32 - 3.40 eV[4]~3.4 eV[4]Not explicitly found for direct comparison

Experimental Protocols

Detailed methodologies for the synthesis of niobium oxide via the three compared methods are provided below. These protocols are based on procedures reported in the scientific literature.

Synthesis of Niobium Oxide from this compound (Thermal Decomposition)

This method involves the direct calcination of a this compound precursor to yield niobium oxide.

Materials:

  • Ammonium this compound ((NH₄)H₂[NbO(C₂O₄)₃]·3H₂O)

  • Furnace

Procedure:

  • Place a known amount of ammonium this compound precursor into a ceramic crucible.

  • Heat the crucible in a furnace under an air atmosphere.

  • The temperature is ramped up to a specific calcination temperature, typically between 500°C and 750°C.[4]

  • Maintain the temperature for a set duration (e.g., 2-4 hours) to ensure complete decomposition of the oxalate and formation of the desired niobium oxide phase.

  • Allow the furnace to cool down to room temperature naturally.

  • The resulting white or yellowish powder is the niobium oxide.

Sol-Gel Synthesis of Niobium Oxide

This "wet chemical" process involves the hydrolysis and polycondensation of molecular precursors.[6]

Materials:

Procedure:

  • Dissolve niobium (V) ethoxide in absolute ethanol under vigorous stirring to form a stable sol.[7]

  • Slowly add an ammonia solution or a mixture of water and ethanol to the sol to induce hydrolysis and condensation, leading to the formation of a gel.[4][7]

  • Age the gel for a specific period (e.g., 24 hours) at room temperature.

  • Wash the gel multiple times with deionized water and ethanol to remove unreacted precursors and byproducts.

  • Dry the gel in an oven at a moderate temperature (e.g., 120°C) for 24 hours to obtain a xerogel.[8]

  • Calcine the xerogel in a furnace at a temperature typically ranging from 500°C to 750°C to obtain the crystalline niobium oxide nanoparticles.[4]

Hydrothermal Synthesis of Niobium Oxide

This method utilizes high temperature and pressure to crystallize niobium oxide with controlled morphology.[6]

Materials:

  • Ammonium this compound or other soluble niobium precursor

  • Deionized water or other solvents

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Dissolve the this compound precursor in deionized water to form a clear solution.[3]

  • Transfer the solution into a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven to a specific temperature, typically between 130°C and 200°C, for a duration ranging from a few hours to several days.[2][3]

  • After the hydrothermal treatment, allow the autoclave to cool down to room temperature.

  • Collect the resulting precipitate by centrifugation or filtration.

  • Wash the product several times with deionized water and ethanol.

  • Dry the final niobium oxide product in an oven at a low temperature (e.g., 60-80°C).

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of niobium oxide from a this compound precursor.

G cluster_0 Preparation of this compound Precursor cluster_1 Synthesis of Niobium Oxide cluster_2 Characterization Nb2O5 Niobium Pentoxide (Nb₂O₅) Fusion Fusion with KHSO₄ Nb2O5->Fusion Leaching Leaching with Water Fusion->Leaching Complexation Complexation with Oxalic Acid & Ammonium Oxalate Leaching->Complexation Precursor Ammonium this compound Complexation->Precursor Calcination Thermal Decomposition (Calcination) Precursor->Calcination Nb2O5_final Niobium Oxide (Nb₂O₅) Calcination->Nb2O5_final XRD XRD Nb2O5_final->XRD SEM SEM Nb2O5_final->SEM TEM TEM Nb2O5_final->TEM BET BET Nb2O5_final->BET XPS XPS Nb2O5_final->XPS

Caption: Workflow for the synthesis and characterization of niobium oxide from a this compound precursor.

Concluding Remarks

The synthesis of niobium oxide from a this compound precursor offers a straightforward and effective route to producing materials with desirable properties for various advanced applications. This method's primary advantage lies in the higher reactivity of the oxalate precursor, which can lead to the formation of unique niobium oxide phases.[5] As demonstrated, the choice of synthesis technique—be it thermal decomposition, sol-gel, or hydrothermal—significantly influences the final material's characteristics. For applications demanding precise control over morphology and crystallinity, the hydrothermal method is often preferred. The sol-gel technique excels in producing homogenous nanoparticles with high surface areas. The thermal decomposition of this compound provides a balance of simplicity and effectiveness, making it a valuable method in the materials scientist's toolkit. Researchers are encouraged to consider the specific requirements of their application when selecting a synthesis protocol for niobium oxide.

References

A Comparative Guide to the Thermal Decomposition of Niobium Precursors for Oxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of high-purity niobium pentoxide (Nb₂O₅), a material with significant applications in catalysis, electronic ceramics, and biocompatible coatings, relies heavily on the controlled thermal decomposition of suitable precursors. Thermogravimetric analysis (TGA) is a critical technique for understanding the decomposition pathways and determining optimal calcination temperatures. This guide provides a comparative analysis of the thermal decomposition of ammonium (B1175870) niobium oxalate (B1200264), a common precursor, with alternative niobium compounds, supported by experimental data.

Comparison of Thermal Decomposition Profiles

The thermal decomposition of niobium precursors to niobium pentoxide varies significantly in terms of decomposition stages, temperature ranges, and gaseous byproducts. Understanding these differences is crucial for selecting the appropriate precursor and optimizing the synthesis process to achieve the desired Nb₂O₅ properties.

PrecursorDecomposition StagesTemperature Range (°C)Key Events & Gaseous ProductsFinal Product
Ammonium Niobium Oxalate 330 - 6001. Dehydration (H₂O) 2. Decomposition of oxalate and ammonium ions (NH₃, CO, CO₂) 3. Formation of Nb₂O₅Nb₂O₅
Peroxo Niobic Acid Sol MultipleAmbient - 4501. Removal of adsorbed and crystalline water (H₂O) 2. Pyrolysis of peroxo complexNb₂O₅
Niobium (V) Ethoxide 1> 325 - 350Decomposition to Nb₂O₅ and organic byproducts (e.g., ethanol, ethane, diethyl ether)[1]Nb₂O₅

Ammonium this compound exhibits a well-defined, multi-stage decomposition. The initial weight loss below 200°C corresponds to the removal of water molecules.[2] A significant weight loss occurs between 200°C and 400°C, attributed to the decomposition of the oxalate and ammonium ligands, releasing ammonia, carbon monoxide, and carbon dioxide.[3][4][5][6] The final stage, leading to the formation of crystalline Nb₂O₅, is typically complete by 600°C.[5][6]

Peroxo Niobic Acid Sol , derived from niobium pentachloride, also shows a multi-stage decomposition. The process involves the initial removal of adsorbed and crystalline water at temperatures below 200°C, followed by the pyrolysis of the peroxo complex, which is complete by approximately 450°C, yielding amorphous Nb₂O₅.[3]

Niobium (V) Ethoxide presents a simpler decomposition profile, beginning at temperatures above 325-350°C.[1] The decomposition proceeds directly to niobium pentoxide with the release of organic byproducts.[1] This precursor is often used in chemical vapor deposition techniques due to its volatility.

Experimental Protocols

A detailed understanding of the experimental conditions is essential for the accurate interpretation and reproduction of TGA data.

Thermogravimetric Analysis (TGA) of Ammonium this compound

Objective: To determine the thermal decomposition profile of ammonium this compound.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

  • A sample of ammonium this compound (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

  • The crucible is loaded into the TGA furnace.

  • The sample is heated from ambient temperature to approximately 800-1000°C.

  • A controlled atmosphere is maintained, typically flowing air or an inert gas like nitrogen or argon, at a constant flow rate (e.g., 20-100 mL/min).

  • A constant heating rate is applied, commonly 5, 10, or 20°C/min.[3][7]

  • The mass of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the decomposition stages and corresponding temperatures.

Visualizing Decomposition and Experimental Processes

To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the decomposition pathway of ammonium this compound and a typical TGA experimental workflow.

DecompositionPathway cluster_0 Decomposition Stages of Ammonium this compound AmmoniumNiobiumOxalate Ammonium this compound (NH₄)[NbO(C₂O₄)₂(H₂O)₂]·nH₂O AnhydrousComplex Anhydrous Complex AmmoniumNiobiumOxalate->AnhydrousComplex < 200°C (-H₂O) AmorphousNb2O5 Amorphous Nb₂O₅ AnhydrousComplex->AmorphousNb2O5 200-400°C (-NH₃, -CO, -CO₂) CrystallineNb2O5 Crystalline Nb₂O₅ AmorphousNb2O5->CrystallineNb2O5 > 400-600°C (Crystallization)

Caption: Decomposition pathway of ammonium this compound.

TGAWorkflow cluster_1 TGA Experimental Workflow SamplePrep Sample Preparation (5-10 mg) TGALoading Loading into TGA (Crucible) SamplePrep->TGALoading HeatingProgram Heating Program (e.g., 10°C/min in Air) TGALoading->HeatingProgram DataAcquisition Data Acquisition (Mass vs. Temperature) HeatingProgram->DataAcquisition DataAnalysis Data Analysis (TGA/DTG Curves) DataAcquisition->DataAnalysis

Caption: General workflow for TGA experiments.

References

A Comparative Guide to Niobium Oxide Synthesis from Oxalate Precursor: An XRD Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the crystalline phase of niobium oxide is a critical parameter influencing its performance in various applications, including catalysis and as a component in advanced drug delivery systems. The synthesis of niobium oxide from an oxalate (B1200264) precursor offers a versatile route to obtaining different polymorphs. This guide provides a comparative analysis of niobium oxide materials derived from an oxalate precursor, with a focus on their characterization by X-ray Diffraction (XRD).

The use of ammonium (B1175870) niobium oxalate as a precursor allows for the synthesis of various crystalline forms of niobium pentoxide (Nb2O5), primarily through hydrothermal, solvothermal, and direct calcination methods. The resulting crystal structure is highly dependent on the synthesis conditions, particularly temperature. The most commonly obtained phases are the low-temperature pseudohexagonal (TT-Nb2O5), the intermediate-temperature orthorhombic (T-Nb2O5), and the high-temperature monoclinic (H-Nb2O5) forms. Each of these polymorphs exhibits unique properties that can be tailored for specific applications.

Comparative XRD Analysis of Niobium Oxide Polymorphs

The crystalline phase and microstructural properties of niobium oxide synthesized from an oxalate precursor can be effectively determined using XRD. The following table summarizes typical quantitative data obtained for the different polymorphs.

Niobium Oxide PhaseSynthesis MethodTypical Calcination/Reaction Temperature (°C)Crystal SystemLattice Parameters (Å)[1][2]Key XRD Peaks (2θ, Cu Kα)[3][4]
TT-Nb2O5 Solvothermal/Calcination150 - 500Pseudohexagonala = 3.607, c = 3.925~22.7°, ~46.2°
T-Nb2O5 Hydrothermal/Calcination600 - 900Orthorhombica = 6.175, b = 29.175, c = 3.930[2]~22.6°, ~28.5°, ~36.7°, ~46.2°, ~50.7°, ~55.2°
H-Nb2O5 Calcination> 900Monoclinica = 21.16, b = 3.82, c = 19.35, β = 119.8°~23.7°, ~28.9°, ~36.8°, ~49.9°, ~55.2°

Note: Lattice parameters and peak positions can vary slightly depending on the specific synthesis conditions and the presence of defects or impurities.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the synthesis of niobium oxide from an ammonium this compound precursor.

Hydrothermal Synthesis of Niobium Oxide

This method typically yields well-defined crystalline structures at relatively low temperatures.

  • Precursor Solution Preparation: Dissolve ammonium this compound in deionized water to achieve the desired concentration.

  • Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 150-200°C) for a set duration (e.g., 24-72 hours).

  • Product Recovery: After the reaction, allow the autoclave to cool down to room temperature.

  • Washing and Drying: Filter the resulting solid product and wash it thoroughly with deionized water and ethanol (B145695) to remove any unreacted precursors or byproducts. Dry the final product in an oven at a moderate temperature (e.g., 80°C) overnight.

  • Calcination (Optional): The dried powder can be calcined at different temperatures to induce phase transformations.

Solvothermal Synthesis of Niobium Oxide

Similar to the hydrothermal method, but utilizing a non-aqueous solvent, which can influence the resulting particle morphology and crystallinity.

  • Precursor Solution Preparation: Disperse ammonium this compound in a suitable solvent (e.g., ethanol, isopropanol).

  • Solvothermal Reaction: Place the suspension in a Teflon-lined autoclave and heat to a specific temperature (e.g., 150-200°C) for a defined period.

  • Product Recovery and Cleaning: Cool the autoclave, and then centrifuge or filter the product. Wash the collected solid with the solvent used for the reaction and then with ethanol.

  • Drying: Dry the washed powder in a vacuum oven.

  • Thermal Treatment: Subsequent calcination can be performed to obtain different crystalline phases.

Calcination of Oxalate Precursor

Direct thermal decomposition of the oxalate precursor is a straightforward method to produce niobium oxide powders.

  • Precursor Placement: Place a known amount of ammonium this compound powder in a ceramic crucible.

  • Thermal Decomposition: Heat the crucible in a muffle furnace to the desired temperature (e.g., 400-1100°C) in an air atmosphere for a specific duration (e.g., 2-4 hours). The heating rate can also be a controlled parameter.

  • Cooling: After the calcination period, allow the furnace to cool down naturally to room temperature.

  • Product Collection: The resulting niobium oxide powder is then collected for characterization.

Experimental and Analytical Workflow

The following diagram illustrates the logical flow from the oxalate precursor to the final XRD analysis and phase identification.

experimental_workflow cluster_synthesis Synthesis Routes cluster_processing Post-Synthesis Processing cluster_analysis Characterization cluster_results Data Analysis Precursor Ammonium this compound Hydrothermal Hydrothermal Synthesis Precursor->Hydrothermal Solvothermal Solvothermal Synthesis Precursor->Solvothermal Calcination Direct Calcination Precursor->Calcination Washing_Drying Washing & Drying Hydrothermal->Washing_Drying Solvothermal->Washing_Drying XRD XRD Analysis Calcination->XRD Post_Calcination Post-Calcination (Optional) Washing_Drying->Post_Calcination Washing_Drying->XRD Analysis of as-synthesized material Post_Calcination->XRD Phase_ID Phase Identification (TT, T, H-Nb2O5) XRD->Phase_ID Quantitative_Analysis Quantitative Analysis (Lattice Parameters, Crystallite Size) XRD->Quantitative_Analysis

Experimental workflow from precursor to analysis.

Conclusion

The synthesis of niobium oxide from an oxalate precursor is a highly tunable process that allows for the selective formation of different crystalline polymorphs. XRD analysis is an indispensable tool for characterizing these materials, providing crucial information on the crystal phase, lattice parameters, and crystallite size. By carefully controlling the synthesis parameters, researchers can produce niobium oxide with desired structural properties, thereby optimizing its performance for a wide range of scientific and industrial applications.

References

A Comparative Guide to SEM Imaging of Niobium Oxide Nanoparticles: Oxalate Precursor vs. Alternative Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the morphology and size of niobium oxide (Nb₂O₅) nanoparticles are critical parameters influencing their performance in applications ranging from catalysis to drug delivery. This guide provides a comparative analysis of Nb₂O₅ nanoparticles synthesized from an oxalate (B1200264) precursor versus those produced via common alternative methods, with a focus on scanning electron microscopy (SEM) imaging results and detailed experimental protocols.

This report synthesizes data from peer-reviewed studies to offer an objective comparison of nanoparticle characteristics derived from different synthetic pathways. The oxalate precursor route, particularly through hydrothermal synthesis, is contrasted with the widely used sol-gel and Pechini methods, which typically employ alkoxide precursors.

Comparative Analysis of Nanoparticle Morphology and Size

The choice of synthesis precursor and method significantly impacts the resulting nanoparticle size and morphology. Below is a summary of quantitative data obtained from SEM imaging of niobium oxide nanoparticles produced by different techniques.

Synthesis MethodPrecursorCalcination Temperature (°C)Average Particle SizeMorphology
HydrothermalNiobium Oxalate200 (hydrothermal treatment)80 - 300 nmSpiky, sphere-shaped cores with radially grown nanorods
Sol-GelNiobium (V) Ethoxide750~733.3 nm[1]Agglomerated, irregular
PechiniNiobium (V) Ethoxide750~71.4 nm[1]Smaller, more uniform nanoparticles

Experimental Protocols

Detailed methodologies for the synthesis of niobium oxide nanoparticles via the oxalate-hydrothermal, sol-gel, and a distinct oxalate-based precipitation method are provided below.

Hydrothermal Synthesis from this compound

This method yields unique, spiky nanostructures.

Materials:

Procedure:

  • An aqueous solution of this compound is prepared by dissolving oxalic acid anhydrous in deionized water.

  • Niobium (V) oxide hydrate is added to the oxalic acid solution.

  • The mixture is stirred at 105°C for 5 hours to form the this compound precursor solution.

  • The precursor solution is diluted with deionized water to achieve the desired niobium concentration.

  • The diluted solution is transferred to an autoclave and subjected to hydrothermal treatment at 200°C for 2 hours.

  • After cooling to room temperature, the product is recovered by centrifugation, washed with distilled water, and dried at 60°C for 12 hours.

Sol-Gel Synthesis from Niobium (V) Ethoxide

A common method for producing metal oxide nanoparticles.

Materials:

  • Niobium (V) ethoxide (Nb(OC₂H₅)₅)

  • Absolute ethanol

  • Ammonia (B1221849) solution (NH₄OH)

Procedure:

  • Niobium (V) ethoxide is dissolved in absolute ethanol.

  • The solution is hydrolyzed by the addition of an ammonia solution and water, leading to the formation of a sol that subsequently gels.

  • The resulting gel is dried to remove the solvent.

  • The dried powder is calcined at a specific temperature, for instance, 750°C for 2 hours, to obtain crystalline Nb₂O₅ nanoparticles.[1]

Precipitation Synthesis from Ammonium Niobate(V) Oxalate Hydrate

This route offers an alternative aqueous-based synthesis.

Materials:

  • Ammonium niobate(V) oxalate hydrate

  • Distilled water

  • Aqueous ammonia

  • Hydrogen peroxide

Procedure:

  • Ammonium niobate(V) oxalate hydrate is dissolved in distilled water.

  • The pH of the solution is adjusted to a desired value (e.g., 7 or 9) using aqueous ammonia.

  • Precipitation of niobium oxide precursors is induced by the addition of hydrogen peroxide.

  • The resulting nanoparticles are washed with distilled water and ethanol.

  • The washed particles are dried at 100°C for 2-3 hours.

  • Finally, the dried powder is calcined at 450°C for 1-2 hours to yield the final niobium oxide nanoparticles.[2]

Visualizing the Synthesis and Comparison

To better illustrate the experimental workflow and the comparative aspects of these synthesis methods, the following diagrams are provided.

experimental_workflow cluster_precursor Precursor Preparation cluster_synthesis Nanoparticle Synthesis cluster_processing Post-Synthesis Processing cluster_characterization Characterization p1 This compound Solution s1 Hydrothermal Treatment (200°C, 2h) p1->s1 proc1 Centrifugation & Washing s1->proc1 proc2 Drying (60°C, 12h) proc1->proc2 c1 SEM Imaging proc2->c1

Caption: Experimental workflow for hydrothermal synthesis of niobium oxide nanoparticles from an oxalate precursor.

comparison_chart cluster_oxalate Oxalate Precursor (Hydrothermal) cluster_solgel Alkoxide Precursor (Sol-Gel) cluster_pechini Alkoxide Precursor (Pechini) ox_size Size: 80-300 nm ox_morph Morphology: Spiky, Nanorods ox_size->ox_morph sg_size Size: ~733 nm sg_morph Morphology: Agglomerated sg_size->sg_morph pe_size Size: ~71 nm pe_morph Morphology: Uniform pe_size->pe_morph start Synthesis Method Comparison start->ox_size start->sg_size start->pe_size

Caption: Comparison of niobium oxide nanoparticle properties from different synthesis routes.

Conclusion

The synthesis of niobium oxide nanoparticles from an oxalate precursor via a hydrothermal method results in unique, spiky nanoparticles with sizes ranging from 80 to 300 nm. In contrast, the sol-gel method using an alkoxide precursor tends to produce larger, more agglomerated particles, while the Pechini method can yield smaller, more uniform nanoparticles. The choice of synthesis route should be guided by the desired particle size and morphology for the intended application. The detailed protocols and comparative data presented in this guide provide a valuable resource for researchers and professionals in the field to make informed decisions for their specific needs.

References

A Comparative Guide to Niobium Oxalate and Other Water-Soluble Niobium Compounds for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and materials science, the choice of a suitable water-soluble niobium precursor is critical for achieving desired outcomes in synthesis and catalysis. Niobium oxalate (B1200264), particularly ammonium (B1175870) niobium oxalate (ANO), stands out as a versatile and widely used option. This guide provides an objective comparison of this compound with other water-soluble niobium compounds, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate precursor for specific research applications.

Properties of Water-Soluble Niobium Compounds

The selection of a niobium precursor is often dictated by its solubility, stability, and the nature of the resulting niobium species in solution. The following table summarizes the key properties of common water-soluble niobium compounds.

CompoundChemical FormulaMolar Mass ( g/mol )SolubilityStabilityKey Features
Niobium(V) Oxalate Nb(HC₂O₄)₅538.056Soluble in water and oxalic acid solutions.[1]Stable in acidic aqueous solutions; decomposes upon heating to form niobium pentoxide.[1]Excellent precursor for niobium oxide materials; allows for atomic-level mixing with other metal ions.[2]
Ammonium this compound (ANO) NH₄[NbO(C₂O₄)₂(H₂O)₂]·nH₂OVaries with hydrationHigh water solubility (45 g Nb/L at RT, up to 150 g Nb/L at 70°C).[3]Air-stable and does not require a protective atmosphere; stable in aqueous solutions with a pH between 0.2 and 4.[3][4]Widely used industrial precursor; low toxicity and easy to handle.[5][6]
Niobium(V) Chloride NbCl₅270.17Soluble in water, but hydrolyzes rapidly. Also soluble in alcohol, HCl, and chloroform.Highly moisture-sensitive; hydrolyzes in air to form niobium oxychloride and eventually niobium pentoxide.Strong Lewis acid catalyst in organic synthesis.[7]
Niobium Citrate Complexes VariesVariesSoluble in water.Stable in aqueous solutions, particularly at pH > 5 where a stable five-membered chelate ring is formed.Used in the preparation of ferroelectric precursor solutions.

Performance Comparison in Catalysis

The choice of precursor can significantly influence the properties and performance of the resulting niobium-based catalyst. The precursor affects the dispersion of the active niobium species, the acidity of the catalyst, and its overall catalytic activity and selectivity.

Paal-Knorr Synthesis of N-Substituted Pyrroles

Ammonium this compound (ANO) has been demonstrated to be a highly efficient and reusable catalyst for the Paal-Knorr synthesis of N-substituted pyrroles under mild conditions.

Experimental Data:

CatalystSubstratesReaction ConditionsYieldReusabilityReference
Ammonium this compound (ANO)Hexan-2,5-dione and various anilines/aminesEtOH, room temperature, 30 minUp to 99%Reusable up to 7 times with minimal loss of efficiency.[5][4][5][6]
Other water-soluble Nb compounds-----
Biodiesel Production (Transesterification)

Niobium-based catalysts are effective in the transesterification of vegetable oils to produce biodiesel. The performance can vary depending on the precursor used to synthesize the catalyst.

Experimental Data:

CatalystPrecursorOilReaction ConditionsConversion/YieldReference
Nb₂O₅Ammonium this compound (ANO)Soybean OilReflux with ethanol (B145695) for 48h70% conversion[8]
Nb₂O₅Ammonium this compound (ANO)Soybean OilUltrasound with ethanol for 4h43% conversion[8]
Nb₂O₅Niobium Pentachloride (NbCl₅)Soybean Oil-41.6% conversion[9]
Niobic Acid (Nb₂O₅·nH₂O)-Canola OilReflux with methanol60% conversion[8]

Note: The experimental conditions for the NbCl₅-derived catalyst were not specified in the same detail, making a direct comparison challenging.

Performance Comparison in Materials Synthesis

Water-soluble niobium compounds are extensively used as precursors for the synthesis of various niobium-based materials, including nanoparticles and supported catalysts. The choice of precursor can influence the morphology, crystal structure, and surface properties of the resulting material.

Synthesis of Supported Niobium Oxide Catalysts (Nb₂O₅/Al₂O₃)

A comparative study on the preparation of Nb₂O₅/Al₂O₃ catalysts using different niobium precursors revealed significant differences in the resulting catalyst structure.

Experimental Data:

PrecursorResulting Nb₂O₅ SpeciesBrønsted AcidityReference
Ammonium this compound ComplexMultilayers of niobium oxideLower[10]
This compound / Oxalic Acid SolutionIslands of Nb₂O₅ particlesHigher[10]

This difference in the nature of the deposited niobium oxide species can impact the catalytic performance in acid-catalyzed reactions.

Hydrothermal Synthesis of Niobium Pentoxide (Nb₂O₅) Nanoparticles

Hydrothermal synthesis is a common method for producing niobium oxide nanoparticles. The precursor used can affect the properties of the synthesized nanoparticles.

Experimental Data:

PrecursorSynthesis Temperature (°C)Resulting Material PropertiesReference
Ammonium this compound150Aggregate of particles with undefined morphology, high surface area.[11]
Niobium Pentachloride (in HCl)210Nanorods (Monoclinic after calcination at 450°C)[12]
Niobium(V) Ethoxide (in ethanol)-Amorphous powders, crystalline after calcination.[13]

Direct comparative studies under identical hydrothermal conditions are limited, but the available data suggests that the precursor choice influences the final morphology and crystallinity of the Nb₂O₅ nanoparticles.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of niobium-based materials using water-soluble precursors.

Synthesis of Supported Niobium Oxide Catalyst (Nb₂O₅/Al₂O₃) from this compound

This protocol describes the preparation of a supported niobium oxide catalyst using the incipient wetness impregnation method.

Workflow Diagram:

G cluster_prep Precursor Solution Preparation cluster_impregnation Impregnation and Drying dissolve Dissolve this compound in aqueous oxalic acid adjust_ph Adjust pH with Ammonium Hydroxide dissolve->adjust_ph impregnate Impregnate Al₂O₃ support with precursor solution adjust_ph->impregnate dry_rt Dry at room temperature for 16 hours impregnate->dry_rt dry_oven Dry at 110-120°C for 16 hours dry_rt->dry_oven calcine Calcine at 500°C in flowing dry air dry_oven->calcine G cluster_processing Product Processing dissolve Dissolve Ammonium this compound in distilled water autoclave Place solution in a Teflon-lined autoclave and heat (e.g., 150°C for 5 hours) dissolve->autoclave wash Wash precipitate with distilled water autoclave->wash centrifuge Centrifuge to collect the solid product wash->centrifuge dry Dry the final powder centrifuge->dry G precursor Niobium Precursor (e.g., this compound, Niobium Chloride) synthesis Synthesis Method (e.g., Impregnation, Hydrothermal) precursor->synthesis dispersion Dispersion of Niobium Species synthesis->dispersion acidity Nature and Strength of Acid Sites synthesis->acidity morphology Morphology and Crystal Structure synthesis->morphology activity Activity dispersion->activity acidity->activity selectivity Selectivity acidity->selectivity stability Stability morphology->stability activity->selectivity

References

A Comparative Guide to the Catalytic Activity of Niobium Oxides from Different Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The catalytic prowess of niobium oxides, particularly niobium pentoxide (Nb₂O₅) and its hydrated form, niobic acid (Nb₂O₅·nH₂O), is a subject of significant interest in various chemical transformations, including dehydration, esterification, and oxidation reactions. A critical factor influencing the catalytic performance of these materials is the choice of the niobium precursor, which dictates the physicochemical properties of the final catalyst, such as its crystalline structure, surface area, and acidity. This guide provides an objective comparison of niobium oxide catalysts derived from different precursors, supported by experimental data, to aid researchers in selecting the optimal material for their specific applications.

Performance Comparison of Niobium Oxide Catalysts

The selection of a niobium precursor has a profound impact on the textural and acidic properties of the resulting niobium oxide catalyst, which in turn governs its activity and stability in catalytic reactions. The following table summarizes key quantitative data for niobium oxide catalysts synthesized from different precursors and their performance in the gas-phase dehydration of 1-butanol (B46404).

PrecursorSynthesis MethodNb Loading (wt%)BET Surface Area (m²/g)Total Acidity (μmol NH₃/g)1-Butanol Conversion (%)Selectivity to C₄ Olefins (%)Stability
Niobium(V) chloride (NbCl₅)Incipient Wetness Impregnation (IW)1/6 of theoretical monolayer185~250High initial conversion≥90Progressive deactivation
Ammonium (B1175870) niobate(V) oxalate (B1200264)Deposition-Precipitation (DP)1/6 of theoretical monolayer220~250High and stable conversion≥90Outstanding stability

Data sourced from a study on 1-butanol dehydration over niobium oxide catalysts supported on high-surface-area graphite. The reaction was carried out under mild conditions (275 °C, atmospheric pressure).

From the data, it is evident that while both precursors can yield catalysts with high initial activity and selectivity, the synthesis method and precursor choice significantly affect the catalyst's stability. The catalyst prepared from ammonium niobate(V) oxalate via the deposition-precipitation method exhibited superior stability, which is attributed to better dispersion of the niobium oxide on the support and the formation of the orthorhombic Nb₂O₅ phase. In contrast, the catalyst from niobium chloride showed progressive deactivation, which was linked to niobium oxide aggregation and partial reduction.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are the experimental protocols for the synthesis of niobium oxide catalysts from different precursors and the evaluation of their catalytic activity.

Catalyst Synthesis

1. Niobium Oxide from Niobium(V) Chloride (NbCl₅) via Incipient Wetness Impregnation (IW):

  • Precursor Solution: A solution of niobium(V) chloride in a suitable solvent (e.g., ethanol) is prepared to the desired concentration.

  • Impregnation: The precursor solution is added dropwise to the support material (e.g., high-surface-area graphite) until the pores are completely filled.

  • Drying: The impregnated support is dried in an oven at 120 °C for 12 hours to remove the solvent.

  • Calcination: The dried material is calcined in a furnace under a flow of air. The temperature is ramped to 500 °C and held for 4 hours.

2. Niobium Oxide from Ammonium Niobate(V) Oxalate via Deposition-Precipitation (DP):

  • Precursor Solution: An aqueous solution of ammonium niobate(V) oxalate is prepared.

  • Deposition: The support material is suspended in the precursor solution. Urea (B33335) is then added, and the mixture is heated to 90 °C and stirred for 6 hours. The urea decomposes to ammonia, raising the pH and causing the precipitation of niobium hydroxide (B78521) onto the support.

  • Washing and Drying: The resulting solid is filtered, washed thoroughly with deionized water, and dried at 120 °C overnight.

  • Calcination: The dried powder is calcined at 500 °C in air for 4 hours.

Catalytic Activity Testing: Gas-Phase Dehydration of 1-Butanol
  • Reactor Setup: A fixed-bed reactor is loaded with the catalyst.

  • Pre-treatment: The catalyst is pre-treated in situ under a flow of an inert gas (e.g., nitrogen) at a high temperature (e.g., 300 °C) for 1 hour to remove any adsorbed species.

  • Reaction: A feed stream of 1-butanol in an inert carrier gas is passed over the catalyst bed at the desired reaction temperature (e.g., 275 °C) and atmospheric pressure.

  • Product Analysis: The reactor effluent is analyzed using an online gas chromatograph (GC) equipped with a flame ionization detector (FID) to determine the conversion of 1-butanol and the selectivity to various products, such as butenes and dibutyl ether.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow from precursor selection to the final evaluation of the niobium oxide catalyst's performance.

experimental_workflow cluster_precursor Precursor Selection cluster_synthesis Catalyst Synthesis cluster_characterization Physicochemical Characterization cluster_evaluation Catalytic Performance Evaluation precursor1 Niobium(V) Chloride (NbCl₅) synthesis1 Incipient Wetness Impregnation (IW) precursor1->synthesis1 precursor2 Ammonium Niobate(V) Oxalate synthesis2 Deposition- Precipitation (DP) precursor2->synthesis2 charac BET Surface Area XRD (Crystallinity) NH₃-TPD (Acidity) synthesis1->charac Catalyst 1 synthesis2->charac Catalyst 2 eval Gas-Phase 1-Butanol Dehydration (Conversion, Selectivity, Stability) charac->eval

Caption: Experimental workflow for comparing niobium oxide catalysts.

Signaling Pathways and Logical Relationships

The choice of precursor and synthesis method directly influences the physicochemical properties of the niobium oxide catalyst, which in turn determines its catalytic performance. This relationship can be visualized as a signaling pathway.

logical_relationship cluster_input Inputs cluster_properties Catalyst Properties cluster_output Outputs precursor Niobium Precursor (e.g., NbCl₅, Oxalate) properties Physicochemical Properties - Surface Area - Crystallinity - Acidity (Brønsted/Lewis sites) - Dispersion precursor->properties synthesis Synthesis Method (e.g., IW, DP) synthesis->properties performance Catalytic Performance - Activity (Conversion) - Selectivity - Stability properties->performance

Caption: Influence of precursors on catalyst properties and performance.

Niobium Oxalate-Derived Catalysts: A Comparative Guide to Performance in Selective Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of greener and more efficient chemical syntheses, selective oxidation catalysis plays a pivotal role. Niobium-based catalysts, particularly those derived from niobium oxalate (B1200264), have emerged as promising candidates due to their unique acidic and redox properties. This guide provides an objective comparison of the performance of niobium oxalate-derived catalysts with other common alternatives in key selective oxidation reactions, supported by experimental data from various studies.

Performance in Selective Oxidation of Alcohols

The selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Niobium-based catalysts have demonstrated significant activity in this area.

A key precursor for many supported niobium oxide catalysts is this compound.[1] The preparation of these catalysts often involves an incipient wetness impregnation technique using an aqueous solution of this compound and oxalic acid.[1] The resulting material is then dried and calcined to produce the active niobium oxide catalyst.[1]

While direct comparative studies under identical conditions are limited, data from various sources allow for an assessment of the catalytic potential of niobium-based systems against alternatives like molybdenum.

Table 1: Comparison of Catalyst Performance in the Selective Oxidation of Benzyl (B1604629) Alcohol

Catalyst SystemOxidantSolventTemperature (°C)Time (h)Conversion (%)Selectivity to Benzaldehyde (B42025) (%)Yield (%)Source(s)
Niobia-Alumina (Nb2O5/Al2O3) -Liquid Phase--High ActivityHigh Selectivity to Alkylated Products-[2]
Molybdenum-based 15% H2O2WaterReflux1--Not specified[3][4]
Pd/m-BiVO4 Visible LightToluene15 ± 31289.9>99-[5]
Ru/C AirWater/Isooctane1304-6>92>98-[6]
Mo/C AirWater/Isooctane15024>92>98-[6]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Performance in Epoxidation of Alkenes

The epoxidation of alkenes is a critical reaction for the synthesis of fine chemicals and pharmaceuticals. Niobium-containing silica (B1680970) materials have shown to be active and selective catalysts for this transformation using aqueous hydrogen peroxide as an oxidant.[2] In comparative studies, niobium-silicates have demonstrated higher activity than their titanium-silicate counterparts for the epoxidation of bulky alkenes.[7]

Table 2: Comparison of Catalyst Performance in the Epoxidation of Alkenes

Catalyst SystemAlkene SubstrateOxidantConversion (%)Selectivity to Epoxide (%)Source(s)
Nb-MMM-E trans-caryophylleneH2O2Highest Activity80[7]
Zr-MMM-E trans-caryophylleneH2O2-77[7]
Ti-MMM-E trans-caryophylleneH2O2Less Active than Nb-MMM-E74[7]
Nb2O5/Al2O3 (12% Niobia) Methyl OleateH2O28389[8]
Nb2O5/SiO2 (6% Niobia) Methyl OleateH2O27730[8]
Titanium Silicate (TS-1) Methyl OleateH2O29387[8]
Titanium Oxide (TiO2) Macaw Palm OilH2O288.8-[9]
Niobium Phosphate (Nb3O20P5) Macaw Palm OilH2O2~55.5-[9]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of catalytic studies. Below are representative experimental protocols for catalyst synthesis and a selective oxidation reaction.

Synthesis of Supported Niobium Oxide Catalyst from this compound

This protocol describes the preparation of alumina-supported niobia catalysts using the incipient wetness impregnation method.[1]

  • Precursor Solution Preparation: Dissolve this compound in an aqueous solution of oxalic acid. The pH of the solution can be adjusted by adding ammonium (B1175870) hydroxide.[1]

  • Impregnation: Add the this compound/oxalic acid solution to the alumina (B75360) support (e.g., Harshaw, 180 m²/g) until the pores are filled.

  • Drying: Dry the impregnated support at 110-120°C for 16 hours.

  • Calcination: Calcine the dried material at 500°C under flowing dry air for 16 hours to yield the final supported niobium oxide catalyst.[1]

Selective Oxidation of Benzyl Alcohol

This protocol is a general procedure for the selective oxidation of benzyl alcohol to benzaldehyde.

  • Reaction Setup: In a round-bottom flask, add the catalyst (e.g., 0.25 g) to the benzyl alcohol (5 mL).[3][4]

  • Addition of Oxidant: Add 15% aqueous hydrogen peroxide (12 mL) to the flask.[3][4]

  • Reaction: Reflux the mixture for one hour.[3][4]

  • Product Isolation: After cooling, isolate the product by simple distillation.[3][4]

  • Purification: Remove water from the distillate and dry the benzaldehyde product over sodium sulfate.[3][4]

Visualizing Catalytic Processes

Diagrams illustrating workflows and reaction pathways are essential for a clear understanding of the catalytic processes.

Catalyst_Synthesis_Workflow cluster_prep Precursor Solution Preparation cluster_synthesis Catalyst Synthesis Nb_Oxalate This compound Solution Niobium Precursor Solution Nb_Oxalate->Solution Oxalic_Acid Aqueous Oxalic Acid Oxalic_Acid->Solution NH4OH Ammonium Hydroxide (pH adjustment) NH4OH->Solution Impregnation Incipient Wetness Impregnation (with Alumina Support) Solution->Impregnation Drying Drying (110-120°C, 16h) Impregnation->Drying Calcination Calcination (500°C, 16h) Drying->Calcination Catalyst Supported Nb2O5 Catalyst Calcination->Catalyst

Caption: Workflow for the synthesis of a supported niobium oxide catalyst.

Selective_Oxidation_Pathway cluster_reactants Reactants cluster_products Products Alcohol Alcohol (e.g., Benzyl Alcohol) Catalyst Nb-based Catalyst Alcohol->Catalyst Oxidant Oxidant (e.g., H2O2) Oxidant->Catalyst Aldehyde Aldehyde (e.g., Benzaldehyde) Catalyst->Aldehyde Selective Oxidation Byproduct Byproduct (e.g., H2O) Catalyst->Byproduct

Caption: Generalized pathway for selective alcohol oxidation.

References

A Comparative Guide to Hydrothermal and Sol-Gel Synthesis of Niobium Oxide Using Niobium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of synthesis method for niobium oxide nanoparticles is critical, directly impacting the material's physicochemical properties and its suitability for various applications, including catalysis and nanomedicine. This guide provides an objective comparison of two prominent aqueous-based synthesis techniques—hydrothermal and sol-gel methods—with a focus on the use of niobium oxalate (B1200264) as a precursor. While the hydrothermal method frequently employs niobium oxalate, the sol-gel synthesis of pure niobium oxide from this precursor is less common, with niobium alkoxides being more conventional. However, related wet chemical methods using ammonium (B1175870) this compound provide valuable points of comparison.

Performance and Property Comparison

The selection of a synthesis route significantly influences the morphology, crystallinity, and surface properties of the resulting niobium oxide (Nb₂O₅) nanoparticles. The hydrothermal method, which involves heating a precursor solution in a sealed vessel, excels in producing highly crystalline and well-defined nanostructures. In contrast, the sol-gel method, a wet-chemical process involving the transition of a colloidal solution (sol) into a gel, offers excellent control over particle size, purity, and surface area at lower processing temperatures.[1]

PropertyHydrothermal Method (with this compound)Sol-Gel Method (typically with Niobium Alkoxides)Sol-Gel Related Method (with Ammonium this compound)
Precursor This compound / Ammonium this compoundNiobium (V) Ethoxide, Niobium (V) ChlorideAmmonium this compound Hydrate (B1144303)
Typical Temperature 150-250°CRoom temperature for gelation, followed by calcination at 400-800°CRoom temperature for gelation, followed by calcination
Pressure Autogenous (High)AtmosphericAtmospheric
Resulting Morphology Spiky nanoparticles, nanorods, hierarchical structuresSpherical nanoparticles, thin films, porous monolithsMixed phases of Nb₂O₅ and Nb₂O₅·nH₂O nanoparticles
Particle/Crystallite Size 80 - 300 nm (spiky particles), nanorods with 5-10 nm diameter4.5 - 65 nm-
Crystal Phase Pseudohexagonal (TT-Nb₂O₅), Orthorhombic (T-Nb₂O₅)Amorphous as-synthesized, transforming to TT-Nb₂O₅ and then T-Nb₂O₅ with increasing calcination temperature.[2]Orthorhombic and hydrated phases
Surface Area -High (can exceed 200 m²/g)-
Key Advantages High crystallinity, controlled morphology, formation of unique nanostructures.High purity, fine particle size, large surface area, lower processing temperatures.[1]Utilizes a water-soluble precursor.
Key Disadvantages Requires high pressure and temperature equipment.The as-synthesized material is often amorphous and requires a post-calcination step. Alkoxide precursors can be sensitive to moisture.Less common for pure Nb₂O₅ synthesis, more often used for composites.

Experimental Protocols

Hydrothermal Synthesis of Spiky Niobium Oxide Nanoparticles

This protocol is adapted from a method to synthesize spiky niobium oxide nanoparticles using this compound.

1. Precursor Solution Preparation:

  • Dissolve 27.0 g of oxalic acid anhydrous in 300 mL of deionized water.

  • Add 2.7 g of Niobium(V) oxide hydrate to the oxalic acid solution.

  • Stir the solution at 105°C for 5 hours to form a this compound solution.

  • Dilute the resulting this compound solution with deionized water to achieve the desired niobium concentration (e.g., 5 to 40 mM).

2. Hydrothermal Treatment:

  • Transfer the diluted this compound solution into a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in a mantle heater to 200°C with stirring.

  • Maintain the temperature for a duration of 2 to 20 hours.

  • After the treatment, allow the autoclave to cool down to room temperature.

3. Product Recovery:

  • Recover the precipitate by centrifugation.

  • Wash the product thoroughly with distilled water.

  • Dry the final spiky niobium oxide nanoparticles at 60°C for 12 hours.

Sol-Gel Synthesis of Niobium Oxide Nanoparticles (from Niobium Ethoxide)

This protocol describes a typical sol-gel synthesis using a niobium alkoxide precursor.

1. Sol Preparation:

  • Dissolve Niobium (V) ethoxide (Nb(OC₂H₅)₅) in absolute ethanol (B145695) with vigorous stirring.

2. Gelation:

  • Induce hydrolysis and condensation by adding a mixture of water and ethanol, or by adding a base such as ammonia (B1221849) hydroxide, to the sol.

  • Continue stirring until a gel is formed.

3. Aging and Drying:

  • Age the gel at room temperature for a specified period (e.g., 24 hours).

  • Dry the gel in an oven at a temperature around 80-100°C to remove the solvent, resulting in a xerogel.

4. Calcination:

  • Calcine the dried xerogel in a furnace at temperatures ranging from 400°C to 800°C to remove organic residues and induce crystallization into the desired Nb₂O₅ phase. The final crystal structure depends on the calcination temperature.[2]

Visualizing the Synthesis and Application Pathways

Experimental Workflow Diagrams

Hydrothermal_Synthesis cluster_prep Precursor Preparation cluster_hydrothermal Hydrothermal Treatment cluster_recovery Product Recovery Nb2O5_hydrate Nb₂O₅·nH₂O Niobium_Oxalate_Sol This compound Solution Nb2O5_hydrate->Niobium_Oxalate_Sol Oxalic_Acid Oxalic Acid Solution Oxalic_Acid->Niobium_Oxalate_Sol Autoclave Autoclave Heating (200°C, 2-20h) Niobium_Oxalate_Sol->Autoclave Centrifugation Centrifugation Autoclave->Centrifugation Washing Washing Centrifugation->Washing Drying Drying (60°C) Washing->Drying Final_Product Spiky Nb₂O₅ Nanoparticles Drying->Final_Product

Hydrothermal synthesis workflow for spiky Nb₂O₅ nanoparticles.

Sol_Gel_Synthesis cluster_sol Sol Formation cluster_gelation Gelation cluster_post_processing Post-Processing Nb_Alkoxide Niobium Alkoxide Sol Niobium Alkoxide Sol Nb_Alkoxide->Sol Ethanol Ethanol Ethanol->Sol Gel Nb₂O₅ Gel Sol->Gel Water_Catalyst Water / Catalyst Water_Catalyst->Gel Aging Aging Gel->Aging Drying Drying (80-100°C) Aging->Drying Calcination Calcination (400-800°C) Drying->Calcination Final_Product Nb₂O₅ Nanoparticles Calcination->Final_Product

Generic sol-gel synthesis workflow for Nb₂O₅ nanoparticles.
Cellular Uptake of Nanoparticles for Drug Delivery

Niobium oxide nanoparticles are promising candidates for drug delivery systems.[1] Their interaction with cells is a critical aspect of their function. The primary mechanism for nanoparticle entry into cells is endocytosis, a process where the cell membrane engulfs the nanoparticles. Several endocytic pathways exist, and the specific route taken can depend on the nanoparticle's size, shape, and surface chemistry.

Cellular_Uptake cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NP Nb₂O₅ Nanoparticle (Drug Carrier) Endocytosis Endocytosis NP->Endocytosis 1. Internalization Endosome Endosome Endocytosis->Endosome 2. Vesicle Formation Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug_Release Drug Release Lysosome->Drug_Release 4. pH-triggered Release Target Intracellular Target Drug_Release->Target 5. Action

General cellular uptake pathway for nanoparticle-based drug delivery.

This diagram illustrates a common pathway where nanoparticles are internalized via endocytosis, trafficked within vesicles (endosomes), and often end up in lysosomes. The acidic environment of the lysosome can then trigger the release of the drug cargo to act on its intracellular target. The specific signaling cascades involved in these uptake processes are complex and depend on various factors including the cell type and the nanoparticle's surface properties.

References

Validating Niobium Doping from Oxalate Precursors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving precise control over niobium doping is critical for tailoring material properties. Ammonium niobium oxalate (B1200264) has emerged as a versatile and advantageous precursor for introducing niobium into various matrices due to its high solubility and stability.[1] This guide provides a comparative overview of common analytical techniques used to validate niobium doping levels when using oxalate-based precursors, supported by experimental data and detailed protocols.

The successful incorporation of niobium into a host material is paramount for enhancing its functional properties, ranging from improved catalytic activity to enhanced electrochemical performance. The validation of the doping level and the determination of niobium's chemical state within the material are crucial steps in the development of these advanced materials. This guide focuses on four primary techniques for this validation: X-ray Diffraction (XRD), Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS), X-ray Photoelectron Spectroscopy (XPS), and Raman Spectroscopy.

Comparison of Validation Techniques

Each analytical technique offers distinct advantages and limitations in the context of validating niobium doping. The choice of technique often depends on the specific information required, such as the overall elemental composition, surface-specific concentration, or the chemical state of the niobium atoms.

TechniquePrincipleInformation ProvidedAnalysis DepthKey AdvantagesLimitations
X-ray Diffraction (XRD) Diffraction of X-rays by the crystalline lattice of the material.Crystal structure, phase identification, lattice parameters, and crystallite size.[2][3][4][5]BulkNon-destructive; provides information on how doping affects the crystal lattice.Indirect method for quantifying doping levels; requires significant lattice changes for detection.
SEM-EDS Excitation of core electrons by an electron beam, leading to the emission of characteristic X-rays.Elemental composition and distribution (mapping).[6][7]Micrometers (Bulk)[8][9]Provides spatial distribution of elements; relatively quick analysis.Lower sensitivity for light elements; does not provide chemical state information.[8][9]
X-ray Photoelectron Spectroscopy (XPS) Ejection of core electrons by X-ray irradiation; the kinetic energy of the emitted electrons is measured.Surface elemental composition and chemical (oxidation) states.[10][11][12][13][14]1-10 nanometers (Surface)[8][9]Highly surface-sensitive; provides crucial chemical state information.[8][9]Requires high vacuum; can be susceptible to surface contamination.
Raman Spectroscopy Inelastic scattering of monochromatic light, which interacts with molecular vibrations.Vibrational modes, phase identification, and detection of local structural changes.[15][16][17][18]~10-20 nanometers[15]Sensitive to changes in local chemical bonding and crystal symmetry; non-destructive.Can be influenced by fluorescence; interpretation can be complex.

Experimental Workflow for Validation of Niobium Doping

The following diagram illustrates a typical experimental workflow for synthesizing a niobium-doped material using an oxalate precursor and subsequently validating the doping level.

Niobium Doping Validation Workflow cluster_synthesis Synthesis cluster_validation Validation cluster_data Data Analysis & Interpretation s1 Preparation of Ammonium Niobium Oxalate Solution s2 Doping Process (e.g., Impregnation, Sol-Gel) s1->s2 s3 Calcination/Annealing s2->s3 v1 XRD Analysis (Phase & Structure) s3->v1 v2 SEM-EDS Analysis (Morphology & Elemental Composition) s3->v2 v3 XPS Analysis (Surface Composition & Chemical State) s3->v3 v4 Raman Spectroscopy (Vibrational Modes & Local Structure) s3->v4 d1 Quantification of Niobium Content v1->d1 v2->d1 v3->d1 d2 Determination of Niobium Oxidation State v3->d2 v4->d1 d3 Correlation with Material Properties d1->d3 d2->d3

Niobium Doping Validation Workflow

Detailed Experimental Protocols

X-ray Diffraction (XRD) Analysis

Objective: To identify the crystalline phases present in the doped material and to determine the effect of niobium doping on the lattice parameters.

Protocol:

  • Sample Preparation: The calcined niobium-doped powder is finely ground to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder, ensuring a flat and level surface.

  • Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

  • Data Collection: The XRD pattern is recorded over a 2θ range relevant to the expected crystalline phases (e.g., 10-80°), with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis: The obtained diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS) to identify the crystalline phases. Rietveld refinement can be performed to determine lattice parameters and quantify phase fractions. Changes in peak positions relative to the undoped material can indicate the incorporation of niobium into the host lattice.[2][3][4][5]

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)

Objective: To visualize the morphology of the doped material and to determine the elemental composition and distribution of niobium.

Protocol:

  • Sample Preparation: The powder sample is mounted on an aluminum stub using conductive carbon tape. For non-conductive samples, a thin layer of a conductive material (e.g., gold or carbon) is sputtered onto the surface to prevent charging.[19][20]

  • Instrumentation: A scanning electron microscope equipped with an EDS detector is used.

  • Imaging (SEM): The sample is imaged at various magnifications to observe its morphology, particle size, and aggregation. An accelerating voltage of 10-20 kV is commonly used.

  • Elemental Analysis (EDS): An EDS spectrum is acquired from a representative area of the sample to identify the elements present and their relative concentrations. Elemental mapping can be performed to visualize the spatial distribution of niobium within the sample.[21][7]

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the surface elemental composition and the chemical (oxidation) state of niobium.

Protocol:

  • Sample Preparation: The powder sample is pressed into a pellet or mounted on a sample holder using double-sided tape. The sample is then introduced into the ultra-high vacuum chamber of the XPS instrument.

  • Instrumentation: An XPS system with a monochromatic Al Kα or Mg Kα X-ray source is used.

  • Data Collection: A survey scan is first performed to identify all the elements present on the surface. High-resolution scans are then acquired for the specific elements of interest, such as Nb 3d, O 1s, and the core levels of the host material's constituent elements.[10][11]

  • Data Analysis: The binding energies of the detected photoelectrons are referenced to the C 1s peak at 284.8 eV. The high-resolution spectra are curve-fitted to determine the different chemical states and their relative concentrations. The atomic concentrations of the elements are calculated from the peak areas using relative sensitivity factors.[13]

Raman Spectroscopy

Objective: To investigate the vibrational properties of the doped material and to detect local structural changes and the formation of niobium oxide phases.

Protocol:

  • Sample Preparation: A small amount of the powder sample is placed on a glass slide.

  • Instrumentation: A Raman microscope with a laser excitation source (e.g., 532 nm or 785 nm) is used. The laser power should be kept low to avoid sample damage.[16]

  • Data Collection: Raman spectra are collected from multiple points on the sample to ensure homogeneity. The spectral range should cover the expected vibrational modes of the host material and any potential niobium oxide species.

  • Data Analysis: The positions and shapes of the Raman peaks are analyzed to identify the crystalline phases and to detect any shifts or broadening caused by the niobium doping. The appearance of new peaks can indicate the formation of niobium oxide clusters or secondary phases.[15][17][18][22]

References

A Comparative Guide to the Electrochemical Performance of Materials Synthesized with Niobium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of precursor materials is critical in synthesizing high-performance electrochemical materials. Niobium oxalate (B1200264) has emerged as a promising precursor due to its advantageous properties, such as high water solubility, which facilitates homogenous mixing at the atomic level. This guide provides an objective comparison of the electrochemical performance of niobium-based materials synthesized using niobium oxalate against those prepared from other common precursors, supported by experimental data and detailed protocols.

This guide will delve into the synthesis and performance of key niobium-based materials, including Niobium Pentoxide (Nb₂O₅) and Titanium Niobium Oxide (TiNb₂O₇), which are prominent candidates for next-generation energy storage applications.

Comparative Electrochemical Performance

The selection of a niobium precursor significantly influences the morphology, crystallinity, and, consequently, the electrochemical characteristics of the final material. The following tables summarize the quantitative performance data of Nb₂O₅ and TiNb₂O₇ synthesized from this compound and other commonly used precursors.

Table 1: Electrochemical Performance of Niobium Pentoxide (Nb₂O₅) Anodes

PrecursorSynthesis MethodSpecific Capacity (mAh g⁻¹)Rate CapabilityCycling StabilityCoulombic Efficiency (%)
Ammonium (B1175870) this compound Hydrothermal~178 at 0.2C[1]86 mAh g⁻¹ at 20C[1]GoodHigh
Niobic AcidSol-gel225 at 0.1 A g⁻¹[2]68 mAh g⁻¹ at 5 A g⁻¹[2]~70% retention after 300 cycles[2]~98%[2]
N/A (Commercial)N/A138 at 40 mA g⁻¹[3]132 mAh g⁻¹ at 200 mA g⁻¹[3]N/AN/A
N/A (Amorphous)N/AN/ARetained 43% of low-rate capacity at 1000 mA g⁻¹[4]98.78% after 400 cycles[4]98.78[4]
N/A (Rock Salt)N/AN/ARetained over 70% of low-rate capacity at 1000 mA g⁻¹[4]99.93% after 400 cycles[4]99.93[4]

Table 2: Electrochemical Performance of Titanium Niobium Oxide (TiNb₂O₇) Anodes

PrecursorSynthesis MethodSpecific Capacity (mAh g⁻¹)Rate CapabilityCycling StabilityCoulombic Efficiency (%)
This compound Solvothermal299.87 at 0.1C[5]Good at 0.1-2C[5]80.15% retention after 100 cycles at 0.5C[5]>98.5% (initial)[5]
N/ASolvothermal258 at 1C[6]138 mAh g⁻¹ at 10C[6]>500 cycles[6]N/A
N/ASolid-state260-270 at 0.5 mA cm⁻²140 mAh g⁻¹ at 5.0 mA cm⁻² (vacuum annealed)[7]Lower than LTO[7]N/A
Niobium Chloride & Titanium IsopropoxideCo-precipitation186 at 0.5C (initial)N/A84% retention after 500 cycles at 0.5C[8]95%[8]

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for advancing materials science research. Below are representative protocols for the synthesis of niobium-based materials using this compound and their subsequent electrochemical characterization.

Synthesis of Niobium-Based Oxides via Hydrothermal/Solvothermal Method

This method is widely employed for the synthesis of crystalline metal oxides from aqueous or organic solutions under controlled temperature and pressure.

1. Precursor Solution Preparation:

  • Dissolve a stoichiometric amount of ammonium this compound in deionized water or a suitable solvent (e.g., ethanol (B145695) for solvothermal synthesis).[9]

  • For mixed metal oxides like TiNb₂O₇, a titanium precursor such as titanium isopropoxide is dissolved in a separate solvent and then mixed with the this compound solution.

2. Hydrothermal/Solvothermal Reaction:

  • The precursor solution is transferred to a Teflon-lined stainless-steel autoclave.

  • The autoclave is sealed and heated to a specific temperature (typically 150-200°C) for a predetermined duration (e.g., 12-72 hours).[1]

3. Product Recovery and Post-Treatment:

  • After the reaction, the autoclave is cooled to room temperature.

  • The resulting precipitate is collected by centrifugation or filtration, washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts, and finally dried in an oven (e.g., at 80°C overnight).

  • A subsequent calcination step in air or an inert atmosphere at elevated temperatures (e.g., 600-800°C) is often performed to improve crystallinity and remove any organic residues.[1]

Electrochemical Characterization: Coin Cell Assembly and Testing

The electrochemical performance of the synthesized materials is typically evaluated in a two-electrode coin cell configuration.

1. Electrode Slurry Preparation:

  • The active material (synthesized niobium-based oxide) is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a specific weight ratio (e.g., 80:10:10).

  • A solvent such as N-methyl-2-pyrrolidone (NMP) is added to the mixture to form a homogeneous slurry.

2. Electrode Fabrication:

  • The slurry is cast onto a current collector (e.g., copper foil for anodes) using a doctor blade technique to ensure a uniform thickness.

  • The coated foil is then dried in a vacuum oven to remove the solvent.

  • Circular electrodes of a specific diameter are punched out from the dried sheet.

3. Coin Cell Assembly:

  • The coin cell (e.g., CR2032) is assembled in an argon-filled glovebox to prevent moisture and air contamination.

  • The components are assembled in the following order: negative electrode (e.g., lithium foil), separator soaked in electrolyte, and the prepared positive electrode (the niobium-based material).

  • The electrolyte is typically a solution of a lithium salt (e.g., 1 M LiPF₆) in a mixture of organic carbonates (e.g., ethylene (B1197577) carbonate and dimethyl carbonate).

4. Electrochemical Testing:

  • The assembled coin cells are tested using a battery cycler.

  • Galvanostatic Charge-Discharge (GCD): The cells are cycled at various current densities (C-rates) within a specific voltage window to determine the specific capacity, rate capability, and cycling stability.

  • Cyclic Voltammetry (CV): This technique is used to study the redox reactions and electrochemical processes occurring at the electrode-electrolyte interface.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is employed to investigate the charge transfer resistance and ion diffusion kinetics within the electrode.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the synthesis and characterization of these advanced electrochemical materials.

experimental_workflow cluster_synthesis Material Synthesis cluster_characterization Electrochemical Characterization precursor This compound Precursor solution Precursor Solution Preparation precursor->solution reaction Hydrothermal/Solvothermal Reaction solution->reaction product Product Recovery & Post-Treatment reaction->product slurry Electrode Slurry Preparation product->slurry Synthesized Material fabrication Electrode Fabrication slurry->fabrication assembly Coin Cell Assembly fabrication->assembly testing Electrochemical Testing assembly->testing

Caption: Experimental workflow from precursor to electrochemical testing.

logical_relationship precursor Precursor Choice (this compound) synthesis Synthesis Method (e.g., Hydrothermal) precursor->synthesis properties Material Properties (Morphology, Crystallinity) synthesis->properties performance Electrochemical Performance (Capacity, Stability, Rate Capability) properties->performance

Caption: Relationship between synthesis parameters and performance.

References

Comparative study of mono-, bis-, and tris-(oxalate)niobates.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Mono-, Bis-, and Tris-(Oxalate)Niobate Complexes for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of mono-, bis-, and tris-(oxalate)niobate complexes, focusing on their synthesis, structural properties, and thermal stability. The information is intended for researchers, scientists, and professionals in drug development who may utilize these compounds as precursors or in various chemical applications.

Introduction to Oxalate (B1200264) Niobate Complexes

Niobium, a transition metal with a stable +5 oxidation state, readily forms complexes with oxalate ions (C₂O₄²⁻). These complexes are broadly classified based on the number of oxalate ligands coordinated to the niobium center: mono-, bis-, and tris-(oxalate)niobates.[1] The oxalate ion acts as a bidentate chelating agent, forming stable complexes with niobium.[1][2] These compounds are often used as precursors for the synthesis of various niobium-containing materials, including niobium oxides and carbides, due to their solubility and reactivity.[1][3]

Comparative Data of Oxalate Niobate Complexes

The following tables summarize the available quantitative data for mono-, bis-, and tris-(oxalate)niobate complexes. It is important to note that detailed experimental data for mono-(oxalate)niobates is limited in the available literature, suggesting they may be less stable or less commonly isolated than the bis- and tris- complexes.

Table 1: General Formulas and Structural Information

Complex TypeGeneral FormulaCoordination Geometry of NiobiumReference
Mono-(oxalate)niobate [NbO(C₂O₄)(H₂O)ₓ]⁻ (anionic part)Not explicitly detailed in reviewed literature.[1]
Bis-(oxalate)niobate M[NbO(C₂O₄)₂(H₂O)₂]·nH₂OPentagonal bipyramidal[4]
Tris-(oxalate)niobate M₃[NbO(C₂O₄)₃]·nH₂OPentagonal bipyramidal[1][2]

Table 2: Comparative Thermal Decomposition Data

ComplexDecomposition StepTemperature Range (°C)Mass Loss (%)Evolved SpeciesFinal ProductReference
NH₄[NbO(C₂O₄)₂(H₂O)₂]·3H₂O DehydrationStarts at 125-H₂O-[5]
DecompositionUp to 630-NH₃, H₂O, CO, CO₂Nb₂O₅[5]
(NH₄)₃[NbO(C₂O₄)₃]·H₂O Dehydration98 - 1454.3H₂O(NH₄)₃[NbO(C₂O₄)₃][6][7]
Partial Decomposition180 - 2208.4NH₃, CO₂Amorphous intermediate[6][7]
Main Decomposition240 - 30157.3NH₃, CO, CO₂, H₂OAmorphous Niobium Oxide[6][7]
Crystallization~6003.02 (residual carbon)CO₂Orthorhombic Nb₂O₅[6]
Phase Transition700 - 950--Monoclinic Nb₂O₅[6]
Sr₃[NbO(C₂O₄)₃]₂·8H₂O DehydrationStarts at 200-H₂OAnhydrous complex[5]
DecompositionStarts at 260-CO, CO₂SrCO₃ and SrNb₂O₆[5]
Final DecompositionUp to 875-CO₂SrNb₂O₆[5]

Table 3: Spectroscopic Data (Infrared and Raman)

Complex TypeKey Infrared (IR) Bands (cm⁻¹)Key Raman Bands (cm⁻¹)Reference
Bis-(oxalate)niobate ν(Nb=O), ν(C=O), ν(C-O), δ(O-C=O)ν(Nb=O) terminal stretch (~900-1000)[4][8]
Tris-(oxalate)niobate ~3400-3200 (ν(N-H), ν(O-H)), ~1700 (ν(C=O)), ~1400 (ν(C-O)), ~920 (ν(Nb=O)), ~800 (δ(O-C=O))ν(Nb=O) terminal stretch (~900-1000)[6][8][9]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of oxalate niobate complexes are crucial for reproducible research.

Synthesis of Tris-(oxalate)niobate Complexes

A common method for the synthesis of ammonium (B1175870) tris(oxalate)niobate monohydrate involves the following steps:[2][6][7]

  • Preparation of Hydrated Niobium Oxide: Niobium pentoxide (Nb₂O₅) is fused with a fluxing agent like potassium bisulfate (KHSO₄).[1][3] The resulting melt is cooled, crushed, and washed to remove impurities, yielding hydrated niobium oxide.[6][7]

  • Complexation: The hydrated niobium oxide is then dissolved in a solution containing oxalic acid and an ammonium salt (e.g., ammonium oxalate) in a 1:1 molar ratio.[6][7]

  • Crystallization: The solution is slowly evaporated to precipitate the ammonium tris(oxalate)niobate complex.[6][7]

  • Drying: The resulting crystals are filtered and dried at a controlled temperature (e.g., 70°C).[6][7]

Synthesis of Bis-(oxalate)niobate Complexes

The synthesis of bis-(oxalate)niobate complexes typically involves the dissolution of hydrated niobic acid in an oxalic acid solution, followed by the addition of a corresponding metal salt (e.g., NH₄Cl, KCl, RbCl, CsCl). The resulting solution is then carefully evaporated to induce crystallization.

Characterization Techniques
  • Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): To study the thermal decomposition behavior of the complexes.[6]

  • Infrared (IR) and Raman Spectroscopy: To identify the characteristic vibrational modes of the oxalate ligands and the Nb=O bond.[4][8]

  • X-ray Diffraction (XRD): To determine the crystalline structure of the synthesized complexes and the final decomposition products.[1][6]

  • Elemental Analysis: To confirm the elemental composition of the synthesized compounds.[2]

Visualizing Synthesis and Formation Pathways

The following diagrams illustrate the general workflow for synthesizing oxalate niobate complexes and the equilibrium that can exist in solution.

SynthesisWorkflow Nb2O5 Niobium Pentoxide (Nb₂O₅) Fusion Fusion Nb2O5->Fusion Flux Flux (e.g., KHSO₄) Flux->Fusion HydratedNbOxide Hydrated Niobium Oxide Fusion->HydratedNbOxide Dissolution Dissolution & Complexation HydratedNbOxide->Dissolution OxalicAcid Oxalic Acid (H₂C₂O₄) OxalicAcid->Dissolution MetalSalt Metal Salt (e.g., (NH₄)₂C₂O₄) MetalSalt->Dissolution NiobateSolution Oxalate Niobate Solution Dissolution->NiobateSolution Evaporation Evaporation & Crystallization NiobateSolution->Evaporation Crystals Oxalate Niobate Crystals Evaporation->Crystals Drying Drying Crystals->Drying FinalProduct Final Product Drying->FinalProduct

Caption: General workflow for the synthesis of oxalate niobate complexes.

Equilibrium bis [NbO(C₂O₄)₂(H₂O)₂]⁻ (Bis-oxalato) tris [NbO(C₂O₄)₃]³⁻ (Tris-oxalato) bis->tris Higher pH Higher Oxalate Conc. tris->bis Lower pH Lower Oxalate Conc. oxalate + C₂O₄²⁻ H_plus - 2H₂O + H⁺

Caption: Equilibrium between bis- and tris-(oxalate)niobate species in aqueous solution.

Conclusion

The study of mono-, bis-, and tris-(oxalate)niobates reveals a class of compounds with significant utility as precursors in materials science. While tris- and bis-(oxalate)niobates have been more extensively characterized, the role and properties of mono-(oxalate)niobates warrant further investigation. The choice of a specific oxalate niobate complex for a particular application will depend on factors such as desired stoichiometry, solubility, and thermal decomposition profile. This guide provides a foundational comparison to aid researchers in selecting and utilizing these versatile niobium compounds.

References

A Comparative Guide to the Bioactivity of Niobium Oxalate-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the bioactivity of niobium oxalate-based materials, offering a comparative analysis with established alternatives in the field of biomaterials. The information is intended to assist researchers and professionals in making informed decisions for applications ranging from bone regeneration and dental applications to antimicrobial coatings and drug delivery systems.

Executive Summary

Niobium-based materials are gaining increasing attention in the biomedical field due to their excellent biocompatibility and versatile bioactive properties.[1][2] Among these, niobium oxalate (B1200264) presents a promising, yet less explored, candidate for various applications. This guide synthesizes available data on the bioactivity of this compound and compares it with commonly used materials such as bioactive glass, hydroxyapatite, silver nanoparticles, and PLGA nanoparticles. While direct comparative studies on this compound are still emerging, this guide draws upon existing research on niobium-containing materials to provide a valuable performance benchmark.

Osteogenic Potential: A Comparative Analysis

The ability to promote bone growth (osteogenesis) is a critical attribute for materials used in orthopedic and dental implants.

Comparative Data on Osteogenic Activity

MaterialCell TypeAssayResultsCitation
Niobium-Doped Bioactive Glass (1 mol% Nb2O5) Bone Marrow-Derived Mesenchymal Stem Cells (BM-MSCs)Cell Proliferation (4 days)Significantly enhanced cell proliferation compared to 45S5 Bioglass.[3]
BM-MSCsOsteogenic Differentiation (ALP activity, 21 days)Stimulated osteogenic differentiation.[3]
Niobium Metal MC3T3-E1 Osteoblast Precursor CellsCell Proliferation & AdhesionPromoted cell proliferation and adhesion compared to Ti6Al4V.[4]
MC3T3-E1 Osteoblast Precursor CellsOsteogenic Differentiation (ALP activity, Alizarin Red staining)Enhanced osteogenic differentiation.[4]
Niobiophosphate Bioactive Glass (NbG) Human Gingival FibroblastsCell Viability (MTT assay)Highest cell viability compared to 45S5 bioglass and MTA.[5]
Bioactive Glass (45S5) Human Gingival FibroblastsCell Viability (MTT assay)Showed cytotoxic effects.[5]
Hydroxyapatite-Niobium (V) Oxide Composite In vitro bioactivity test in SBFApatite FormationUseful for predicting in vivo bone bioactivity.[6]

Experimental Protocol: Alkaline Phosphatase (ALP) Activity Assay

This protocol is a common method to assess the osteogenic differentiation of cells.

  • Cell Culture: Plate osteoblast-like cells (e.g., MC3T3-E1) on the material of interest and in control wells. Culture in osteogenic differentiation medium.

  • Lysis: After a predetermined time (e.g., 7, 14, or 21 days), wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., 0.1% Triton X-100).

  • Assay: Add a p-nitrophenyl phosphate (B84403) (pNPP) substrate solution to the cell lysate.[7][8]

  • Incubation: Incubate the mixture at 37°C. ALP in the lysate will hydrolyze pNPP into p-nitrophenol, which is yellow.

  • Measurement: Stop the reaction and measure the absorbance of the yellow product at 405 nm using a microplate reader.[7][8]

  • Quantification: Calculate the ALP activity based on a standard curve of p-nitrophenol. Normalize the activity to the total protein content of the cell lysate.

Signaling Pathway in Niobium-Mediated Osteogenesis

Studies on niobium metal have shown that it promotes fracture healing by activating the PI3K-Akt signaling pathway.[4][9][10] This pathway is crucial for cell survival, proliferation, and differentiation. While this has not been directly demonstrated for this compound, it suggests a potential mechanism for its osteogenic effects.

PI3K_Akt_Pathway Nb Niobium Ions Receptor Cell Surface Receptor Nb->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Differentiation Osteogenic Differentiation Akt->Differentiation Proliferation Cell Proliferation & Survival mTOR->Proliferation Dentin_Permeability_Workflow step1 Dentin Disc Preparation step2 Baseline Permeability Measurement step1->step2 step3 Application of This compound Paste step2->step3 step4 Permeability Measurement (Immediate) step3->step4 step5 Incubation (7, 14, 21 days) step4->step5 step6 Permeability Measurement (Post-incubation) step5->step6 step7 SEM/EDS Analysis step6->step7

References

A Comparative Guide to the Characterization of Aqueous Niobium Oxalate Solutions: Raman Spectroscopy and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Raman spectroscopy and other analytical techniques for the characterization of aqueous niobium oxalate (B1200264) solutions. Understanding the speciation of niobium in these solutions is critical for various applications, including catalyst development and the synthesis of niobium-based materials. This document presents experimental data, detailed protocols, and visual workflows to assist researchers in selecting the most appropriate analytical methods for their needs.

At a Glance: Raman Spectroscopy vs. Alternative Methods

Raman spectroscopy excels in providing detailed molecular information about species in solution, making it a powerful tool for studying the pH-dependent equilibrium of niobium oxalate complexes. However, a comprehensive characterization often involves complementary techniques that offer insights into elemental composition, morphology, and thermal stability.

TechniquePrinciple of OperationSample TypeInformation ObtainedAdvantagesLimitations
Raman Spectroscopy Inelastic scattering of monochromatic light, providing information on vibrational modes of molecules.Liquid & SolidMolecular structure, chemical bonding, identification of different ionic species in solution, quantitative analysis of species concentration.[1][2]Non-destructive, minimal sample preparation, excellent for in-situ analysis of aqueous solutions.[3]Can be affected by fluorescence, may have weaker signals for dilute solutions.
X-Ray Diffraction (XRD) Diffraction of X-rays by crystalline structures, providing information on crystal structure and phase identification.SolidCrystalline structure, phase identification, purity of solid this compound precursors.[4]Definitive identification of crystalline phases.Only applicable to solid, crystalline materials; does not provide information on species in solution.
Scanning Electron Microscopy (SEM) Imaging of a sample by scanning it with a focused beam of electrons.SolidSurface morphology, particle size and shape of solid this compound.[5]High-resolution imaging of surface features.Provides morphological information on solids, not applicable to dissolved species.
Energy Dispersive X-Ray Spectroscopy (EDS) Analysis of X-rays emitted from a sample bombarded with an electron beam to identify elemental composition.SolidElemental composition of solid this compound.Provides quantitative elemental analysis.Does not provide information on molecular structure or speciation.
Thermogravimetric Analysis (TGA) Measurement of the change in mass of a sample as a function of temperature.SolidThermal stability, decomposition pathways, and water content of solid this compound.[6][7][8]Quantitative information on thermal events.Only applicable to solid materials.
Potentiometric Titration Measurement of the potential difference between two electrodes as a function of added titrant volume.LiquidDetermination of the concentration of acidic or basic species in solution, pKa values.[9][10][11]Quantitative determination of total acidity/basicity.Does not provide direct structural information on the individual this compound species.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecules, providing information on vibrational modes.Liquid & SolidFunctional group identification.Complementary to Raman for vibrational analysis.Water is a strong IR absorber, which can interfere with the analysis of aqueous solutions.

pH-Dependent Equilibrium of this compound in Aqueous Solution

The chemical species present in an aqueous this compound solution are highly dependent on the pH. Raman spectroscopy is particularly well-suited to probe this equilibrium in-situ. The following diagram illustrates the relationship between the different this compound complexes.

G cluster_low_ph Low pH (< 4.0) cluster_high_ph High pH (> 4.0) NbO(C2O4)3^3- [NbO(C₂O₄)₃]³⁻ (Tris(oxalato)oxoniobate(V)) NbO(C2O4)2(H2O)2^- [NbO(C₂O₄)₂(H₂O)₂]⁻ (Diaquabis(oxalato)oxoniobate(V)) NbO(C2O4)3^3-->NbO(C2O4)2(H2O)2^- + 2H₂O - C₂O₄²⁻ Nb2O5_hydrated Hydrated Nb₂O₅ (Precipitate) NbO(C2O4)2(H2O)2^-->Nb2O5_hydrated + OH⁻ (Polymerization)

Caption: pH-dependent equilibrium of this compound species in aqueous solution.

Quantitative Analysis: Raman Peak Assignments

The Raman spectra of aqueous this compound solutions exhibit distinct peaks that change in intensity and position with varying pH, allowing for the identification and quantification of the different species in equilibrium.[12][13]

pH RangeRaman Peak (cm⁻¹)AssignmentCorresponding Species
< 4.0 ~940Nb=O terminal stretch[NbO(C₂O₄)₃]³⁻
< 4.0 ~913Nb=O terminal stretch[NbO(C₂O₄)₂(H₂O)₂]⁻
< 4.0 ~570Nb-O₂-C₂ breathing modeOxalate complexes
< 4.0 200-400Bending modesOxalate complexes
> 4.0 ~670Hydrated Nb₂O₅
> 4.0 ~220Hydrated Nb₂O₅

Note: The relative intensities of the peaks at ~940 cm⁻¹ and ~913 cm⁻¹ are dependent on the pH of the solution, reflecting the shift in equilibrium between the tris- and bis-oxalato species.[12]

Experimental Protocols

Raman Spectroscopy of Aqueous this compound Solutions

Objective: To identify the this compound species present in an aqueous solution at different pH values.

Materials:

Procedure:

  • Solution Preparation: Dissolve this compound in an aqueous solution of oxalic acid to the desired concentration. The addition of oxalic acid increases the solubility of this compound.[12]

  • pH Adjustment: Adjust the pH of the solution to the target values (e.g., from 0.5 to 5.0) by adding ammonium hydroxide dropwise while monitoring with a calibrated pH meter.[12]

  • Sample Loading: Place the prepared solution in a suitable sample holder for the Raman spectrometer (e.g., a quartz cuvette).

  • Data Acquisition:

    • Set the laser power, exposure time, and number of accumulations to obtain a good signal-to-noise ratio.

    • Acquire the Raman spectrum over the desired spectral range (e.g., 100-1200 cm⁻¹).

    • Record spectra for each pH value.

  • Data Analysis:

    • Process the spectra to remove any background fluorescence.

    • Identify the characteristic peaks for the different this compound species and hydrated niobium pentoxide.

    • Analyze the changes in peak intensities as a function of pH to understand the equilibrium.

Alternative Characterization Techniques: A Brief Overview of Protocols

X-Ray Diffraction (XRD):

  • A powdered solid sample of the this compound precursor is prepared.

  • The sample is mounted on a sample holder.

  • The sample is irradiated with monochromatic X-rays at various angles.

  • The diffraction pattern is recorded and compared to known standards to identify the crystalline phases.[4]

Scanning Electron Microscopy (SEM) and Energy Dispersive X-Ray Spectroscopy (EDS):

  • A solid sample is mounted on a stub using conductive adhesive.

  • The sample may be coated with a thin layer of a conductive material (e.g., gold) to prevent charging.

  • The sample is placed in the SEM chamber under vacuum.

  • A focused electron beam is scanned across the surface to generate images of the morphology (SEM).

  • The emitted X-rays are analyzed to determine the elemental composition (EDS).[5]

Thermogravimetric Analysis (TGA):

  • A small, accurately weighed amount of the solid this compound sample is placed in a TGA pan.

  • The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate.

  • The mass of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve shows mass loss at different temperatures, corresponding to decomposition events.[6][7][8]

Potentiometric Titration:

  • An aqueous solution of this compound is prepared.

  • A reference electrode and an indicator electrode are immersed in the solution.

  • A standard solution of a titrant (e.g., a strong base) is added in small increments.

  • The potential difference between the electrodes is measured after each addition.

  • The equivalence point is determined from the inflection point of the titration curve (potential vs. volume of titrant).[9][10][11]

Experimental Workflow

The following diagram outlines a typical workflow for the comprehensive characterization of this compound, from the solid precursor to the aqueous solution.

G cluster_solid Solid Precursor Characterization cluster_solution Aqueous Solution Analysis XRD XRD (Phase ID) SEM_EDS SEM/EDS (Morphology/Composition) TGA TGA (Thermal Stability) Preparation Solution Preparation & pH Adjustment Raman Raman Spectroscopy (Speciation) Preparation->Raman Potentiometry Potentiometric Titration (Concentration) Preparation->Potentiometry NiobiumOxalate This compound (Solid Precursor) NiobiumOxalate->XRD NiobiumOxalate->SEM_EDS NiobiumOxalate->TGA NiobiumOxalate->Preparation

Caption: Workflow for the characterization of this compound.

References

Safety Operating Guide

Safe Disposal of Niobium Oxalate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of niobium oxalate (B1200264), ensuring the protection of laboratory personnel and the environment. Adherence to these protocols is essential for mitigating risks and fostering a culture of safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with niobium oxalate. This compound is harmful if swallowed or in contact with skin.[1][2] Always handle this compound in a well-ventilated area and avoid the formation of dust.[3]

Personal Protective Equipment (PPE):

The following table summarizes the necessary personal protective equipment when handling this compound.

EquipmentSpecificationCitation
Eye/Face Protection Tightly fitting safety goggles with side-shields.[3]
Skin Protection Chemical-impermeable gloves and fire/flame resistant, impervious clothing.[1][3]
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[3]
First Aid Measures

In the event of exposure to this compound, immediate first aid is crucial. The following table outlines the recommended first aid procedures.

Exposure RouteFirst Aid ProcedureCitation
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration and seek immediate medical attention.[1][3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1][3]
Eye Contact Rinse eyes with pure water for at least 15 minutes. Consult a physician.[1][3]
Ingestion Rinse the mouth with water. Do not induce vomiting. Contact a doctor or a Poison Control Center immediately.[1][3]
Spill and Leak Containment

In the case of a spill, prompt and safe cleanup is necessary to prevent further contamination and exposure.

  • Evacuate and Ventilate: Evacuate personnel from the immediate area and ensure adequate ventilation.[3]

  • Containment: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains.[3]

  • Cleanup: Use spark-proof tools and explosion-proof equipment for cleanup.[3] Sweep up the spilled material and place it into a suitable, closed, and clearly labeled container for disposal.[3][4]

This compound Disposal Workflow

The safest and most compliant method for the disposal of this compound is through a certified hazardous waste management service. In-laboratory neutralization is not recommended without specific, validated protocols and specialized equipment due to the hazardous nature of the compound.[5]

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Professional Disposal A Wear Appropriate PPE B Collect this compound Waste in a Designated, Labeled Container A->B C Store the Sealed Container in a Cool, Dry, Well-Ventilated Area B->C D Ensure Storage is Away from Incompatible Materials (e.g., Oxidizing Agents) C->D E Contact Your Institution's Environmental Health & Safety (EHS) Department or a Certified Hazardous Waste Disposal Company D->E F Arrange for Pickup and Proper Disposal of the Waste E->F

This compound Disposal Workflow

Step-by-Step Disposal Protocol

  • Preparation : Before handling any waste, ensure you are wearing the appropriate Personal Protective Equipment (PPE) as detailed in the table above.

  • Waste Collection :

    • Collect all this compound waste, including any contaminated materials from spills, in a designated and chemically compatible container.[3]

    • The container must be clean, dry, and sealable to prevent any leakage.[3]

    • Clearly label the container as "Hazardous Waste," "this compound," and include the appropriate hazard pictograms.

  • Waste Storage :

    • Tightly seal the waste container.[3]

    • Store the sealed container in a designated, cool, dry, and well-ventilated secondary containment area, such as a dedicated hazardous waste storage cabinet.[3]

    • Ensure the storage area is away from incompatible materials, particularly oxidizing agents.[1][6]

  • Professional Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for the collection and disposal of the this compound waste.[5][7]

    • Follow all institutional and local regulations for hazardous waste pickup and documentation.

While some general guidelines for the in-lab neutralization of certain chemicals exist, the safest and most compliant approach for this compound is professional disposal.[8] This ensures that the waste is managed in accordance with all federal, state, and local regulations.[6][7] Some materials containing niobium may be eligible for recycling; consult with your waste disposal provider for more information.[6][9]

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Niobium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in the pioneering fields of research and drug development, ensuring a safe working environment is paramount. This guide provides essential safety and logistical information for handling Niobium Oxalate (B1200264), offering procedural, step-by-step guidance to mitigate risks and ensure operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

Niobium oxalate is harmful if swallowed or in contact with skin.[1][2] It is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

Protective EquipmentSpecificationsRationale
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]Protects against dust particles and splashes.
Skin Protection Chemical-impermeable gloves (e.g., nitrile rubber) and fire/flame-resistant and impervious clothing.[1] Long-sleeved clothing is recommended.[2]Prevents skin contact, which can be harmful.[1][2]
Respiratory Protection A full-face respirator or a NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded, or if irritation is experienced.[1][2]Protects against inhalation of harmful dust.
Operational Plan: From Handling to Disposal

Safe handling and disposal of this compound require a systematic approach to minimize exposure and environmental contamination.

Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid Dust Formation: Take care to avoid the formation and dispersal of dust.[1]

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as oxidizing agents.[1][2]

Disposal Plan:

  • Waste Collection: Collect waste this compound and any contaminated materials in a suitable, closed, and clearly labeled container for disposal.[1]

  • Waste Treatment: For spills or waste, neutralization can be considered. A recommended procedure for oxalate compounds is to create a slurry in water and neutralize with soda ash or lime.

  • Regulatory Compliance: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Do not let the chemical enter drains.[1]

Emergency Response

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1]

  • Eye Contact: Rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Spill and Leak Procedures:

  • Evacuate: Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[1]

  • Ventilate: Ensure adequate ventilation.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1]

  • Cleanup: Wear appropriate PPE. Carefully sweep or vacuum up the spilled material and place it into a suitable container for disposal. Avoid generating dust.[2]

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Work in a Well-Ventilated Area (Fume Hood) prep_ppe->prep_setup handle_weigh Carefully Weigh/Handle This compound prep_setup->handle_weigh Proceed to Handling handle_avoid_dust Avoid Dust Generation handle_weigh->handle_avoid_dust emergency_spill Spill Occurs handle_weigh->emergency_spill emergency_exposure Exposure Occurs handle_weigh->emergency_exposure disp_collect Collect Waste in Labeled, Sealed Container handle_avoid_dust->disp_collect Proceed to Disposal disp_neutralize Neutralize with Soda Ash/Lime (if applicable) disp_collect->disp_neutralize disp_dispose Dispose According to Regulations disp_neutralize->disp_dispose spill_response Evacuate, Ventilate, Contain, and Clean Up emergency_spill->spill_response exposure_response Administer First Aid and Seek Medical Attention emergency_exposure->exposure_response

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.